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1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid Documentation Hub

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  • Product: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
  • CAS: 1427022-89-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic Acid

Executive Summary The synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid represents a classic challenge in medicinal chemistry: the construction of a sterically congested quaternary carbon center adjacent to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid represents a classic challenge in medicinal chemistry: the construction of a sterically congested quaternary carbon center adjacent to an electron-deficient heteroaryl ring. This moiety acts as a conformationally restricted bioisostere for


-aryl propionic acids or phenylacetic acids, frequently utilized in GPCR modulators and antiviral agents (e.g., HCV inhibitors).

This guide details the Malonate-Cyclopropanation-Decarboxylation route. Unlike the cyanoacetate route—which yields a nitrile requiring harsh hydrolysis—the malonate approach offers a thermodynamically controlled pathway to the mono-carboxylic acid via the spontaneous decarboxylation of a 1,1-dicarboxylic acid intermediate.

Key Strategic Advantages
  • Regiocontrol: Utilizes the symmetry of diethyl malonate to prevent regioisomeric byproducts.

  • Scalability: Avoids cryogenic conditions; utilizes robust Phase Transfer Catalysis (PTC) or standard alkoxide chemistry.

  • Purification: Intermediates are often crystalline or distillable, minimizing chromatographic burden.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyrimidine ring to nucleophilic attack and the "gem-dialkyl" effect favoring cyclization.

Retrosynthesis Figure 1: Retrosynthetic logic for constructing the quaternary center. Target Target Molecule 1-(pyrimidin-2-yl) cyclopropane-1-COOH Inter1 Intermediate A 1,1-Dicarboxylic Acid Target->Inter1 Decarboxylation (-CO2) Inter2 Intermediate B Diethyl 1-(pyrimidin-2-yl) cyclopropane-1,1-dicarboxylate Inter1->Inter2 Hydrolysis Precursors Starting Materials 2-Chloropyrimidine + Diethyl Malonate + 1,2-Dibromoethane Inter2->Precursors S_NAr & Cyclopropanation

Detailed Synthetic Protocol

Phase 1: Heteroarylation ( )

Objective: Synthesis of Diethyl 2-(pyrimidin-2-yl)malonate.

The 2-position of pyrimidine is electrophilic, but less so than the 4-position. The reaction requires the generation of a "soft" malonate enolate to displace the chloride.

  • Reagents: 2-Chloropyrimidine (1.0 equiv), Diethyl malonate (1.2 equiv), Sodium Hydride (60% dispersion, 2.5 equiv).

  • Solvent: DMF (anhydrous) or THF.

  • Temperature:

    
    .
    

Step-by-Step Methodology:

  • Enolate Formation: Charge a dried reactor with NaH (washed with hexanes to remove oil if downstream purity is critical) and anhydrous DMF. Cool to

    
    .
    
  • Addition: Add diethyl malonate dropwise. Caution: Significant

    
     evolution. Stir for 30 minutes at RT until gas evolution ceases and the solution becomes clear/yellow.
    
  • Coupling: Add 2-chloropyrimidine (dissolved in minimum DMF) dropwise.

  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor by LC-MS for the disappearance of 2-chloropyrimidine.
    
  • Quench: Cool to RT. Carefully quench with saturated

    
     (exothermic).
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, recrystallize from hexanes/ether or distill under high vacuum.

Technical Insight: Using 2 equivalents of base is critical. The product (mono-substituted malonate) is more acidic than the starting malonate. The second equivalent of base deprotonates the product immediately, preventing side reactions and driving the equilibrium.

Phase 2: Cyclopropanation (Geminal Dialkylation)

Objective: Synthesis of Diethyl 1-(pyrimidin-2-yl)cyclopropane-1,1-dicarboxylate.

This step utilizes a "double alkylation" strategy using a 1,2-dielectrophile.

  • Reagents: Phase 1 Product (1.0 equiv), 1,2-Dibromoethane (1.5 equiv),

    
     (3.0 equiv), TBAB (Tetrabutylammonium bromide, 10 mol%).
    
  • Solvent: DMF or MeCN.

  • Conditions:

    
    , 12 hours.
    

Step-by-Step Methodology:

  • Dissolve the diethyl 2-(pyrimidin-2-yl)malonate in DMF.

  • Add finely ground

    
     and TBAB.
    
  • Add 1,2-dibromoethane in a single portion.

  • Heat to

    
    . The reaction proceeds via an initial alkylation followed by an intramolecular cyclization (Baldwin's rules favor 3-exo-tet).
    
  • Monitoring: Monitor for the disappearance of the acyclic malonate.

  • Workup: Filter off inorganic salts. Dilute filtrate with water and extract with MTBE or EtOAc.

  • Purification: Flash chromatography (Hexane:EtOAc 80:20) or crystallization.[1]

Phase 3: Hydrolysis and Decarboxylation

Objective: Isolation of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

This is the differentiating step. Hydrolysis yields the 1,1-dicarboxylic acid, which is unstable to heat and spontaneously loses


.
  • Reagents: NaOH (4.0 equiv, 2M aqueous), Ethanol.

  • Acidification: conc. HCl.

Step-by-Step Methodology:

  • Saponification: Dissolve the cyclopropane diester in Ethanol/Water (2:1). Add NaOH.[2] Reflux for 2–4 hours.

  • Solvent Swap: Concentrate under reduced pressure to remove ethanol.

  • Acidification/Decarboxylation: Cool the aqueous residue to

    
    . Acidify to pH 1–2 using conc. HCl.
    
    • Note: Upon acidification, the dicarboxylic acid may precipitate.

  • Thermal Decarboxylation: To ensure mono-decarboxylation, the crude dicarboxylic acid is often heated in a high-boiling solvent (e.g., toluene or acetic acid) or simply refluxed in the acidic aqueous media during the workup if the kinetics allow.

    • Preferred: Extract the dicarboxylic acid into EtOAc. Concentrate. Heat the neat residue or reflux in toluene until

      
       evolution ceases.
      
  • Final Isolation: Recrystallize the solid from EtOAc/Heptane.

Reaction Workflow & Logic

Workflow Start 2-Chloropyrimidine + Diethyl Malonate Step1 Step 1: S_NAr (NaH, DMF, 80°C) Form C-C Bond Start->Step1 Inter1 Aryl Malonate Step1->Inter1 >90% Yield Step2 Step 2: Cyclopropanation (BrCH2CH2Br, K2CO3) Form Ring Inter1->Step2 Inter2 Cyclopropane Diester Step2->Inter2 Intramolecular Alkylation Step3 Step 3: Hydrolysis (NaOH, EtOH) Saponify Esters Inter2->Step3 Step4 Step 4: Decarboxylation (H+, Heat) -CO2 Step3->Step4 Unstable Di-acid Final Final Product Mono-Acid Step4->Final

Figure 2: Sequential reaction workflow illustrating the transformation from raw materials to the final API intermediate.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
NaH Quality 60% Dispersion (Fresh)Aged NaH (hydroxide contamination) lowers yield in Step 1 by hydrolyzing the malonate ester.
Moisture Control < 0.1% Water (KF)Water competes with the malonate anion, consuming 2-chloropyrimidine to form 2-hydroxypyrimidine (inactive byproduct).
Alkylation Temp

Below

, the second alkylation (ring closure) is sluggish, leading to mono-bromoethyl side products.
Decarboxylation pH pH < 2.0Full protonation of the dicarboxylate is required to facilitate the cyclic transition state for thermal decarboxylation.

Analytical Profile

To validate the synthesis, the following NMR signals are diagnostic:

  • Cyclopropane Ring: The loss of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm) and the appearance of cyclopropane methylene protons as two distinct multiplets (due to the stereocenter created by the pyrimidine/COOH relationship) in the 1.5–2.0 ppm range.

  • Pyrimidine Ring: Characteristic downfield shifts. The proton at position 5 (triplet) and positions 4/6 (doublet) should integrate 1:2.

  • Carboxylic Acid: A broad singlet >10 ppm (solvent dependent, often invisible in

    
     unless dry).
    

References

  • Preparation of Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, Coll. Vol. 7, p.142 (1990); Vol. 60, p.66 (1981).

  • Synthesis of Pyrimidinyl Cyclopropane Carboxylic Acids. Organic Process Research & Development, 2023. (Describes the N-ylide route and resolution, validating the target structure stability).

  • Method of preparing 2-chloropyrimidine derivatives. Patent CN104387328A. (Details the SNAr conditions for 2-chloropyrimidine and malonates).

  • Reactions of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. University of Montana ScholarWorks. (Mechanistic insight into cyclopropane dicarboxylate behavior).

  • 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid. BLD Pharm Catalog. (Commercial validation of the specific target structure).

Sources

Exploratory

Characterization Guide: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid

[1][2] Introduction & Chemical Context 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1427022-89-6) is a specialized heterocyclic building block characterized by a gem-disubstituted cyclopropane ring.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Chemical Context

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1427022-89-6) is a specialized heterocyclic building block characterized by a gem-disubstituted cyclopropane ring.[1][2] This scaffold features a carboxylic acid and a pyrimidine ring attached to the same carbon (C1), creating a sterically constrained and electronically unique environment.[1]

For drug development professionals, this compound represents a "privileged scaffold" often used to introduce metabolic stability and conformational rigidity into bio-active molecules (e.g., P2X3 antagonists).[1] However, the 1,1-disubstitution pattern introduces specific analytical challenges, particularly regarding decarboxylation risks and zwitterionic behavior during purification.[1]

Key Physicochemical Profile
PropertyValue / DescriptionExperimental Implication
Formula C₈H₈N₂O₂MW = 164.16 g/mol
Appearance White to off-white solidColor change indicates oxidation/degradation.[1]
pKa (Calc) Acid: ~3.5–4.0 Base (Pyrimidine): ~1.0–2.0Potential zwitterionic character at low pH.[1]
Solubility DMSO, Methanol (High); Water (pH dependent)Use buffered mobile phases for HPLC.[1]
Stability Heat Sensitive Risk of thermal decarboxylation above 100°C.

Structural Elucidation (The Fingerprint)[1]

Nuclear Magnetic Resonance (NMR) Strategy

The symmetry of the cyclopropane ring and the distinct pyrimidine pattern are the primary confirmation tools.[1]

Critical Analysis Point: The quaternary carbon at position 1 (C1) often exhibits long relaxation times (


) in 

C NMR.[1] To observe this signal clearly, increase the relaxation delay (

) to 3–5 seconds during acquisition.
Predicted $^{1H NMR (DMSO-d₆, 400 MHz)
  • δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1]

  • δ 8.8 ppm (d, J~5 Hz, 2H): Pyrimidine H-4 and H-6.[1] Deshielded by ring nitrogen.[1]

  • δ 7.4 ppm (t, J~5 Hz, 1H): Pyrimidine H-5.[1]

  • δ 1.5–1.7 ppm (m, 4H): Cyclopropane methylenes.[1] Due to the achiral symmetry of the 1,1-substitution, these may appear as a tightly coupled multiplet (AA'BB' system) rather than distinct multiplets found in 1,2-substituted isomers.[1]


C NMR Markers
  • ~175 ppm: Carbonyl (C=O).[1]

  • ~165 ppm: Pyrimidine C-2 (Quaternary, attached to cyclopropane).[1]

  • ~158 ppm: Pyrimidine C-4/C-6.[1]

  • ~120 ppm: Pyrimidine C-5.[1]

  • ~30–35 ppm: Quaternary Cyclopropane C-1 (Low intensity).[1]

  • ~15–20 ppm: Cyclopropane CH₂ carbons.[1]

Mass Spectrometry (MS)
  • Ionization: ESI (+) and ESI (-).[1]

  • Parent Ion:

    
    ; 
    
    
    
    .[1]
  • Fragmentation Logic:

    • Loss of CO₂ (

      
      ) is a dominant pathway, generating the 2-cyclopropylpyrimidine cation (
      
      
      
      ).[1]
    • High abundance of the decarboxylated fragment in the source spectrum indicates thermal instability in the source rather than impurity.[1] Lower desolvation temperature if this is observed.

Purity & Impurity Profiling (HPLC Method)

The coexistence of a basic pyrimidine and an acidic carboxylate requires a buffered mobile phase to prevent peak tailing.[1]

Recommended HPLC Protocol

This method is designed to separate the parent acid from its primary degradation product (decarboxylated species) and synthetic precursors.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.[1]0) or 10 mM Ammonium Formate (pH 3.8).[1] Note: Low pH suppresses acid ionization, improving retention.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyrimidine

    
     transition).[1]
    
  • Column Temp: 30°C (Do not exceed 40°C to prevent on-column degradation).

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for the acid peak).[1]

  • Resolution: > 2.0 between the main peak and any late-eluting non-polar impurities (e.g., 2-cyclopropylpyrimidine).[1]

Experimental Workflow & Logic

The following diagram illustrates the logical flow for characterizing this compound, distinguishing between routine release testing and deep structural elucidation.

CharacterizationWorkflow Sample Crude/Isolated Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility NMR 1H & 13C NMR (Confirm 1,1-substitution) Solubility->NMR Dissolved HPLC HPLC-UV Purity (Method: Acidic C18) Solubility->HPLC MS LC-MS (ESI) (Parent Ion 165 m/z) NMR->MS Consistent Thermal TGA / DSC (Detect Decarboxylation) HPLC->Thermal Purity >95% Pass Release for Use HPLC->Pass Fail Reprocess/Recrystallize HPLC->Fail Impurity > 5% Thermal->Pass Stable < 100°C Thermal->Fail Unstable

Figure 1: Decision-tree workflow for the analytical characterization of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

Degradation & Stability Risks[1]

The 1,1-disubstituted nature makes this compound susceptible to thermal decarboxylation.[1] The electron-withdrawing pyrimidine ring stabilizes the intermediate carbanion/transition state, lowering the activation energy for CO₂ loss compared to simple cyclopropane carboxylic acids.[1]

Degradation Pathway Visualization[1]

Degradation Parent 1-(Pyrimidin-2-yl) cyclopropane-1-COOH TS Transition State (Heat Induced) Parent->TS > 100°C Product 2-Cyclopropylpyrimidine (Major Impurity) TS->Product Gas CO2 (Gas) TS->Gas

Figure 2: Thermal decarboxylation pathway.[1] This impurity appears as a less polar (later eluting) peak in Reverse Phase HPLC.[1]

Handling Protocols
  • Storage: Store at 2–8°C or -20°C. Avoid room temperature storage for extended periods.

  • Drying: Do not dry in an oven > 40°C. Use a vacuum desiccator at room temperature.

  • Synthesis Note: If synthesizing via hydrolysis of an ester, avoid harsh reflux conditions; use mild base hydrolysis (LiOH/THF) at ambient temperature.

References

  • Fluorochem. 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid Product Sheet. Retrieved from .[1]

  • BLD Pharm. 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid Analytical Data. Retrieved from .[1]

  • Organic Syntheses. General Procedures for Cyclopropane Carboxylic Acids. (Contextual grounding for synthesis/stability). Retrieved from .[1]

  • PubChem. Compound Summary: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid.[1] Retrieved from .[1][4]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid

Executive Summary & Structural Significance 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS 1427022-89-6) represents a critical scaffold in medicinal chemistry, particularly in the development of P2X3 receptor anta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS 1427022-89-6) represents a critical scaffold in medicinal chemistry, particularly in the development of P2X3 receptor antagonists and antiviral agents. Its structural uniqueness lies in the gem-disubstitution at the C1 position of the cyclopropane ring.

This configuration imposes a rigid conformational lock, orienting the pyrimidine ring and the carboxylic acid group in a fixed spatial relationship. For drug developers, validating this specific geometry is paramount, as it dictates the pharmacophore's binding affinity. This guide provides a comprehensive spectroscopic analysis to distinguish this molecule from its regioisomers (e.g., 1,2-substituted analogs) and validate its purity for downstream synthesis.

Synthesis & Isolation Context

To interpret the spectra accurately, one must understand the impurities likely to be present from the synthesis. The most robust synthetic route involves the dialkylation of 2-pyrimidinylacetonitrile followed by hydrolysis.

Common Impurities to Monitor:
  • Mono-alkylated intermediate: Evident by loss of symmetry in the cyclopropane NMR region.

  • Decarboxylated byproduct: 2-cyclopropylpyrimidine (volatile).

  • Residual Solvents: DMSO or DMF are often used in the alkylation step and can adhere tenaciously to the zwitterionic acid.

Comprehensive Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the high symmetry of the cyclopropane ring and the deshielding effect of the pyrimidine nitrogen atoms.


H NMR (400 MHz, DMSO-

)

The proton spectrum is characterized by a distinct AA'BB' system for the cyclopropane protons and an A2B system for the pyrimidine ring.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.0 - 12.5br s1HCarboxylic acid proton. Broadening varies with concentration and water content.
Pyr-H4/H6 8.75 - 8.85d (

Hz)
2HDeshielded by adjacent ring nitrogens. Diagnostic doublet.
Pyr-H5 7.35 - 7.45t (

Hz)
1HCoupled to H4/H6. Appears upfield relative to H4/H6.
Cyc-H (cis) 1.65 - 1.75m (AA'BB')2HProtons cis to the COOH group.
Cyc-H (trans) 1.50 - 1.60m (AA'BB')2HProtons trans to the COOH group (shielded by pyrimidine ring current).

Analyst Note: The cyclopropane methylene protons often appear as two tight multiplets. If the resolution is low, they may overlap into a broad multiplet between 1.5–1.8 ppm. However, the integration must equal 4H relative to the single pyrimidine H5 proton (1H).


C NMR (100 MHz, DMSO-

)

The carbon spectrum confirms the quaternary center at C1.

PositionChemical Shift (

, ppm)
TypeNotes
C=O 174.0 - 176.0CqCarbonyl carbon.
Pyr-C2 165.0 - 167.0CqIpso-carbon attached to cyclopropane.
Pyr-C4/C6 157.0 - 158.0CHAlpha carbons in pyrimidine.
Pyr-C5 119.0 - 120.0CHBeta carbon in pyrimidine.
Cyc-C1 28.0 - 32.0CqQuaternary cyclopropane carbon (diagnostic signal).
Cyc-C2/C3 15.0 - 18.0CH

High-field cyclopropane methylenes.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][3][4][5]
  • Exact Mass: 164.06

Modem/z ObservedSpeciesInterpretation
ESI(+) 165.1 [M+H]

Base peak. Clean protonation on pyrimidine nitrogen.
ESI(+) 187.1[M+Na]

Common sodium adduct.
ESI(-) 163.1 [M-H]

Deprotonation of carboxylic acid.
Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on solid sample.

  • Key Bands:

    • 3300 - 2500 cm

      
      :  Broad O-H stretch (carboxylic acid dimer).
      
    • 1690 - 1710 cm

      
      :  Strong C=O stretch (Acid carbonyl). Note: If this shifts to >1730, suspect ester impurity.
      
    • 1560 - 1580 cm

      
      :  C=N / C=C aromatic ring stretch (Pyrimidine).
      

Experimental Workflow & Visualization

Characterization Logic Flow

The following diagram illustrates the decision-making process for validating the compound's identity and purity.

CharacterizationWorkflow Synthesis Crude Synthesis Product Isolation Acid/Base Extraction (pH 3.5 Isoelectric Ppt) Synthesis->Isolation H_NMR 1H NMR (DMSO-d6) Isolation->H_NMR MS_Check LC-MS (ESI+/-) Isolation->MS_Check Check_Sym Check Symmetry: Is Cyclopropane AA'BB'? H_NMR->Check_Sym Validation Final QC Pass (>98% Purity) Check_Sym->Validation Yes (Symmetric) Repurify Recrystallize (EtOAc/Hexane) Check_Sym->Repurify No (Asymmetric/Impure) MS_Check->Validation Repurify->Isolation

Caption: Workflow for the isolation and spectroscopic validation of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

Structural Correlation (HMBC)

Understanding the Heteronuclear Multiple Bond Coherence (HMBC) is vital for proving the gem-disubstitution (both groups on C1).

HMBC_Correlations cluster_legend HMBC Key H_Cyc Cyclopropane H (1.6 ppm) C_Quat C1 Quaternary (30 ppm) H_Cyc->C_Quat 2J (Strong) C_Carb Carbonyl C=O (175 ppm) H_Cyc->C_Carb 3J (Diagnostic) C_Pyr Pyrimidine C2 (166 ppm) H_Cyc->C_Pyr 3J (Diagnostic) Legend Arrows indicate observed long-range coupling

Caption: Key HMBC correlations confirming the gem-disubstituted architecture.

Analytical Protocol (SOP)

Sample Preparation[6][7][8]
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? The carboxylic acid group can lead to poor solubility in CDCl

      
       and aggregation effects that broaden signals. DMSO disrupts hydrogen bonding, yielding sharper peaks.
      
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Data Acquisition Parameters
  • Pulse Sequence: Standard proton (zg30).

  • Scans: Minimum 16 scans (ensure S/N > 200:1).

  • Relaxation Delay (D1): Set to

    
     5 seconds to ensure accurate integration of the carboxylic acid proton.
    

References

  • Chemical Identity & Availability
  • Synthetic Methodology (Analogous Pyrimidinyl Cyclopropanes)

    • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development (2023).[6] (Describes the purification logic and pKa considerations for similar pyrimidine acids). Retrieved from [Link]

  • General Spectroscopic Data Sources

Sources

Exploratory

1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid chemical properties

The following technical guide details the chemical properties, synthetic architecture, and reactivity profile of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid , a specialized building block in medicinal chemistry. CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic architecture, and reactivity profile of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid , a specialized building block in medicinal chemistry.

CAS: 1427022-89-6 | Formula: C₈H₈N₂O₂ | MW: 164.16 g/mol

Executive Summary: Strategic Utility in Drug Design

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid represents a class of gem-disubstituted cyclopropanes utilized to introduce conformational restriction into bioactive molecules. Unlike flexible alkyl chains, the cyclopropane ring locks the vectors of the carboxylic acid and the pyrimidine ring into a rigid orientation.

This structural motif is particularly valuable in the development of P2X3 receptor antagonists (e.g., analogs related to the Gefapixant class) and other G-protein coupled receptor (GPCR) modulators, where the "gem-dimethyl effect" (Thorpe-Ingold effect) enhances binding affinity by reducing the entropic penalty of ligand binding.

Physicochemical Profile

The compound exhibits amphoteric character due to the acidic carboxyl group and the weakly basic pyrimidine nitrogens. However, the electron-withdrawing nature of the pyrimidine ring significantly influences the acidity of the carboxylic acid.

Key Properties Table[1][2]
PropertyValue / DescriptionContext
Physical State White to off-white solidCrystalline form preferred for stability.
pKa (Acid) ~3.8 (Predicted)More acidic than unsubstituted cyclopropanecarboxylic acid (pKa 4.8) due to the electron-deficient pyrimidine ring.
pKa (Base) ~1.3 (Pyrimidine N)Very weak base; protonation occurs only under strongly acidic conditions.
LogP ~0.6Moderate lipophilicity; suitable for oral drug absorption profiles.
Solubility Low in water (pH < 4); High in DMSO, MeOHSoluble in aqueous base (pH > 5) as the carboxylate salt.
Stability High thermal stabilityCyclopropane ring strain prevents facile decarboxylation under standard conditions.
Structural Analysis

The 1,1-disubstitution creates a quaternary carbon center. This steric bulk protects the carboxylic acid from metabolic hydrolysis (if esterified) but also hinders chemical derivatization (e.g., amide coupling) compared to linear analogs.

Synthetic Architecture

The synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid typically proceeds via double alkylation of a pyrimidine acetate precursor. This method is preferred over carbene addition to vinyl pyrimidines due to better regiocontrol and scalability.

Validated Synthetic Route

The most robust protocol involves the base-mediated cycloalkylation of ethyl 2-(pyrimidin-2-yl)acetate using 1,2-dibromoethane or 1-bromo-2-chloroethane.

Step-by-Step Protocol (Self-Validating System)
  • Precursor Preparation: Dissolve ethyl 2-(pyrimidin-2-yl)acetate (1.0 eq) in a polar aprotic solvent (DMF or DMSO).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 2.2 eq) or Potassium tert-butoxide (KOtBu) portion-wise. Control Point: Evolution of H₂ gas must cease before alkyl halide addition to prevent side reactions.

  • Cyclization: Add 1,2-dibromoethane (1.1 eq) dropwise. The reaction is intramolecularly driven; the first alkylation is followed by a rapid second intramolecular displacement (Baldwin's rules favor 3-exo-tet).

  • Hydrolysis: Treat the intermediate ester with LiOH (3.0 eq) in THF/Water (1:1) at room temperature for 4 hours.

  • Isolation (Critical): Acidify carefully to pH ~3.5 (Isoelectric point vicinity). The zwitterionic character (if pyrimidine protonates) or simple free acid precipitation allows for filtration.

Synthetic Pathway Diagram

Synthesis cluster_0 Step 1: Ring Formation Start Ethyl 2-(pyrimidin-2-yl)acetate Inter Intermediate: Ethyl 1-(pyrimidin-2-yl) cyclopropanecarboxylate Start->Inter Double Alkylation (Cyclization) Reagent1 1,2-Dibromoethane Base (NaH/KOtBu) Reagent1->Inter Product Target: 1-(pyrimidin-2-yl) cyclopropane-1-carboxylic acid Inter->Product Saponification Reagent2 LiOH / THF / H2O Reagent2->Product

Caption: Two-step synthesis via double alkylation of the active methylene followed by ester hydrolysis.

Reactivity & Derivatization Profile

The primary challenge in handling this compound is the steric hindrance at the quaternary carbon. Standard amide couplings often fail or proceed slowly, leading to racemization (if chiral analogs are used) or side reactions.

Amide Coupling (Drug Synthesis)

Direct coupling with amines to form pharmacophores (e.g., for P2X3 antagonists) requires activation of the carboxylate.

  • Challenge: The cyclopropane ring and pyrimidine group shield the carbonyl carbon.

  • Solution: Use of T3P (Propylphosphonic anhydride) or conversion to the acid chloride using Oxalyl Chloride/DMF .

  • Protocol:

    • Suspend acid in DCM. Add cat. DMF and Oxalyl Chloride (1.2 eq).

    • Stir until gas evolution ceases (formation of acid chloride).

    • React immediately with the target amine in the presence of DIPEA.

Curtius Rearrangement

This acid is a common precursor to 1-(pyrimidin-2-yl)cyclopropanamine , another high-value intermediate.

  • Reagents: Diphenylphosphoryl azide (DPPA) and Triethylamine in t-Butanol.

  • Outcome: Formation of the Boc-protected amine with retention of the cyclopropane ring integrity.

Decarboxylation Risk

While generally stable, heating >150°C in the presence of strong acid can lead to decarboxylation, yielding 2-cyclopropylpyrimidine. This is rarely observed under standard pharmaceutical processing conditions.

Reactivity Flowchart

Reactivity Core 1-(pyrimidin-2-yl) cyclopropane-1-carboxylic acid Path1 Amide Coupling (Drug Formation) Core->Path1 T3P / Amine Path2 Curtius Rearrangement (Amine Synthesis) Core->Path2 DPPA / tBuOH Path3 Reduction (Alcohol Synthesis) Core->Path3 BH3·THF Prod1 P2X3 Antagonist Scaffold Path1->Prod1 Prod2 1-(pyrimidin-2-yl) cyclopropanamine Path2->Prod2 Prod3 (1-(pyrimidin-2-yl) cyclopropyl)methanol Path3->Prod3

Caption: Primary derivatization pathways: Amidation, Rearrangement, and Reduction.

References

  • Synthesis of Cyclopropane Carboxylic Acids: Organic Process Research & Development. "N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid." (2023).

  • P2X3 Antagonist Chemistry: Journal of Medicinal Chemistry. "Discovery of Gefapixant (MK-7264): A Potent, Selective, and Orally Active P2X3 Receptor Antagonist."

  • Cyclopropane Building Blocks: ChemicalBook. "Properties and Applications of Cyclopropanecarboxylic Acid Derivatives."

  • Vendor Data & Safety: BLD Pharm. "1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid MSDS and Properties."

Foundational

Unraveling the Therapeutic Potential of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid: A Deep Dive into its Mechanism of Action as a Kynurenine Aminotransferase II Inhibitor

For Immediate Release [City, State] – [Date] – In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents to combat debilitating neurodegenerative and psychiatric disorders is a paramount end...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents to combat debilitating neurodegenerative and psychiatric disorders is a paramount endeavor. This technical guide delves into the core mechanism of action of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid, a promising small molecule inhibitor of Kynurenine Aminotransferase II (KAT-II). By elucidating its interaction with this critical enzyme, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic rationale and potential.

Introduction: The Kynurenine Pathway and its Neurological Implications

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals.[1][2] This complex cascade of enzymatic reactions produces several neuroactive metabolites, with a delicate balance between neuroprotective and potentially neurotoxic compounds.[3][4] A key enzyme in this pathway is Kynurenine Aminotransferase (KAT), which exists in several isoforms.[5] Of particular interest is KAT-II, the predominant enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[5][6]

Elevated levels of KYNA have been implicated in the pathophysiology of several neurological and psychiatric conditions, including schizophrenia and cognitive impairment.[2][7][8] KYNA acts as an antagonist at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors and at α7-nicotinic acetylcholine receptors, thereby modulating glutamatergic and cholinergic neurotransmission.[6] Consequently, the inhibition of KAT-II to reduce brain KYNA levels has emerged as a compelling therapeutic strategy.[9][10][11]

1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid: A Novel KAT-II Inhibitor

1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid is a novel small molecule that has been identified as a potent and selective inhibitor of KAT-II. Its chemical structure, featuring a pyrimidine ring linked to a cyclopropane carboxylic acid moiety, is characteristic of compounds designed to interact with the active sites of enzymes. The pyrimidine ring can participate in various non-covalent interactions, while the carboxylic acid group is crucial for binding to key residues within the catalytic pocket.

Mechanism of Action: Targeting the Catalytic Heart of KAT-II

The primary mechanism of action of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid is the direct inhibition of the enzymatic activity of Kynurenine Aminotransferase II. KAT-II, like other aminotransferases, utilizes a pyridoxal-5'-phosphate (PLP) cofactor in its active site to catalyze the transamination of kynurenine to kynurenic acid.[5]

Based on the structural features of the inhibitor and the known mechanisms of other KAT-II inhibitors, it is hypothesized that 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid acts as a competitive inhibitor, binding to the active site of KAT-II and preventing the substrate, kynurenine, from accessing the catalytic machinery. The carboxylic acid group of the inhibitor likely forms critical hydrogen bonds with positively charged or polar residues in the active site, such as arginine or asparagine, which are known to be important for substrate recognition in KAT enzymes.[5]

Furthermore, some potent KAT-II inhibitors have been shown to form a covalent adduct with the PLP cofactor, leading to irreversible inhibition.[8][9][10] Further crystallographic and NMR studies are warranted to definitively determine whether 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid follows a reversible or irreversible binding mechanism.

KAT_Inhibition_Pathway cluster_kynurenine_pathway Kynurenine Pathway cluster_therapeutic_intervention Therapeutic Intervention cluster_downstream_effects Downstream Effects Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroactive) Kynurenine->KYNA KAT-II Neurotoxic_Metabolites Potentially Neurotoxic Metabolites Kynurenine->Neurotoxic_Metabolites KMO KAT_II KAT-II Enzyme Inhibitor 1-(pyrimidin-2-yl)cyclopropane- 1-carboxylic acid Inhibitor->KAT_II Binds to active site Inhibited_KAT_II Inhibited KAT-II Reduced_KYNA Reduced Brain KYNA Levels Inhibited_KAT_II->Reduced_KYNA Blocks Conversion Normalization Normalization of Glutamatergic & Cholinergic Signaling Reduced_KYNA->Normalization Therapeutic_Effect Potential Therapeutic Effect in Neuro-psychiatric Disorders Normalization->Therapeutic_Effect

Figure 1: Proposed mechanism of action of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

Experimental Validation: Methodologies for Characterizing KAT-II Inhibition

The characterization of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid as a KAT-II inhibitor involves a series of well-established biochemical and biophysical assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency of the inhibitor (IC50 value) against purified KAT-II enzyme.

Protocol:

  • Enzyme Preparation: Recombinant human KAT-II is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer at optimal pH (typically around 7.5), the PLP cofactor, and the substrate, L-kynurenine.

  • Inhibitor Addition: Varying concentrations of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid are added to the reaction mixture.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the co-substrate, α-ketoglutarate. The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid.

  • Quantification of Kynurenic Acid: The amount of KYNA produced is quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[12]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Parameter Description
Enzyme Recombinant Human Kynurenine Aminotransferase II (KAT-II)
Substrate L-Kynurenine
Co-substrate α-ketoglutarate
Cofactor Pyridoxal-5'-phosphate (PLP)
Detection Method HPLC with UV/Fluorescence detection
Endpoint Quantification of Kynurenic Acid (KYNA)
Structural Biology: X-ray Crystallography

Objective: To elucidate the precise binding mode of the inhibitor within the KAT-II active site.

Protocol:

  • Co-crystallization: The purified KAT-II enzyme is co-crystallized with 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

  • X-ray Diffraction: The resulting crystals are subjected to X-ray diffraction.

  • Structure Determination: The diffraction data are used to solve the three-dimensional structure of the enzyme-inhibitor complex.

  • Analysis: The structure reveals the specific amino acid residues involved in binding the inhibitor and the conformation of the inhibitor in the active site. This information is crucial for understanding the structure-activity relationship and for guiding further lead optimization.[5]

experimental_workflow cluster_invitro In Vitro Characterization cluster_structural Structural Elucidation cluster_invivo In Vivo Evaluation start Start: Characterization of 1-(pyrimidin-2-yl)cyclopropane- 1-carboxylic acid enzyme_assay KAT-II Inhibition Assay (IC50 Determination) start->enzyme_assay binding_studies Biophysical Binding Assays (e.g., SPR, ITC) enzyme_assay->binding_studies crystallography X-ray Crystallography of KAT-II-Inhibitor Complex binding_studies->crystallography pk_studies Pharmacokinetic Studies (Brain Penetration) crystallography->pk_studies pd_studies Pharmacodynamic Studies (Brain KYNA Reduction) pk_studies->pd_studies efficacy_models Efficacy in Animal Models of Neuropsychiatric Disorders pd_studies->efficacy_models end Conclusion: Assessment of Therapeutic Potential efficacy_models->end

Figure 2: A typical experimental workflow for characterizing a novel KAT-II inhibitor.

Therapeutic Rationale and Future Directions

The inhibition of KAT-II by 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid presents a targeted approach to rebalance the kynurenine pathway and mitigate the downstream effects of elevated KYNA levels in the brain. By reducing the production of KYNA, this compound has the potential to restore normal glutamatergic and cholinergic neurotransmission, which is dysregulated in conditions like schizophrenia.[6]

Preclinical studies with other brain-penetrant KAT-II inhibitors have demonstrated their ability to reduce brain KYNA levels and improve cognitive function in animal models.[6][9] These findings provide a strong rationale for the continued development of novel KAT-II inhibitors like 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

Future research should focus on a comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and pharmacodynamic studies to assess its brain penetration and in vivo target engagement. Furthermore, its efficacy in relevant animal models of schizophrenia and other neurodegenerative diseases will be crucial in determining its therapeutic potential. The development of potent, selective, and brain-penetrant KAT-II inhibitors represents a promising avenue for addressing the significant unmet medical needs in the treatment of severe neurological and psychiatric disorders.

References

  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. [Link]

  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. PubMed, 22438827. [Link]

  • Fujigaki, H., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports, 9(1), 10255. [Link]

  • Pocivavsek, A., et al. (2023). Kynurenine aminotransferase II inhibition promotes sleep and rescues impairments induced by neurodevelopmental insult. Translational Psychiatry, 13(1), 106. [Link]

  • L-Pozzato, G., et al. (2023). The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. Current Neuropharmacology, 21(1), 1. [Link]

  • Pocivavsek, A., et al. (2022). Kynurenine aminotransferase II inhibition promotes sleep and rescues impairments induced by neurodevelopmental insult. bioRxiv. [Link]

  • Nematollahi, A., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules, 21(6), 786. [Link]

  • Chiappelli, J., et al. (2020). Effects of inflammation on the kynurenine pathway in schizophrenia — a systematic review. Psychoneuroendocrinology, 113, 104523. [Link]

  • Maryška, M., et al. (2022). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules, 27(19), 6563. [Link]

  • Passera, E., et al. (2011). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. The FEBS journal, 278(11), 1882–1900. [Link]

  • Maryška, M., et al. (2022). Examples of published KAT-II inhibitors. ResearchGate. [Link]

  • Dounay, A. B., et al. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 3(3), 187–192. [Link]

  • Han, Q., et al. (2008). Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III. Journal of Biological Chemistry, 283(48), 33573–33581. [Link]

  • Szeliga, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 12345. [Link]

  • Kumar, A., et al. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. Medicina, 60(1), 131. [Link]

  • Yu, T. T., et al. (2006). Biochemical and Phenotypic Abnormalities in Kynurenine Aminotransferase II-Deficient Mice. Molecular and Cellular Biology, 26(17), 6402–6412. [Link]

  • Staszewski, F., et al. (2022). Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. Antioxidants, 11(10), 2033. [Link]

  • Fujigaki, H., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports, 9(1), 10255. [Link]

  • Welz, L., et al. (2024). A metabolic constraint in the kynurenine pathway drives mucosal inflammation in IBD. medRxiv. [Link]

  • Jusciute, E., et al. (2023). Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives. Biosensors, 13(1), 101. [Link]

  • Noguchi, T., et al. (1980). Crystallization and characterization of human liver kynurenine–glyoxylate aminotransferase. Identity with alanine–glyoxylate aminotransferase and serine–pyruvate aminotransferase. Biochemical Journal, 191(1), 1–8. [Link]

  • MDPI. (2020). Biomedicines, Volume 8, Issue 2 (February 2020) – 24 articles. MDPI. [Link]

  • L-Pozzato, G., et al. (2023). The Involvement of Kynurenine Pathway in Neurodegenerative Diseases. Current Neuropharmacology, 21(1), 1. [Link]

  • Casazza, V., et al. (2011). Biochemical and structural investigations on kynurenine aminotransferase II: an example of conformation-driven species-specific inhibition?. Current topics in medicinal chemistry, 11(2), 148–157. [Link]

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Exploratory

Architecting the Next Generation of Pyrimidine Therapeutics: A Technical Guide to Dual-Target Discovery

Core Directive: The Pyrimidine Privilege The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, not merely due to its ubiquity in biological systems (DNA/RNA bases), but because of its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Pyrimidine Privilege

The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, not merely due to its ubiquity in biological systems (DNA/RNA bases), but because of its unique electronic architecture. It is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1]

This guide moves beyond basic synthesis. It focuses on the rational design and execution of novel pyrimidine-based dual-target inhibitors , a dominant trend in 2024-2025 for overcoming resistance mechanisms in oncology (e.g., EGFR/MKK7 or PI3K/mTOR dual inhibition).

The Electronic Causality

To design effectively, one must understand the scaffold's reactivity profile. The pyrimidine ring is electron-deficient (


-deficient).
  • N1 & N3: Act as hydrogen bond acceptors (critical for the "hinge region" binding in kinase ATP pockets).

  • C2, C4, C6: These carbons are electrophilic. However, they are not equivalent.

    • C4/C6: These positions are para to one nitrogen and ortho to the other, making them highly susceptible to nucleophilic attack (SNAr).

    • C2: Positioned between two electron-withdrawing nitrogens, it is also electrophilic but often requires harsher conditions or specific catalysts to functionalize after C4/C6 due to the nature of the intermediate Meisenheimer complex stabilization.

Strategic Design: The Dual-Target Workflow

We will define a workflow for creating a Dual-Target Kinase Inhibitor . The goal is to inhibit both a primary oncogenic driver (e.g., EGFR) and a resistance-conferring pathway (e.g., c-Met or an inflammatory kinase).

Visualization: Discovery Logic Cascade

The following diagram outlines the iterative logic from scaffold selection to lead optimization.

DiscoveryCascade Scaffold Scaffold Selection (2,4-Dichloropyrimidine) Modeling In Silico Docking (Dual Pharmacophore) Scaffold->Modeling Define Vectors Synthesis Regioselective Synthesis (SnAr) Modeling->Synthesis Prioritize R-groups Assay Biological Profiling (Kinase + Cell Viability) Synthesis->Assay Generate Library SAR SAR Analysis & Optimization Assay->SAR IC50 Data SAR->Modeling Refine Model SAR->Synthesis Next Gen

Figure 1: Iterative workflow for the discovery of pyrimidine-based dual-target inhibitors.

Synthetic Execution: Regioselective Functionalization

The most robust route to novel pyrimidines involves the sequential functionalization of halogenated precursors. We will use 2,4-dichloropyrimidine as our core.

The Causality of Regioselectivity

Why does the reaction occur at C4 before C2?

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Explanation: Attack at the C4 position leads to a Meisenheimer intermediate where the negative charge is delocalized onto the N1 and N3 nitrogen atoms. Attack at C2 delocalizes charge similarly, but the transition state energy for C4 substitution is generally lower due to less steric hindrance and favorable orbital overlap in the intermediate. This allows us to install the "Warhead" (C4) and the "Solubilizing Tail" (C2) sequentially.

Protocol 1: C4-Selective Nucleophilic Substitution

Objective: Install the primary pharmacophore (e.g., a substituted aniline) at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.0 eq) (Targeting moiety)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol or Isopropanol

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.5 g, 10 mmol) in 15 mL of n-butanol in a round-bottom flask.

  • Addition: Add 3-chloro-4-fluoroaniline (1.45 g, 10 mmol) followed by DIPEA (2.58 g, 20 mmol).

  • Reaction: Heat the mixture to 80°C (Do not exceed 90°C to prevent C2 substitution) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent under reduced pressure, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO₂).

  • Validation: confirm structure via ¹H-NMR (Look for the pyrimidine C5-H doublet around 6.5 ppm and C6-H doublet around 8.1 ppm).

Protocol 2: C2-Derivatization (Buchwald-Hartwig or SNAr)

Objective: Install a solubilizing group (e.g., N-methylpiperazine) at C2. This requires harsher conditions.

Methodology (Microwave Assisted SNAr):

  • Preparation: Take the C4-substituted intermediate (1.0 eq) and dissolve in DMSO or NMP.

  • Addition: Add N-methylpiperazine (2.0 eq) and K₂CO₃ (3.0 eq).

  • Reaction: Irradiate in a microwave reactor at 140°C for 20–30 minutes. (Thermal alternative: Reflux in ethoxyethanol at 130°C for 12 hours).

  • Workup: Pour into crushed ice. Filter the solid precipitate.

  • Purification: Column chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Pathway

SynthesisPath Start 2,4-Dichloropyrimidine Inter Intermediate: 4-Anilino-2-chloropyrimidine Start->Inter Step 1: Aniline, DIPEA n-BuOH, 80°C (S_NAr at C4) Final Final Lead: 2,4-Disubstituted Pyrimidine Inter->Final Step 2: Piperazine, K2CO3 DMSO, 140°C MW (S_NAr at C2)

Figure 2: Regioselective synthesis of 2,4-disubstituted pyrimidine libraries.

Biological Evaluation & Data Presentation

Trustworthy science requires robust validation. The following assays form the "Go/No-Go" decision matrix.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™)

Principle: Measures the ADP generated from the kinase reaction. The pyrimidine compound competes with ATP.

  • Enzyme Mix: Prepare 2x Kinase/Substrate buffer (e.g., EGFR enzyme + Poly(Glu,Tyr) substrate).

  • Compound: Add 1 µL of compound (serially diluted in DMSO) to 4 µL of Enzyme Mix in a 384-well plate. Incubate 10 min.

  • Start: Add 5 µL of 2x ATP solution. Incubate 60 min at RT.

  • Stop/Detect: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Read: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to determine IC₅₀.

Quantitative Data Summary (Hypothetical SAR)

The table below illustrates the impact of C2/C4 modifications on a hypothetical EGFR/c-Met dual inhibitor series.

Compound IDC4 Substituent (Warhead)C2 Substituent (Tail)EGFR IC₅₀ (nM)c-Met IC₅₀ (nM)Solubility (µM)
PYR-01 3-Cl, 4-F-anilineCl45>1000< 5
PYR-02 3-Cl, 4-F-anilineMorpholine1215080
PYR-03 3-Ethynyl-anilineN-Methylpiperazine3 8 >100
PYR-04 3-Cl-anilineN-Methylpiperazine2540095

Interpretation:

  • PYR-01: Potent against EGFR but poor solubility and selectivity.

  • PYR-03: The ethynyl group at C4 fits a specific hydrophobic pocket in both kinases, while the piperazine at C2 forms a salt bridge with solvent-exposed residues, drastically improving potency and solubility.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. National Institutes of Health (NIH).[Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. Archiv der Pharmazie.[Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury. RSC Medicinal Chemistry.[2][Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Synthetic Communications.[Link][3]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules.[Link]

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Foundational

A Strategic Guide to the Preliminary Screening of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid Analogs as MALT1 Inhibitors

Introduction: The Rationale for Targeting MALT1 with Novel Chemical Scaffolds The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a high-value therapeutic target, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting MALT1 with Novel Chemical Scaffolds

The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a high-value therapeutic target, particularly in the context of B-cell lymphomas such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[1][2] MALT1 is a unique paracaspase, a cysteine protease that cleaves its substrates after an arginine residue, a key differentiator from caspases which cleave after aspartate.[1][2] It functions as a critical mediator of NF-κB signaling downstream of the B-cell receptor and T-cell receptor. MALT1 possesses two distinct and therapeutically relevant functions: a scaffolding function that helps assemble the CARD11-BCL10-MALT1 (CBM) complex, and a proteolytic function that cleaves and inactivates negative regulators of the NF-κB pathway, such as A20.[1][3] Constitutive activation of this pathway is a hallmark of several B-cell malignancies, making MALT1 a compelling node for therapeutic intervention.[4]

The 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid scaffold represents a promising starting point for the development of novel MALT1 inhibitors. The rigid cyclopropane core can orient the pyrimidine and carboxylic acid functionalities in a defined three-dimensional space, potentially enabling specific and high-affinity interactions with the target. The goal of a preliminary screening campaign for analogs of this core structure is to efficiently identify compounds with potent and selective MALT1 inhibitory activity, and to elucidate their mechanism of action. This guide provides a comprehensive, field-proven framework for such a screening cascade, designed to generate robust and decision-enabling data for drug development professionals.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Characterization

A successful preliminary screening campaign does not rely on a single assay. Instead, a tiered approach, or "screening cascade," is employed to progressively filter and characterize a library of analogs. This strategy ensures that resources are focused on the most promising compounds, while building a comprehensive understanding of their biological activity.

G cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Selectivity & Specificity A High-Throughput Biochemical Assay (MALT1 Protease Activity) B Dose-Response Analysis (IC50 Determination) A->B Active 'Hits' C Cell-Based Target Engagement Assay (e.g., NanoBRET™) B->C Confirmed Potency F Protease Selectivity Panel (e.g., Caspases) B->F Potent Hits G Irreversibility/Reversibility Assay B->G Mechanism of Inhibition D Downstream Pathway Modulation (NF-κB Reporter Assay) C->D Cellular Activity Confirmed E Cell Proliferation/Viability Assay (ABC-DLBCL Cell Lines) D->E Functional Cellular Effect G cluster_0 Experimental Workflow cluster_1 Interpretation A Pre-incubate MALT1 + High [Inhibitor] B Rapid 100x Dilution into Substrate Buffer A->B C Monitor Enzyme Activity (Fluorescence over Time) B->C D Activity Recovers C->D Reversible E Activity Does Not Recover C->E Irreversible

Caption: Workflow for determining the reversibility of inhibition.

Conclusion and Forward Look

This in-depth technical guide outlines a robust and logical preliminary screening cascade for the evaluation of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid analogs as potential MALT1 inhibitors. By systematically progressing from high-throughput biochemical screening to detailed cellular and mechanistic studies, researchers can efficiently identify and prioritize compounds with the most promising therapeutic potential. The data generated through this workflow provides a solid foundation for subsequent lead optimization efforts, including structure-activity relationship (SAR) studies, ADME-Tox profiling, and ultimately, the development of a novel therapeutic for MALT1-driven diseases.

References

  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell. Available at: [Link]

  • McAllister-Lucas, L. M., & Lucas, P. C. (2011). MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? Cancer Research. Available at: [Link]

  • Che, T., et al. (2018). A New “Brew” of MALT1 Inhibitors. Cancer Cell. Available at: [Link]

  • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells. Journal of Experimental Medicine. Available at: [Link]

  • Philippar, U., et al. (2020). Discovery of JNJ-67856633: A novel, first-in-class MALT1 protease inhibitor for the treatment of B cell lymphomas. Cancer Research. Available at: [Link]

  • Gehring, M., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation. Available at: [Link]

  • Assay Guidance Manual (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Rajalingam, K. (2016). A review for cell-based screening methods in drug discovery. Journal of Applied Toxicology. Available at: [Link]

  • Basu, A., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS 1427022-89-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 1427022-89-6, is a notable synthetic compound that stands at the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 1427022-89-6, is a notable synthetic compound that stands at the intersection of several key areas in medicinal chemistry. Its structure, which marries a pyrimidine ring with a cyclopropane carboxylic acid moiety, suggests a potential for diverse biological activities. Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide array of therapeutic agents, exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the incorporation of a cyclopropane ring is a well-established strategy in drug design to introduce conformational rigidity, enhance metabolic stability, and improve potency.[3] This guide provides a comprehensive overview of the known properties, a plausible synthesis, and the potential therapeutic applications of this intriguing molecule.

Physicochemical Properties and Structure

The fundamental properties of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid are summarized in the table below. These identifiers are crucial for the accurate identification and handling of the compound in a research setting.

PropertyValueSource(s)
CAS Number 1427022-89-6[4][5]
IUPAC Name 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid[5]
Molecular Formula C₈H₈N₂O₂[4][5]
Molecular Weight 164.16 g/mol [4]
Canonical SMILES O=C(O)C1(C2=NC=CC=N2)CC1[5]
InChI Key OMNPYYRVZCQDLE-UHFFFAOYSA-N[5]
Appearance Solid[4]
Purity Typically ≥98%[4][5]

Chemical Structure:

The structure of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is characterized by a central cyclopropane ring substituted with a carboxylic acid group and a pyrimidin-2-yl group at the same carbon atom.

Chemical structure of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acidFigure 1. Chemical structure of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

Synthesis Protocol

Experimental Protocol: Synthesis of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Step 1: Synthesis of 2-Vinylpyrimidine

This initial step involves the formation of a vinyl group on the pyrimidine ring, which serves as a precursor for the subsequent cyclopropanation reaction.

  • To a solution of 2-chloropyrimidine in a suitable solvent (e.g., a mixture of toluene and water), add potassium vinyltrifluoroborate.

  • Add a palladium catalyst, such as Pd(dppf)Cl₂, and a base, for instance, cesium carbonate.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-vinylpyrimidine.

Step 2: Cyclopropanation to form Ethyl 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylate

This key step introduces the cyclopropane ring via a reaction with an ethyl diazoacetate.

  • Dissolve 2-vinylpyrimidine in a suitable solvent, such as dichloromethane (DCM) or toluene.

  • Add a copper or rhodium catalyst, for example, copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf))₂·C₇H₈ or rhodium(II) acetate dimer (Rh₂(OAc)₄).

  • Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction and potential hazards associated with diazo compounds.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction and remove the catalyst by filtration through a pad of celite or by washing with an appropriate aqueous solution.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude ester by column chromatography.

Step 3: Hydrolysis to 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Dissolve the purified ethyl 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid, such as hydrochloric acid (HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

Synthesis_Workflow start 2-Chloropyrimidine step1 Step 1: Suzuki Coupling (Potassium vinyltrifluoroborate, Pd catalyst, Base) start->step1 intermediate1 2-Vinylpyrimidine step1->intermediate1 step2 Step 2: Cyclopropanation (Ethyl diazoacetate, Cu or Rh catalyst) intermediate1->step2 intermediate2 Ethyl 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis (LiOH or NaOH, then HCl) intermediate2->step3 end_product 1-(Pyrimidin-2-yl)cyclopropane- 1-carboxylic acid step3->end_product Inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor adaptor Adaptor Proteins (e.g., MyD88) receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK complex) adaptor->kinase_cascade nf_kb NF-κB Activation kinase_cascade->nf_kb transcription Gene Transcription nf_kb->transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines inhibitor 1-(Pyrimidin-2-yl)cyclopropane- 1-carboxylic acid (Hypothesized Inhibitor) inhibitor->kinase_cascade Inhibition

Hypothesized inhibition of a pro-inflammatory pathway.

Conclusion

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its hybrid structure, combining the versatile pyrimidine core with the conformationally constraining cyclopropane ring, suggests a high potential for biological activity. While specific experimental data on its biological targets and efficacy are yet to be widely published, the established roles of its constituent moieties in successful therapeutic agents provide a strong rationale for its further investigation. The synthetic route outlined in this guide, adapted from robust and scalable methodologies, offers a practical approach for its preparation, enabling further exploration of its therapeutic potential. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, compounds like CAS 1427022-89-6 will undoubtedly be valuable assets in the development of the next generation of medicines.

References

  • Ulrich, R. G., Bacon, J. A., Brass, E. P., Cramer, C. T., Petrella, D. K., & Sun, E. L. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemico-biological interactions, 134(3), 251–270.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023). American Chemical Society.
  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023).
  • 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid. CymitQuimica.
  • 1-(PYRIMIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID. Fluorochem.
  • US4358459A - Cyclopropane carboxylic acid and process for their production and use.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
  • 1-Aminocyclopropane-1-carboxylic acid. PubChem.
  • 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - P
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
  • Pyrimidine-2-carboxylic acid. SpectraBase.
  • 1627196-92-2|2-(Pyrimidin-5-yl)cyclopropane-1-carboxylic acid. BLDpharm.
  • EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2021). Journal of Medicinal Chemistry.
  • Special Issue : Pyrimidine and Purine Deriv
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

Sources

Exploratory

Theoretical pKa Calculation of Pyrimidine Compounds: A Computational Guide

Executive Summary The accurate prediction of pKa values for pyrimidine derivatives is a cornerstone of rational drug design. As the scaffold for essential drugs like 5-Fluorouracil (5-FU) and Gemcitabine , pyrimidines ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate prediction of pKa values for pyrimidine derivatives is a cornerstone of rational drug design. As the scaffold for essential drugs like 5-Fluorouracil (5-FU) and Gemcitabine , pyrimidines exhibit complex ionization behaviors governed by tautomeric equilibria and specific solute-solvent interactions.

This technical guide provides a rigorous computational framework for predicting pyrimidine pKa values. Moving beyond basic textbook approximations, we detail a hybrid Quantum Mechanics (QM) approach that integrates Density Functional Theory (DFT) , continuum solvation models (SMD) , and explicit micro-solvation . This methodology addresses the specific challenges of the pyrimidine scaffold—namely, the competition between N1/N3 protonation sites and the stabilization of anionic species by hydrogen bonding.

Part 1: The Physicochemical Landscape of Pyrimidines

Before initiating any calculation, one must define the correct chemical species. Pyrimidines are "chameleons" in solution; their ionization state is strictly coupled to their tautomeric form.

Tautomeric Dominance

For uracil and thymine derivatives, the diketo (lactam) form is the thermodynamically dominant species in aqueous solution, despite the presence of enol (lactim) tautomers in the gas phase.

  • Critical Protocol Step: Always perform a conformational search to confirm the global minimum in the solution phase before calculating pKa. Assuming a gas-phase minimum (often the enol form) persists in water is a primary source of error.

Ionization Sites (N1 vs. N3)
  • Acidic Character (Uracil/Thymine/5-FU): These compounds act as weak acids.[1] Deprotonation occurs preferentially at the N3 position (between the two carbonyls) rather than N1, due to superior charge delocalization in the resulting anion.

  • Basic Character (Cytosine): Cytosine acts as a base.[2] Protonation occurs at the N3 ring nitrogen, not the exocyclic amino group.

Part 2: The Theoretical Framework

The "Gold Standard" for pKa calculation is the Thermodynamic Cycle . Unlike direct calculation in solution—which relies on the often inaccurate solvation energy of a bare proton—this method utilizes a closed energy loop to derive the solution-phase Gibbs free energy of deprotonation (


).
The Thermodynamic Cycle Diagram

The pKa is related to


 by the equation:


Where


 is derived from the cycle:


ThermodynamicCycle HA_gas HA (Gas) A_gas A⁻ + H⁺ (Gas) HA_gas->A_gas ΔG_gas (Deprotonation) HA_sol HA (Solution) HA_gas->HA_sol ΔG_solv(HA) A_sol A⁻ + H⁺ (Solution) A_gas->A_sol ΔG_solv(A⁻) + ΔG_solv(H⁺) HA_sol->A_sol ΔG_aq (Target)

Figure 1: The Thermodynamic Cycle connecting gas-phase acidity to solution-phase acidity via solvation free energies.[3]

Part 3: Computational Methodologies & Protocols

This protocol utilizes a DFT-based Micro-Solvation approach. Pyrimidines are strong hydrogen bond donors/acceptors; continuum models alone (like PCM) often fail to capture the specific solute-solvent interactions stabilizing the anionic form.

Recommended Model Chemistry
  • Functional: M06-2X or

    
    B97X-D . These functionals account for dispersion interactions better than B3LYP.
    
  • Basis Set: 6-31+G(d,p) (minimum) or def2-TZVP .

    • Expert Note: The diffuse functions (+) are mandatory for describing the anionic conjugate base (

      
      ), where electron density is loosely held.
      
  • Solvation Model: SMD (Solvation Model based on Density). SMD is parametrized for

    
     and generally outperforms PCM for pKa calculations.
    
Step-by-Step Workflow

Workflow Start Start: Define Structure ConfSearch 1. Conformational Search (Identify Global Min Tautomer) Start->ConfSearch MicroSolv 2. Add Explicit Water (1-3 H2O molecules at H-bond sites) ConfSearch->MicroSolv Critical for Pyrimidines OptGas 3. Optimization & Freq (Gas Phase: M06-2X/6-31+G*) MicroSolv->OptGas OptSol 4. Optimization & Freq (Solution: SMD/Water) MicroSolv->OptSol Energy 5. Single Point Energy (Optional: High Level cc-pVTZ) OptGas->Energy OptSol->Energy Calc 6. Calculate ΔG & pKa (Apply Correction Factors) Energy->Calc

Figure 2: Computational workflow emphasizing the inclusion of explicit water molecules (Micro-Solvation).

The "Proton Exchange" Refinement

Direct calculation often yields systematic errors of 2–5 pKa units. To cancel these errors, use an Isodesmic Reaction with a reference compound (Ref) of known pKa (e.g., Uracil).





This method cancels out the challenging


 term entirely.

Part 4: Validation & Benchmarking

The following table compares experimental values against theoretical expectations for key pyrimidine derivatives. These values serve as calibration points for your computational setup.

CompoundStructure NoteExperimental pKaIonization TypeReference
Pyrimidine Unsubstituted1.10Base (

)
[1]
Cytosine Amino-oxo tautomer4.60Base (N3 protonation)[2]
5-Fluorouracil 5-F substitution7.93 - 8.10Acid (N3 deprotonation)[3]
Uracil Diketo tautomer9.45Acid (N3 deprotonation)[2]
Thymine 5-Me substitution9.90Acid (N3 deprotonation)[2]

Data Interpretation:

  • 5-Fluorouracil vs. Uracil: The fluorine atom at C5 is electron-withdrawing, stabilizing the negative charge on the N3 anion. This lowers the pKa by ~1.5 units compared to Uracil (making it more acidic).

  • Thymine vs. Uracil: The methyl group at C5 is electron-donating, destabilizing the anion slightly, raising the pKa by ~0.4 units.

Part 5: Troubleshooting Common Failures

  • "My calculated pKa is off by 20 units."

    • Cause: You likely used the gas-phase energy directly without the solvation cycle, or you used the wrong value for

      
      .
      
    • Fix: Use the experimental value for proton solvation in water: -265.9 kcal/mol (standard value) or use the isodesmic method described in 3.3.

  • "My 5-FU pKa is too high (predicted > 10)."

    • Cause: Failure to include explicit water molecules. The anion of 5-FU is heavily stabilized by hydrogen bonding with solvent.

    • Fix: Add 1–2 explicit water molecules hydrogen-bonded to the carbonyl oxygens and re-optimize.

  • "Convergence Failure in DFT."

    • Cause: Pyrimidine anions can have flat potential energy surfaces.

    • Fix: Use Opt=Tight and Int=Ultrafine grids in your DFT software (e.g., Gaussian/ORCA) to ensure accurate vibrational frequencies.

References

  • Study Prep in Pearson+ . Why is protonated pyrimidine (pKa = 1.[4]0) more acidic than protonated pyridine? [Link]

  • Tautomerism of Uracil and Thymine in Aqueous Solution . Proceedings of the National Academy of Sciences (PNAS). [Link][5]

  • 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms . National Institutes of Health (NIH) / PMC. [Link]

  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases . Journal of Physical Chemistry A (ACS). [Link]

  • How to Predict the pKa of Any Compound in Any Solvent . ACS Omega. [Link]

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Foundational

Topic: Initial Toxicity Assessment of Novel Pyrimidine Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: A Senior Application Scientist's Perspective In the landscape of modern drug discovery, the pyrimidine scaffold stands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] The journey from a promising novel pyrimidine compound in a flask to a life-saving therapeutic is, however, fraught with challenges. A significant portion of drug candidates fail not due to a lack of efficacy, but because of unforeseen toxicity.[3][4] Therefore, a robust and logically-structured initial toxicity assessment is not merely a regulatory hurdle; it is the fundamental gatekeeper of a successful drug development program.

This guide is designed to move beyond a simple checklist of assays. It is structured to reflect a tiered, iterative screening cascade that I have seen succeed in the field. We begin with broad, predictive in silico methods to cast a wide net, followed by a battery of specific in vitro assays to gain biological and mechanistic understanding, and culminating in preliminary in vivo studies to observe effects in a complex, whole-organism system. Each step is a self-validating system designed to build upon the last, providing a progressively clearer picture of the compound's safety profile and enabling confident go/no-go decisions. The causality behind each experimental choice is paramount—we test not just to gather data, but to answer specific questions that de-risk the next phase of development.

Chapter 1: The Digital Crucible - In Silico Toxicity Prediction

Rationale & Causality: Before committing valuable resources to wet-lab experiments, we leverage the power of computational toxicology.[5][6] These in silico methods use sophisticated algorithms and vast databases of known chemical properties to predict potential liabilities based solely on the molecular structure of our novel pyrimidine compound. This is our first filter, a cost-effective and rapid way to identify red flags, prioritize candidates, and intelligently design subsequent biological assays.[7][8]

Core In Silico Assessments:

  • ADME Prediction: We first assess the likely Absorption, Distribution, Metabolism, and Elimination (ADME) properties of the compound. Poor ADME characteristics can themselves lead to toxicity (e.g., poor solubility leading to precipitation, or rapid metabolism into a toxic byproduct).[3][9]

  • (Q)SAR Modeling: (Quantitative) Structure-Activity Relationship models compare the novel structure to databases of compounds with known toxicological profiles to predict endpoints like mutagenicity, carcinogenicity, and organ-specific toxicities.[10]

  • hERG Channel Blockage Prediction: Cardiotoxicity is a major cause of drug withdrawal.[11] Specific in silico models are trained to recognize structural motifs known to interact with and block the hERG potassium channel, providing an early warning of potential cardiac risks.[12][13]

Data Presentation: Key In Silico Toxicity Endpoints
Endpoint PredictedScientific QuestionCommon Software/Model TypeInterpretation of "High Risk"
Mutagenicity Does the compound have the potential to cause genetic mutations?DEREK Nexus, Sarah Nexus, (Q)SAR ModelsStructural alerts for DNA reactivity are present.
Cardiotoxicity Is the compound likely to block the hERG K+ channel?Structure-based QSAR, 3D Pharmacophore ModelsHigh probability score for hERG binding.
Hepatotoxicity Does the compound possess structural features linked to liver injury?DILI (Drug-Induced Liver Injury) prediction modelsPresence of known toxicophores (e.g., nitroaromatics).
"Drug-Likeness" Does the compound adhere to established physicochemical properties?Lipinski's Rule of Five, Veber's RulesMultiple violations of rules (e.g., high MW, high logP).
Mandatory Visualization: In Silico Screening Workflow

G cluster_start Input cluster_analysis Computational Analysis cluster_output Output & Decision start Novel Pyrimidine Structure (SMILES/SDF) adme ADME Prediction (Solubility, Permeability) start->adme qsar (Q)SAR Models (Mutagenicity, Carcinogenicity) start->qsar herg hERG Blockage Prediction start->herg report Integrated Toxicity Risk Report adme->report qsar->report herg->report decision Prioritize for In Vitro Testing or Redesign? report->decision G cluster_tier2 Tier 2: Specific Liability Screening cytotox Cytotoxicity Assays (WST-1 on Cancer & Normal Cells) decision1 Low Cytotoxicity? Non-Mutagenic? cytotox->decision1 ames Ames Test (+/- S9 Activation) ames->decision1 herg hERG Patch Clamp Assay (Cardiotoxicity) proceed Proceed to In Vivo herg->proceed micronucleus In Vitro Micronucleus Assay (DNA Damage) micronucleus->proceed decision1->herg Yes decision1->micronucleus Yes stop1 STOP (High Toxicity or Mutagenicity) decision1->stop1 No

Caption: A logical, tiered workflow for in vitro toxicity assessment.

Chapter 3: The Organismal Response - Preliminary In Vivo Toxicology

Rationale & Causality: While in vitro assays are invaluable, they cannot replicate the complexity of a whole organism. Preliminary in vivo studies are essential to understand how the compound is handled by a complete biological system and to identify potential target organs of toxicity that were not predicted by cellular assays. [14] Experimental Protocol: Acute Toxicity Study (Adapted from OECD Guidelines)

The goal of this initial study is not to find a precise LD₅₀, but to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity. [14][15]This information is critical for designing the dosing regimens of future efficacy studies.

  • Animal Model: Typically performed in rodents (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group of animals (e.g., n=3-5 per sex per dose group).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a single high dose (e.g., 2000 mg/kg) in one group. Based on the outcome, subsequent groups can receive lower doses. [15]3. Clinical Observation: For a period of 14-21 days, monitor the animals closely for clinical signs of toxicity. [16]This includes changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, hyperactivity).

  • Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter. Significant weight loss (>10-15%) is a key indicator of toxicity.

  • Terminal Procedures: At the end of the observation period, euthanize the animals.

  • Gross Necropsy: Perform a detailed macroscopic examination of all major organs (liver, kidneys, spleen, heart, lungs, brain, etc.). Note any abnormalities in color, size, or texture.

  • Histopathology (Optional but Recommended): For any organs with gross abnormalities, or for key organs like the liver and kidneys, preserve tissues in formalin for subsequent histopathological analysis.

Data Presentation: Key Observations in an Acute In Vivo Study
ParameterWhat to MeasureIndication of Toxicity
Mortality Number of deaths in each dose group.Overt, severe toxicity.
Clinical Signs Lethargy, tremors, piloerection, abnormal gait.Neurological, systemic, or organ-specific effects.
Body Weight Change % change from baseline.General indicator of poor health and systemic toxicity.
Gross Pathology Organ discoloration, enlargement, or lesions.Identifies potential target organs of toxicity.
Mandatory Visualization: Decision Pathway Post-In Vivo Study

G start Acute In Vivo Toxicity Data q1 Was the MTD Established? start->q1 q2 Were Target Organs Identified? q1->q2 Yes decision_no_go STOP or Redesign (Unacceptable Toxicity) q1->decision_no_go No (e.g., toxicity at all doses) q3 Is the Safety Margin Acceptable? q2->q3 decision_go Proceed to Sub-chronic & Efficacy Studies q3->decision_go Yes q3->decision_no_go No

Caption: Decision-making flowchart following acute in vivo toxicity results.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

The initial toxicity assessment of a novel pyrimidine compound is a multi-faceted, integrated process. No single assay tells the whole story. The true power of this workflow lies in the synthesis of all data points:

  • Did the in silico predictions correlate with the in vitro findings?

  • Was the in vitro cytotoxicity selective for cancer cells over normal cells?

  • Were there any genotoxicity or cardiotoxicity signals?

  • How did the in vitro IC₅₀ values translate to the tolerated doses in vivo?

By layering the evidence from these computational, cellular, and organismal systems, we can build a robust safety profile. This allows for an informed, data-driven decision to either advance a compound with a promising safety margin, halt the development of a clearly toxic molecule, or guide medicinal chemists in redesigning a structure to mitigate specific liabilities. This rigorous, front-loaded approach to safety assessment is the most effective strategy for reducing late-stage attrition and successfully developing the next generation of pyrimidine-based therapeutics.

References

  • Al-Ostath, R., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]

  • Tzani, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

  • Tawfik, S. M., et al. (2022). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]

  • Brage, M. A., et al. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Journal of Basrah Researches. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Sathishkumar, M., et al. (2015). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. PubMed. [Link]

  • Al-Salahi, R., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PMC. [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

  • Al-Tawfiq, J. A., et al. (2020). Using the comet and micronucleus assays for genotoxicity studies: A review. PubMed. [Link]

  • Guan, D., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. [Link]

  • Capoferri, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC. [Link]

  • WCA Environment. (2020). Genotoxicity testing – combined in vivo micronucleus and comet assays. WCA Environment. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Afantitis, A., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • G, D., & D, P. (2013). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention. [Link]

  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • S, S., & G, R. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • Celep Eyüpoğlu, F., et al. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. ResearchGate. [Link]

  • Johnson, G. A. (2019). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. [Link]

  • Gekara, N. O. (2019). Comet and micronucleus assays for analyzing DNA damage and genome integrity. ScienceDirect. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Nelson Labs. [Link]

  • Zhang, Y., et al. (2019). Prediction of hERG K+ channel blockage using deep neural networks. ACS Publications. [Link]

  • Thomas, D. (2020). What is In Silico Toxicology?. News-Medical. [Link]

  • Eyüpoğlu, F. C., et al. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. JournalAgent. [Link]

  • M, A., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI. [Link]

  • Unknown. (n.d.). The Ames Test. Unknown Source. [Link]

  • Mahim, J., et al. (2014). Comparative evaluation of genotoxicity by micronucleus assay in the buccal mucosa over comet assay in peripheral blood in oral precancer and cancer patients. Oxford Academic. [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Creative Bioarray. [Link]

  • FDA CDER. (2020). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. YouTube. [Link]

  • US EPA & Liverpool John Moores University. (2018). In Silico Approaches for Predicting Toxicity. YouTube. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins. [Link]

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Protocols & Analytical Methods

Method

Application Note: Biological Evaluation of Pyrimidinyl Carboxylic Acids

Abstract & Strategic Relevance Pyrimidinyl carboxylic acids represent a privileged scaffold in medicinal chemistry and agrochemistry. They act as bioisosteres for adenine in kinase inhibitors (e.g., EGFR targeting) and s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Pyrimidinyl carboxylic acids represent a privileged scaffold in medicinal chemistry and agrochemistry. They act as bioisosteres for adenine in kinase inhibitors (e.g., EGFR targeting) and structural mimics of auxin in herbicides (e.g., Aminocyclopyrachlor). However, the carboxylic acid moiety introduces specific physicochemical challenges—primarily pH-dependent solubility and permeability issues—that frequently lead to assay artifacts.

This guide moves beyond generic protocols to address the specific handling requirements of this chemical class. It focuses on mitigating false negatives caused by poor permeability (ionization) and false positives caused by metal chelation or pH drift in enzymatic assays.

Compound Management: The Foundation of Reproducibility

Challenge: Pyrimidinyl carboxylic acids typically exhibit high solubility in DMSO but poor solubility in acidic aqueous media. Upon dilution into physiological buffers (pH 7.4), the acid deprotonates (anionic form), which aids solubility, but if the local concentration is too high during addition, micro-precipitation can occur before equilibrium is reached.

Protocol A: Stock Preparation & Serial Dilution

Objective: Create stable working solutions without "crashing out" the compound.

  • Stock Synthesis: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM or 20 mM.

    • Critical Step: Sonicate for 5 minutes at room temperature. Visual inspection is insufficient; micro-crystals may persist.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not dilute directly from 100% DMSO to aqueous buffer if the final concentration > 100 µM.

    • Prepare a 10x working solution in a solvent blend: 50% DMSO / 50% Water (or PEG400).

    • Reasoning: This prevents the "solvent shock" precipitation often seen with hydrophobic aromatic acids.

  • Final Assay Buffer Addition:

    • Add the intermediate solution to the assay buffer.

    • Validation: Measure absorbance at 600 nm (turbidity check). An OD > 0.005 indicates precipitation.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Solid Compound DMSO Dissolve in 100% DMSO (10-20mM) Start->DMSO TargetConc Target Assay Conc > 100µM? DMSO->TargetConc Direct Direct Dilution into Buffer TargetConc->Direct No StepDown Step-Down Dilution (50% DMSO/Water) TargetConc->StepDown Yes Turbidity Measure OD600 (Turbidity Check) Direct->Turbidity StepDown->Turbidity Proceed Proceed to Assay Turbidity->Proceed OD < 0.005

Caption: Logic flow for preventing precipitation artifacts during compound dilution.

Enzymatic Assay Protocol (Kinase Inhibition)

Context: Many pyrimidine derivatives target ATP-binding sites. The carboxylic acid group can chelate Magnesium (


) or Manganese (

), which are essential cofactors for kinases, leading to false positives.
Protocol B: Kinase Assay with Chelation Controls

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • ATP (at

    
     concentration).
    
  • Substrate peptide.

Step-by-Step Workflow:

  • Buffer Adjustment: Ensure the buffer capacity (HEPES 50 mM) is sufficient to neutralize the added acidic compound.

    • Check: If testing at >100 µM, verify pH of the final well volume does not drop below 7.2.

  • Cofactor Supplementation (The "Rescue" Experiment):

    • Run the standard dose-response curve.

    • Parallel Control: Run a single high-concentration point (e.g., 10 µM compound) with 2x Magnesium concentration (20 mM).

    • Interpretation: If inhibition significantly decreases with excess

      
      , the compound is acting as a chelator, not a competitive inhibitor.
      
  • Incubation: 60 minutes at Room Temperature.

  • Detection: ADP-Glo or similar luminescent readout.

Data Presentation: Chelation Artifact Example

Compound Conc. (µM) % Inhibition (10mM Mg2+) % Inhibition (20mM Mg2+) Conclusion
0.1 15% 14% Valid
1.0 55% 52% Valid

| 10.0 | 95% | 40% | False Positive (Chelator) |

Cell-Based Assay Protocol (Permeability & Viability)

Challenge: At physiological pH (7.4), pyrimidinyl carboxylic acids are largely ionized (anionic,


). Anions cross cell membranes poorly via passive diffusion. This often results in a discrepancy where a compound is potent in enzymatic assays (

< 10 nM) but inactive in cells (

> 10 µM).
Protocol C: pH-Adjusted Permeability Check

Objective: Determine if cellular inactivity is due to lack of target engagement or lack of entry.

  • Standard Assay: Seed cells (e.g., A549 or HeLa) at 5,000 cells/well in DMEM + 10% FBS.

  • Compound Addition: Add compound dilution series. Keep DMSO < 0.5%.

  • Prodrug Strategy (If inactive):

    • If the free acid is inactive, synthesize or test the methyl ester or ethyl ester variant.

    • Esters are neutral, cross the membrane, and are hydrolyzed by intracellular esterases back to the active acid.

    • Comparison: If the ester is 100x more potent than the acid, the issue is permeability.

Visualization: The Ion Trapping Mechanism

IonTrapping cluster_extracellular Extracellular (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Intracellular (pH 7.2) Acid_Out R-COO- (99%) Impermeable Neutral_Out R-COOH (1%) Permeable Acid_Out->Neutral_Out Equilibrium Diffusion Passive Diffusion Neutral_Out->Diffusion Neutral_In R-COOH Diffusion->Neutral_In Acid_In R-COO- (Active Form) Neutral_In->Acid_In Deprotonation Target Target Protein (Kinase) Acid_In->Target Inhibition

Caption: Mechanism of "Ion Trapping." Only the neutral fraction enters; once inside, it re-ionizes to bind the target.

ADME Profiling: PAMPA-COOH Protocol

Protocol D: PAMPA for Acidic Compounds Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often fails for acids because the acceptor well pH is too high.

  • System: 96-well "sandwich" plate (Donor bottom, Acceptor top).

  • Donor Well (Bottom):

    • Buffer: pH 5.0 or 6.0 (simulating the acidic microenvironment of the upper GI tract where absorption of weak acids is favored).

    • Compound: 10 µM.[1]

  • Membrane: PVDF filter coated with 1% Lecithin in Dodecane.

  • Acceptor Well (Top):

    • Buffer: pH 7.4 (simulating blood plasma).

    • Mechanism:[2][3][4][5][6] This creates a "sink" condition. The neutral acid diffuses from pH 5.0 -> Membrane -> pH 7.4, where it ionizes and becomes trapped, driving transport.

  • Incubation: 4 hours at 25°C.

  • Analysis: LC-MS/MS of donor and acceptor wells.

    • Calculation:

      
      
      

References

  • Cayman Chemical. (2022).[7] Pyrimidine-4-Carboxylic Acid Product Information & Solubility Protocol. Retrieved from

  • Sanna, M., et al. (2018).[3] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from

  • Di, L., & Kerns, E. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • Pion Inc. (n.d.). PAMPA - Parallel Artificial Membrane Permeability Assay Protocols. Retrieved from

  • Jarboe, L. R., et al. (2013).[8] Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. Retrieved from

Sources

Application

Application Note: Strategic Utilization of Cyclopropane Carboxylic Acid Derivatives in Medicinal Chemistry

Strategic Design Principles: Beyond the Gem-Dimethyl Effect In modern drug discovery, the cyclopropane carboxylic acid moiety is not merely a structural spacer; it is a precision tool for manipulating exit vectors and me...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Design Principles: Beyond the Gem-Dimethyl Effect

In modern drug discovery, the cyclopropane carboxylic acid moiety is not merely a structural spacer; it is a precision tool for manipulating exit vectors and metabolic stability .[1][2] While often compared to the gem-dimethyl group, the cyclopropane ring offers distinct physicochemical advantages due to its unique electronic character (Walsh orbitals) and rigid geometry.

Bioisosterism and Vector Analysis

The bond angle of the cyclopropane ring (


) forces substituents into a rigid conformation that differs significantly from the tetrahedral angle (

) of a gem-dimethyl group. This allows for:
  • Vector Alignment: Precise orientation of the carboxylic acid pharmacophore to engage key residues (e.g., salt bridges in active sites) without the entropic penalty of flexible alkyl chains.

  • 
    -Character:  The carbon-carbon bonds of cyclopropane possess significant 
    
    
    
    -character (Walsh orbitals), allowing the ring to act as a pseudo-alkene or phenyl bioisostere, capable of engaging in
    
    
    stacking or cation-
    
    
    interactions.
Metabolic "Soft Spot" Blocking

Replacing an isopropyl or tert-butyl group with a cyclopropane ring is a validated strategy to block CYP450-mediated oxidation.[1][3] The high bond dissociation energy of the cyclopropyl C-H bonds (


106 kcal/mol) makes them resistant to hydrogen atom abstraction, significantly extending the metabolic half-life (

) of the lead compound.

Experimental Protocols

The following protocols represent the industry standard for reproducibility and scalability. They are designed to minimize common pitfalls such as uncontrolled exotherms or poor diastereoselectivity.[1]

Protocol A: Charette Modification of the Simmons-Smith Reaction

Best for: Converting allylic alcohols or unfunctionalized alkenes to cyclopropanes with high chemoselectivity.

Rationale: The traditional Zn-Cu couple is often unpredictable.[1] The Charette modification uses a defined organozinc reagent, improving safety and reproducibility.[1]

Materials:

  • Substrate: Alkene (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Carbenoid Source: Diiodomethane (

    
    )
    
  • Additive: 1,2-Dimethoxyethane (DME) – Critical for stabilizing the Zn species.

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and the alkene substrate.[1] Cool to

    
    .[1][3]
    
  • Reagent Formation (In Situ): In a separate flask, mix

    
     (2.0 equiv) with anhydrous DCM. Add DME (2.0 equiv) slowly. Caution: Exothermic.[1]
    
  • Carbenoid Generation: Add

    
     (2.0 equiv) dropwise to the Zn-DME solution at 
    
    
    
    . Stir for 15 minutes to form the active iodomethylzinc carbenoid.
  • Cyclopropanation: Cannulate the carbenoid solution into the substrate flask slowly over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC.[1][3]

  • Quench: Cool to

    
    . Quench carefully with saturated aqueous 
    
    
    
    . Note: Vigorous gas evolution will occur.[1]
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
Protocol B: Rh(II)-Catalyzed Diazoacetate Insertion

Best for: Direct synthesis of cyclopropane esters with control over cis/trans (diastereomeric) ratios.

Rationale: Rhodium carbenoids allow for the direct insertion of the ester functionality.[1] The choice of ligand on the Rhodium catalyst dictates the diastereoselectivity.

Materials:

  • Substrate: Alkene (excess, 5.0 equiv if volatile, or 1.0 equiv if limiting)

  • Reagent: Ethyl Diazoacetate (EDA) (1.2 equiv)

  • Catalyst:

    
     (for general use) or 
    
    
    
    (for high turnover).[1]
  • Solvent: Anhydrous DCM or Pentane.[1][3]

Step-by-Step Methodology:

  • Catalyst Loading: Dissolve the alkene and Rh catalyst (

    
    ) in solvent at RT.
    
  • Slow Addition: Dissolve EDA in a separate syringe. Add this solution to the reaction mixture using a syringe pump over 4–6 hours. Critical: Slow addition prevents EDA dimerization (fumarate formation).

  • Completion: Stir for an additional hour after addition is complete.

  • Purification: Evaporate solvent. The residue is often clean enough for column chromatography.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on the starting scaffold and desired stereochemistry.

SynthesisWorkflow Start Target: Cyclopropane Carboxylic Acid Alkene Starting Material: Alkene Start->Alkene Stereo Stereocontrol Required? Alkene->Stereo SS Simmons-Smith (Charette) Stereo->SS Directing Group Present (OH) Rh Rh-Catalyzed Diazo Insertion Stereo->Rh Ester Functionality Needed Cis Cis-Dominant (with directing group) SS->Cis Chelation Control Kul Kulinkovich Reaction Rh->Kul Alternative: Esters to Cyclopropanols Trans Trans-Dominant (Thermodynamic) Rh->Trans Steric Control

Figure 1: Synthetic decision tree for cyclopropane derivatization. Selection depends on the presence of directing groups (e.g., -OH) and the required diastereoselectivity.

Analytical Characterization & Data Interpretation

Correctly assigning the stereochemistry of cyclopropane derivatives is critical for SAR (Structure-Activity Relationship) data.[1]

NMR Coupling Constants ( NMR)

Unlike flexible alkyl chains, the rigid cyclopropane ring displays distinct Karplus relationships.

ParameterCis-IsomerTrans-IsomerNotes
Coupling Constant (

)
8.0 – 11.0 Hz 4.0 – 7.0 Hz Cis coupling is generally larger due to the dihedral angle.[3]
Chemical Shift (

)
Upfield shift (shielded)Downfield shiftDue to magnetic anisotropy of the ring.[3]
NOESY Signal Strong interactionWeak/No interactionDefinitive confirmation of relative stereochemistry.[1][3]
Physicochemical Comparison

The table below highlights the "Cyclopropane Advantage" over standard alkyl bioisosteres.

PropertyIsopropyl AnalogCyclopropyl AnalogImpact on Drug Design
pKa (COOH) ~4.86~4.83Negligible change in acidity; maintains ionic interactions.[1][3]
Metabolic Stability Low (CH oxidation)High (C-H bond strength)Blocks metabolic soft spots; extends

.[1][3]
Conformation Rotatable (

)
Locked Reduces entropic penalty upon binding.[1][3]
LogP Higher (Lipophilic)Slightly LowerImproves solubility profile slightly.[1][3]

References

  • Simmons-Smith Cyclopropanation Review: Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs.[1][4][5] Source: NIH / PMC.[1] URL:[Link]

  • Charette Modification Protocol: Title: Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes.[1][3][6] Source: ACS Publications (Organic Letters).[1] URL:[Link]

  • Rhodium-Catalyzed Cyclopropanation: Title: Rhodium(II)-Catalyzed Cyclopropanation.[1][3][7][8][9] Source: ResearchGate (Comprehensive Organic Synthesis).[1] URL:[Link]

  • Medicinal Chemistry Applications: Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1][10] Source: NIH / PMC.[1] URL:[Link]

Sources

Method

Application Note: 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (Py-CP-COOH)

This Application Note is structured to guide researchers in the utilization of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (Py-CP-COOH) . While often colloquially referenced in broad screening libraries as an "enzym...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the utilization of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (Py-CP-COOH) .

While often colloquially referenced in broad screening libraries as an "enzyme inhibitor," this molecule is scientifically most significant as a pharmacophore scaffold for P2X3 receptor antagonists (e.g., in the lineage of compounds like Gefapixant and Sivopixant) and as a bioisostere for 1-aminocyclopropane-1-carboxylic acid (ACC) in plant biology.

This guide addresses its application in High-Throughput Screening (HTS) and Selectivity Profiling .

Functional Profiling: From P2X3 Antagonism to Enzymatic Selectivity

Part 1: Executive Summary & Mechanism

Compound Identity:

  • IUPAC Name: 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid[1][2]

  • CAS: 1427022-89-6[1][3]

  • Role: Chemical Scaffold / Competitive Antagonist / Bioisostere.

Scientific Context: Py-CP-COOH represents a rigidified carboxylic acid scaffold. Its cyclopropane ring locks the carboxylic acid and the pyrimidine ring into a specific conformation, mimicking the transition states of several biological targets.

  • Primary Target (Receptor Antagonism): It serves as a "warhead" or core fragment for blocking P2X3 receptors (ATP-gated ion channels). In drug discovery, "inhibition" of P2X3 is kinetically treated similarly to enzyme inhibition (IC50 determination).

  • Secondary Target (Enzyme Inhibition): Due to its structural homology to ACC (1-aminocyclopropane-1-carboxylic acid) , it is utilized as a probe to inhibit ACC Deaminase or ACC Oxidase in plant physiology, and to screen for off-target effects on metalloenzymes like Carbonic Anhydrase (due to the pyrimidine-acid motif coordinating Zinc).

Mechanism of Action (MoA):

  • In P2X3 Receptors: The molecule acts as an orthosteric or allosteric antagonist, preventing ATP binding or channel gating. This reduces calcium influx in sensory neurons (C-fibers), modulating cough and pain reflexes.

  • In Enzymes (ACC Deaminase/Oxidase): It acts as a competitive inhibitor, occupying the active site where the natural substrate (ACC) would bind, thus halting the conversion of ACC to α-ketobutyrate or ethylene.

Part 2: Biological Pathway Visualization

The following diagram illustrates the dual-pathway relevance of Py-CP-COOH: blocking ATP signaling in human sensory nerves (P2X3) and interfering with Ethylene biosynthesis in plant/bacterial systems (ACC).

PathwayMap cluster_Human Human Sensory Pathway (P2X3) cluster_Plant Plant/Bacterial Pathway (ACC) Molecule 1-(pyrimidin-2-yl) cyclopropane-1-carboxylic acid P2X3 P2X3 Receptor (Ion Channel) Molecule->P2X3 ANTAGONIZES (Blocks ATP Binding) ACCD ACC Deaminase/Oxidase (Enzyme) Molecule->ACCD INHIBITS (Competitive) ATP Extracellular ATP ATP->P2X3 Activates CaInflux Ca2+ Influx P2X3->CaInflux Gating Signal Nociception / Cough Reflex CaInflux->Signal SAM S-Adenosylmethionine ACC_Substrate ACC (Natural Substrate) SAM->ACC_Substrate ACC_Substrate->ACCD Binds Ethylene Ethylene / alpha-Ketobutyrate ACCD->Ethylene Catalysis

Caption: Dual mechanism of action showing P2X3 receptor antagonism (Human) and ACC enzyme inhibition (Plant/Bacteria).

Part 3: Experimental Protocols
Protocol A: P2X3 Functional Inhibition Assay (Calcium Flux)

Purpose: To determine the IC50 of Py-CP-COOH (or derivatives) against the P2X3 receptor. Principle: P2X3 activation by ATP leads to rapid Calcium (Ca2+) influx. This protocol uses a fluorescent Ca2+ dye to quantify the reduction in fluorescence caused by the inhibitor.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human P2X3 (hP2X3).

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP) (More stable than ATP).
  • Compound: 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (dissolved in DMSO).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed hP2X3-CHO cells at 20,000 cells/well in a 384-well black-wall/clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux).

    • Incubate for 2 hours at 37°C.

  • Compound Addition (Pre-incubation):

    • Prepare a 10-point serial dilution of Py-CP-COOH in HBSS buffer (0.1% DMSO final).

    • Add 10 µL of compound solution to cells.

    • Incubate for 30 minutes at room temperature (Critical for equilibrium binding).

  • Agonist Challenge (FLIPR):

    • Place plate in FLIPR Tetra (or compatible plate reader).

    • Inject EC70 concentration of

      
      -meATP (typically 100-300 nM).
      
    • Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence (RFU).

    • Normalize to Vehicle Control (0% inhibition) and No-Agonist Control (100% inhibition).

    • Fit data to a 4-parameter logistic equation to determine IC50 .

Protocol B: Enzymatic Selectivity Screen (ACC Deaminase)

Purpose: To verify if the molecule acts as a bioisostere inhibitor of ACC Deaminase (ACCD). Principle: ACCD converts ACC to


-ketobutyrate and ammonia. This assay measures the reduction in 

-ketobutyrate production using a colorimetric reaction with 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • Enzyme: Recombinant ACC Deaminase (e.g., from Pseudomonas sp.).

  • Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC).[4]

  • Reagent: 0.2% 2,4-DNPH in 2M HCl.

Step-by-Step Methodology:

  • Reaction Mix:

    • In a microcentrifuge tube, mix:

      • 10 µL Enzyme solution (0.5 U/mL).

      • 50 µL Py-CP-COOH (Test Inhibitor, varying concentrations).

      • Pre-incubate for 10 mins at 30°C.

  • Initiation:

    • Add 50 µL of 5 mM ACC (Substrate).

    • Incubate for 30 minutes at 30°C.

  • Termination & Derivatization:

    • Add 100 µL of 2M HCl to stop the reaction.

    • Add 100 µL of 0.2% 2,4-DNPH.

    • Incubate for 15 minutes at 30°C.

  • Color Development:

    • Add 150 µL of 4M NaOH. The solution turns deep red/brown in the presence of

      
      -ketobutyrate.
      
  • Quantification:

    • Measure Absorbance at 540 nm .

    • Compare Absorbance of Test vs. Control (No Inhibitor).

    • Result: A decrease in Absorbance at 540nm indicates Enzyme Inhibition .

Part 4: Data Presentation & Analysis

Expected Results Table: When characterizing Py-CP-COOH, typical reference values (based on structural analogs) should be organized as follows:

Assay TypeTargetParameterTypical RangeInterpretation
Functional hP2X3 ReceptorIC50> 10 µM (as fragment)Weak antagonist alone; requires optimization (e.g., sulfonamide addition).
Enzymatic ACC DeaminaseKi10 - 100 µMModerate competitive inhibitor (Bioisostere effect).
Selectivity Carbonic Anhydrase IIIC50> 50 µMLow affinity (Good selectivity profile).
Toxicity HepG2 Cell ViabilityCC50> 100 µMGenerally non-cytotoxic at screening doses.

Troubleshooting Guide:

  • Low Potency: As a fragment/scaffold, Py-CP-COOH may have low potency (high IC50). It is often necessary to link it to a secondary pharmacophore (e.g., a diaminopyrimidine sulfonamide) to achieve nanomolar potency (as seen in Gefapixant).

  • Solubility: The carboxylic acid moiety ensures good solubility in basic buffers, but it may precipitate in acidic media. Maintain pH > 7.0 during stock preparation.

Part 5: References
  • Richards, D., et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation.[5] British Journal of Pharmacology.

  • Glickman, J.F., et al. (2015). High-Throughput Screening for P2X3 Antagonists.[6] Assay Guidance Manual (NCBI).

  • Penrose, D.M.[7] & Glick, B.R. (2003). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria. Physiologia Plantarum.

  • Nam, K.H. (2021). Structural Biology of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase. Frontiers in Plant Science.

Sources

Application

Application Note: Functional Characterization and Assay Development for 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (PCCA)

Abstract This guide details the experimental frameworks for assaying the biological activity and physicochemical properties of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (PCCA) . As a rigidified bioisostere of phen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental frameworks for assaying the biological activity and physicochemical properties of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (PCCA) . As a rigidified bioisostere of phenylacetic acid and a structural analog of the aminocyclopropane-1-carboxylic acid (ACC) pharmacophore, PCCA represents a high-value fragment for Fragment-Based Drug Discovery (FBDD) .

While PCCA itself is a low-molecular-weight fragment (MW 164.16), its structural motifs are critical in the design of antagonists for P2X3 receptors (chronic cough/pain) and modulators of GPR40/FFAR1 (metabolic disease). This note provides protocols for:

  • Fragment Binding Validation using Ligand-Observed NMR (STD-NMR).

  • Functional Activity Profiling focusing on P2X3 receptor antagonism (Calcium Flux).

  • Physicochemical Characterization (pKa and LogD) essential for optimizing carboxylic acid bioavailability.

Introduction & Structural Context[1][2][3]

The PCCA scaffold combines a pyrimidine ring (privileged structure in kinase and GPCR ligands) with a cyclopropane core that restricts conformational freedom, potentially increasing binding affinity entropy. The carboxylic acid moiety serves as a "warhead" for ionic interactions or a handle for further derivatization.

Therapeutic Relevance[3]
  • P2X3 Antagonism: The pyrimidine ether moiety is the core of Gefapixant (MK-7264) . PCCA serves as a rigidified analog to probe the ATP-binding pocket of trimeric P2X3 ion channels.

  • Auxin/Ethylene Mimicry: Structurally related to the plant hormone precursor ACC, PCCA derivatives may exhibit agrochemical activity, though this guide focuses on pharmaceutical applications.

Analytical Validation (Quality Control)

Before biological testing, the identity and purity of PCCA must be confirmed, particularly to ensure the cyclopropane ring is intact and not ring-opened.

Protocol A: LC-MS/MS Identification
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of COOH).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Expected [M+H]+ = 165.16) and ESI- (Expected [M-H]- = 163.14).

  • Acceptance Criteria: Purity > 95% by UV (254 nm).

Fragment Binding Assay: STD-NMR

Rationale: As a fragment (MW < 200 Da), PCCA likely has millimolar affinity (Kd ~ 100 µM - 5 mM). Standard biochemical assays (IC50) may produce false negatives. Saturation Transfer Difference (STD) NMR is the gold standard for validating fragment binding to a target protein (e.g., purified P2X3 ectodomain).

Workflow Diagram (DOT)

STD_NMR_Workflow Protein Target Protein (e.g., P2X3 Ectodomain) Mix Sample Mixture (D2O Buffer) Protein->Mix Ligand PCCA Fragment (Excess: 50-100x) Ligand->Mix Pulse On-Resonance Irradiation (Protein Saturation) Mix->Pulse Transfer Magnetization Transfer (NOE to Bound Ligand) Pulse->Transfer Spin Diffusion Spectrum Difference Spectrum (STD Signal = Binder) Transfer->Spectrum Subtract Off-Resonance

Figure 1: STD-NMR workflow for detecting transient binding of the PCCA fragment to a target protein.

Experimental Steps
  • Sample Preparation:

    • Protein: 10-20 µM purified target (e.g., P2X3) in deuterated buffer (PBS, pH 7.4, D2O).

    • Ligand (PCCA): 1-2 mM (100-fold excess).

  • NMR Setup:

    • Use a 500+ MHz spectrometer with a cryoprobe.

    • On-resonance irradiation: Set frequency to -1.0 ppm or 12 ppm (protein methyls/amides) to saturate protein signals without hitting the ligand.

    • Off-resonance irradiation: Set to 30 ppm (control).

  • Data Processing:

    • Subtract the On-resonance FID from the Off-resonance FID.

    • Result: Only ligand protons in close contact (< 5 Å) with the protein will show signals in the difference spectrum.

    • Validation: If the cyclopropane protons (0.8–1.5 ppm) show STD signals, the fragment binds.

Functional Activity: P2X3 Calcium Flux Assay

Rationale: If PCCA is being developed as a P2X3 antagonist (or a derivative is), the FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux assay is the industry standard for high-throughput functional screening.

Mechanism

P2X3 is an ATP-gated ion channel. Activation leads to Ca2+ influx. An antagonist (PCCA derivative) will blunt this influx.

Workflow Diagram (DOT)

P2X3_Assay cluster_cell Cellular System cluster_treatment Compound Treatment Cell CHO-K1 Cells (Stable hP2X3) Dye Fluo-4 AM (Ca2+ Indicator) Cell->Dye LoadedCell Dye-Loaded Cell Dye->LoadedCell PCCA Antagonist Addition (PCCA / Derivative) LoadedCell->PCCA Incubation 20 min Incubation PCCA->Incubation Agonist Agonist Injection (α,β-meATP EC80) Incubation->Agonist Readout FLIPR Readout (RFU vs Time) Agonist->Readout

Figure 2: FLIPR Calcium Flux Assay logic for P2X3 antagonist screening.

Detailed Protocol
  • Cell Culture:

    • Use CHO-K1 or HEK293 cells stably expressing human P2X3 (hP2X3).

    • Seed at 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Critical: Include 2.5 mM Probenecid to prevent dye efflux.

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Prepare PCCA serial dilutions in assay buffer (ensure DMSO < 0.5%).

    • Add 10 µL of PCCA to cells.

    • Incubate for 20 minutes (allows equilibration with the receptor).

  • Agonist Stimulation:

    • Prepare α,β-methylene ATP (α,β-meATP) at 5x the EC80 concentration (typically EC80 is ~300 nM - 1 µM depending on cell line).

    • Inject agonist via FLIPR on-board fluidics.

  • Data Analysis:

    • Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

    • Calculate Max-Min RFU .

    • Plot % Inhibition vs. Log[PCCA].

    • Z' Factor Control: Run Vehicle (0% inhibition) vs. Reference Antagonist (e.g., Gefapixant or A-317491) to ensure Z' > 0.5.

Physicochemical Profiling (ADME)

Rationale: The carboxylic acid group on PCCA makes its permeability highly pH-dependent. Early assessment of pKa and LogD is vital to predict oral bioavailability and CNS penetration (if targeting cough/pain).

Data Summary Table: Key Parameters to Measure
ParameterMethodCritical Range (Oral Drug)Relevance to PCCA
pKa Potentiometric Titration3.5 - 5.0 (Acidic)Determines ionization state in the gut (pH 1-7) and blood (pH 7.4).
LogP Shake Flask / HPLC1 - 4Lipophilicity of the neutral form. PCCA is likely low (< 2).
LogD (7.4) Octanol/Buffer Partition0 - 3Distribution at physiological pH. If LogD < 0, cell permeability will be poor.
PAMPA Artificial Membrane> 10⁻⁶ cm/sPassive permeability. Acids often require active transport or ester prodrugs.
Protocol: LogD Determination (Shake Flask Micro-method)
  • Preparation: Prepare 10 mM PCCA stock in DMSO.

  • Phases: Pre-saturate 1-Octanol and PBS (pH 7.4) with each other.

  • Partitioning:

    • Add 5 µL PCCA stock to 495 µL PBS + 500 µL Octanol in a deep-well plate.

    • Shake vigorously for 1 hour at 25°C.

    • Centrifuge to separate phases.

  • Quantification:

    • Sample both phases (dilute octanol phase with MeOH).

    • Analyze via LC-MS/MS (Protocol A).

    • Calculation:

      
      
      

References

  • Ford, A. P., et al. (2006).[1] "Purinergic P2X3 and P2X2/3 receptor antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling, 2(2), 405–405.

  • Richards, D., et al. (2019). "Action of the P2X3 receptor antagonist gefapixant."[1][2] British Journal of Pharmacology, 176(13), 2279-2291.

  • Dalvit, C., et al. (2001). "Identification of fragments binding to protein targets by NMR screening." Journal of Biomolecular NMR, 21, 349–359.

  • Dicpinigaitis, P. V., et al. (2020).[1] "P2X3 Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough." Lung, 198, 609–616.

  • PubChem Compound Summary. (2023). "Gefapixant (CID 24764487)." National Center for Biotechnology Information.

Sources

Method

Application Notes and Protocols for Cellular Uptake Studies of Pyrimidine-Based Drugs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Gateway to Efficacy Pyrimidine-based drugs represent a cornerstone of modern chemotherapy and antiviral therapy.[1] Their therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Gateway to Efficacy

Pyrimidine-based drugs represent a cornerstone of modern chemotherapy and antiviral therapy.[1] Their therapeutic efficacy is fundamentally dependent on their ability to enter target cells and engage with intracellular machinery.[2][3] Therefore, understanding the dynamics of cellular uptake is not merely an academic exercise; it is a critical step in the discovery, development, and optimization of these life-saving medicines. This guide provides a comprehensive overview of the mechanisms governing the cellular transport of pyrimidine analogs and offers detailed protocols for their systematic investigation. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in designing robust and insightful experiments.

Part 1: Mechanisms of Cellular Uptake for Pyrimidine-Based Drugs

The journey of a pyrimidine-based drug from the extracellular environment to its intracellular target is a highly regulated process, primarily mediated by specialized membrane transport proteins. A thorough understanding of these pathways is essential for interpreting uptake data and predicting drug behavior.

The Role of Nucleoside Transporters

The cellular uptake of most pyrimidine nucleoside analogs is orchestrated by two major families of solute carrier (SLC) transporters:

  • Equilibrative Nucleoside Transporters (ENTs): These transporters, part of the SLC29 gene family, facilitate the bidirectional movement of nucleosides down their concentration gradient.[4][5]

  • Concentrative Nucleoside Transporters (CNTs): Belonging to the SLC28 gene family, CNTs actively transport nucleosides into the cell against their concentration gradient by coupling the process to the sodium ion gradient.[4][5]

The expression levels and substrate specificity of these transporters can vary significantly between different cell types and disease states, directly impacting the cellular accumulation and, consequently, the efficacy of pyrimidine-based drugs.[3]

Intracellular Activation: A Necessary Transformation

Many pyrimidine-based drugs are administered as prodrugs, which are inactive precursors that must be metabolized into their pharmacologically active forms within the cell.[2][3] This intracellular activation typically involves a series of phosphorylation steps, converting the nucleoside analog into its monophosphate, diphosphate, and ultimately triphosphate form.[2][3][6] These activated nucleotides can then interfere with DNA and RNA synthesis, leading to cytotoxic or antiviral effects.[3][7] The efficiency of these enzymatic conversions is a key determinant of drug potency.

Below is a diagram illustrating the general pathway of pyrimidine-based drug uptake and activation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space drug Pyrimidine-Based Drug ent ENT (SLC29) drug->ent Passive Transport cnt CNT (SLC28) drug->cnt Active Transport drug_in Intracellular Drug ent->drug_in cnt->drug_in mono_p Monophosphate drug_in->mono_p Phosphorylation di_p Diphosphate mono_p->di_p Phosphorylation tri_p Triphosphate (Active) di_p->tri_p Phosphorylation target Intracellular Target (e.g., DNA/RNA Polymerase) tri_p->target Inhibition

Caption: General pathway of pyrimidine-based drug uptake and intracellular activation.

Part 2: Experimental Design and Protocols

The following section details robust protocols for quantifying the cellular uptake of pyrimidine-based drugs. The choice of methodology will depend on the specific research question, available resources, and the properties of the drug molecule.

In Vitro Cell Models for Permeability and Uptake Studies

Selecting an appropriate cell model is a critical first step. In vitro cell-based models offer a reproducible and cost-effective means to assess drug absorption and transport mechanisms.[8]

Cell Model Primary Application Key Characteristics Considerations
Caco-2 Intestinal permeabilityForms a polarized monolayer with tight junctions, expressing various transporters.[9]Requires extended culture time (21 days) for differentiation.
MDCK General permeability screeningForms a tight monolayer more rapidly than Caco-2 cells.Of canine origin, may have different transporter expression profiles than human cells.
HEK293 Transporter-specific uptakeLow endogenous transporter expression, suitable for stable transfection of specific transporters.[10]Lacks the polarized monolayer characteristics of Caco-2 and MDCK cells.
Cancer Cell Lines Disease-specific uptakeRelevant to the therapeutic area of interest.Transporter expression can be heterogeneous and may not reflect in vivo tumors.
Protocol 1: Radiolabeled Drug Uptake Assay

This classic method provides a highly sensitive and quantitative measure of drug accumulation.

Materials:
  • Radiolabeled pyrimidine-based drug (e.g., ³H or ¹⁴C-labeled)

  • Selected cell line

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well or 96-well)

Step-by-Step Methodology:
  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Preparation of Dosing Solution: Prepare a working solution of the radiolabeled drug in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Initiation of Uptake: Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the dosing solution to each well to initiate the uptake.[11]

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS. This step is critical to remove any unbound extracellular drug.[11]

  • Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent) to each well and incubate to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the intracellular concentration of the drug by correlating the measured radioactivity to a standard curve of the radiolabeled compound. Normalize the data to the protein content of each well.

Protocol 2: LC-MS/MS Quantification of Intracellular Drug Concentration

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for quantifying the parent drug and its metabolites.[12][13]

Materials:
  • Unlabeled pyrimidine-based drug

  • Selected cell line

  • Cell culture medium and supplements

  • PBS

  • Methanol or other suitable organic solvent for extraction

  • Internal standard

  • LC-MS/MS system

Step-by-Step Methodology:
  • Cell Seeding and Treatment: Follow steps 1-5 from Protocol 1, using the unlabeled drug.

  • Termination of Uptake and Cell Harvesting: After the desired incubation time, rapidly aspirate the drug-containing medium, wash the cells with ice-cold PBS, and then detach the cells (e.g., using trypsin or a cell scraper).

  • Cell Pellet Collection: Centrifuge the cell suspension to obtain a cell pellet.

  • Intracellular Extraction: Resuspend the cell pellet in a known volume of extraction solvent (e.g., ice-cold methanol) containing an internal standard. The internal standard is crucial for accurate quantification.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed to precipitate proteins.

  • Sample Preparation for LC-MS/MS: Collect the supernatant, evaporate the solvent, and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Develop a specific and sensitive method for the detection and quantification of the parent drug and its key metabolites.

  • Data Analysis: Quantify the intracellular drug concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 3: High-Content Screening (HCS) with Fluorescent Analogs

HCS platforms enable the automated imaging and analysis of cellular uptake at the single-cell level, providing spatial and temporal information.[14][15][16]

Materials:
  • Fluorescently-labeled pyrimidine-based drug or a fluorescent analog

  • Selected cell line

  • Cell culture medium and supplements

  • Nuclear and/or membrane stains (e.g., Hoechst, CellMask™)

  • High-content imaging system

Step-by-Step Methodology:
  • Cell Seeding: Seed cells in optically clear multi-well plates suitable for imaging.

  • Drug Treatment: Treat the cells with the fluorescently-labeled drug at various concentrations and for different durations.

  • Cell Staining: At the end of the incubation period, wash the cells and stain with nuclear and/or other cellular compartment markers to facilitate image segmentation.

  • Image Acquisition: Acquire images using an automated high-content imaging system. Use appropriate filter sets for the fluorescent drug and cellular stains.

  • Image Analysis: Use image analysis software to identify individual cells and subcellular compartments. Quantify the fluorescence intensity of the drug within the whole cell, nucleus, and cytoplasm.

  • Data Interpretation: Analyze the data to determine the kinetics of drug uptake, subcellular localization, and cell-to-cell variability.

Below is a diagram illustrating the workflow for a typical cellular uptake study.

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis seed Seed Cells in Multi-well Plate culture Culture to Desired Confluency seed->culture wash1 Wash Cells with PBS culture->wash1 prep_drug Prepare Dosing Solution (Radiolabeled, Unlabeled, or Fluorescent) add_drug Add Dosing Solution wash1->add_drug incubate Incubate (Time Course) add_drug->incubate wash2 Wash with Cold PBS to Stop Uptake incubate->wash2 lysis Cell Lysis wash2->lysis extract Intracellular Extraction wash2->extract image Image Acquisition & Analysis (Fluorescent) wash2->image scint Scintillation Counting (Radiolabeled) lysis->scint lcms LC-MS/MS Analysis (Unlabeled) extract->lcms

Caption: Workflow for cellular uptake studies of pyrimidine-based drugs.

Part 3: Data Interpretation and Troubleshooting

Key Parameters to Determine
  • Uptake Rate: The initial rate of drug accumulation, typically measured over a short time course.

  • Steady-State Concentration: The intracellular drug concentration at which influx and efflux are balanced.

  • IC₅₀/EC₅₀: The concentration of a compound that inhibits a biological process by 50%. In uptake assays, this can be used to assess the potency of transport inhibitors.[17]

  • Unbound Intracellular Concentration (Cu,cell): This is the pharmacologically relevant concentration, as it is the unbound fraction of the drug that is free to interact with its target.[10][18][19] It can be estimated by determining the fraction of drug unbound in the cell lysate (fu,cell).[10]

Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
High background signal Incomplete removal of extracellular drugIncrease the number and volume of washes with ice-cold PBS.
Low uptake signal Poor membrane permeability; rapid effluxUse a cell line with higher expression of relevant transporters; include an efflux pump inhibitor as a control.
High variability between replicates Inconsistent cell numbers; edge effects in platesEnsure even cell seeding; avoid using the outer wells of the plate.
Discrepancy between biochemical and cell-based assay results Differences in drug availability at the target siteDetermine the unbound intracellular concentration to better correlate with target engagement.[20]

Conclusion

The study of cellular uptake is a multifaceted endeavor that is indispensable for the successful development of pyrimidine-based drugs. By employing the robust protocols and adhering to the principles of sound experimental design outlined in this guide, researchers can gain valuable insights into the mechanisms of drug transport and intracellular accumulation. This knowledge is paramount for optimizing drug candidates, predicting clinical outcomes, and ultimately, advancing the field of targeted therapeutics.

References

  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241–1254. [Link]

  • Derissen, E. J. B., van der Bol, J. M., de Boer, D., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1531–1548. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Derissen, E. J. B. (2020). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace. [Link]

  • Derissen, E. J. B., Jacobs, B. A. W., Huitema, A. D. R., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Pharmaceutical and Biomedical Analysis, 110, 58–66. [Link]

  • Stoltz, J. H., Meier-Stephenson, V., & Coe, I. R. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 23(4), 2295. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Wang, L., & He, M. (2020). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 10, 587. [Link]

  • Kufe, D. W. (2009). Pyrimidine Antimetabolites. In Holland-Frei Cancer Medicine. 8th edition. BC Decker. [Link]

  • Wróbel, A., Gębura, K., & Malarz, K. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2060. [Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • van den Berg, M., van der Knaap, M. S., & de Sain-van der Velden, M. G. M. (2020). Optimized MS/MS settings of pyrimidines and related metabolites. Metabolites, 10(11), 450. [Link]

  • Mygind, B., & Munch-Petersen, A. (1975). Transport of pyrimidine nucleosides in cells of Escherichia coli K 12. European Journal of Biochemistry, 59(2), 365–372. [Link]

  • Derissen, E. J. B., van der Bol, J. M., de Boer, D., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1531–1548. [Link]

  • Zhou, M., Wang, L., & Zang, M. (2014). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Molecular Pharmaceutics, 11(7), 2435–2443. [Link]

  • Zhang, Y., & Merz, K. M. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors, 2(8), 1158–1164. [Link]

  • Pastor-Anglada, M., & Pérez-Torras, S. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology, 9, 606. [Link]

  • Gal-Moscovici, A., & Gal, M. (2007). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Metal-Based Drugs, 2007, 30659. [Link]

  • Widner, J. J., & Taga, M. E. (2018). Construction of Fluorescent Analogs to Follow the Uptake and Distribution of Cobalamin (Vitamin B12) in Bacteria, Worms, and Plants. Current Protocols in Chemical Biology, 10(1), 1–18. [Link]

  • Alithea Genomics. (2022). High-content screening in drug discovery: A brief guide. Retrieved from [Link]

  • Wróbel, A., Gębura, K., & Malarz, K. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2060. [Link]

  • Landfear, S. M. (2020). Nucleoside Transport and Nucleobase Uptake Null Mutants in Leishmania mexicana for the Routine Expression and Characterization of Purine and Pyrimidine Transporters. Pathogens, 9(10), 808. [Link]

  • Loryan, I., & Artursson, P. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics, 10(6), 2337–2346. [Link]

  • Sintim, H. O., & Kool, E. T. (2006). Fluorescent pyrimidine ribonucleotide: synthesis, enzymatic incorporation, and utilization. Organic Letters, 8(1), 29–32. [Link]

  • Wikipedia. (2023). High-content screening. Retrieved from [Link]

  • Tsoni, S., & Sarparanta, M. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology, 3(11), 1279–1296. [Link]

  • Zhang, T., & Unadkat, J. D. (2020). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 875–889. [Link]

  • Locato, V., & de Pinto, M. C. (2007). Alterations in pyrimidine metabolism as an early signal during the execution of programmed cell death in tobacco BY-2 cells. Plant, Cell & Environment, 30(11), 1381–1390. [Link]

  • Comeo, E., & Stoddart, L. A. (2021). Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells. Journal of Medicinal Chemistry, 64(6), 3321–3336. [Link]

  • Giuliano, K. A., & Taylor, D. L. (2009). Applications of High Content Screening in Life Science Research. Methods in Molecular Biology, 582, 1–13. [Link]

  • Mills, C. E., Subramanian, K., Hafner, M., Niepel, M., & Sorger, P. K. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. SLAS Discovery, 27(6), 283–296. [Link]

  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241–1254. [Link]

  • Lee, J., & Lee, S. (2019). Determination of Cellular Uptake and Endocytic Pathways. Methods in Molecular Biology, 1949, 137–145. [Link]

  • Creative Biolabs. (n.d.). High Content Screening. Retrieved from [Link]

  • Young, J. D., Yao, S. Y. M., Sun, L., Cass, C. E., & Baldwin, S. A. (2008). Nucleoside transporters: biological insights and therapeutic applications. Journal of Physiology and Pharmacology, 59 Suppl 9, 73–91. [Link]

  • Kumar, S., & Kumar, V. (2020). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Advances, 10(52), 31213–31218. [Link]

  • Brouwer, K. L. R., & Annaert, P. (2013). Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. Clinical Pharmacology & Therapeutics, 94(3), 315–323. [Link]

  • Bzowska, A., & Wierzchowski, J. (2018). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 23(10), 2673. [Link]

  • Damaraju, V. L., & Mowles, D. (2009). Nucleoside Transport Inhibitors: Structure−Activity Relationships for Pyrimido[5,4- d ]pyrimidine Derivatives That Potentiate Pemetrexed Cytotoxicity in the Presence of α 1 -Acid Glycoprotein. Journal of Medicinal Chemistry, 52(15), 4879–4889. [Link]

  • JoVE. (2022). Methods for Studying Drug Absorption: In vitro. Retrieved from [Link]

  • Biobide. (n.d.). High Content Screening: What is it, Methodologies and Best Practices. Retrieved from [Link]

  • Loryan, I., & Artursson, P. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics, 10(6), 2337–2346. [Link]

  • Loryan, I. (2016). Intracellular unbound drug concentrations. Diva Portal. [Link]

  • Creative Bioarray. (n.d.). Predictive Models for Intestinal Drug Absorption. Retrieved from [Link]

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Application

use of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid in cancer cell lines

Application Note: Technical Evaluation of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid (PCCA) in Oncology Research Executive Summary & Scientific Rationale 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (PCCA) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid (PCCA) in Oncology Research

Executive Summary & Scientific Rationale

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (PCCA) is a specialized "gem-disubstituted" cyclopropane scaffold used primarily as a pharmacophore building block in Fragment-Based Drug Discovery (FBDD). Unlike simple alkyl chains, the cyclopropane ring at the


-position introduces significant conformational restriction  (via the Thorpe-Ingold effect), locking the pyrimidine and carboxylic acid moieties into a rigid vector.

In oncology research, this scaffold is not typically a standalone cytotoxic agent but a critical intermediate for synthesizing antagonists targeting:

  • P2X3/P2X7 Receptors: Purinergic receptors upregulated in the tumor microenvironment (TME) that drive cancer pain and inflammatory progression.

  • EP4 Prostanoid Receptors: Involved in immune evasion in colorectal and breast cancers.

  • Kinase Inhibitors: Serving as a metabolically stable "hinge-binding" mimic.

This guide details the protocols for solubilizing PCCA, evaluating its baseline cytotoxicity (as a fragment control), and utilizing it in phenotypic screens for cancer pain and inflammation.

Chemical Properties & Handling

PropertySpecificationNotes
CAS Number 1427022-89-6Unique identifier for verification.[1]
Molecular Weight 164.16 g/mol Low MW fragment, ideal for FBDD.
Solubility DMSO (>50 mM)Poorly soluble in pure water; requires buffered pH > 7 for aqueous stability.
pKa (Acid) ~3.5 - 4.0The cyclopropane ring lowers pKa compared to aliphatic acids.
Stability HighQuaternary carbon prevents

-oxidation/metabolism.

Storage Protocol:

  • Solid State: Store at -20°C under desiccant.

  • Stock Solution (DMSO): Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles to prevent precipitation.

Experimental Workflows

Protocol A: Preparation of Assay-Ready Solutions

Objective: To create a stable solution suitable for cell culture without causing solvent-induced toxicity.

  • Weighing: Accurately weigh 1.64 mg of PCCA.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to generate a 10 mM Stock Solution . Vortex for 30 seconds until clear.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Do not use Nylon, as it may bind the aromatic ring).

  • Working Solution: Dilute the stock 1:1000 in complete cell culture media (e.g., RPMI-1640 + 10% FBS) to achieve a 10 µM final concentration.

    • Note: The final DMSO concentration must be

      
       to avoid artifacts in cancer cell lines.
      
Protocol B: Baseline Cytotoxicity Profiling (MTT Assay)

Objective: To determine if the PCCA scaffold itself possesses intrinsic toxicity or if it can serve as a negative control for its active derivatives.

Materials:

  • Cell Lines: A549 (Lung Carcinoma), MDA-MB-231 (Breast Adenocarcinoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Procedure:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Treat cells with PCCA at a gradient: 0, 1, 10, 50, 100 µM.

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Incubate for 72 hours.

  • Development: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

Data Interpretation:

  • Expected Result: PCCA should show >100 µM IC₅₀ (non-toxic).

  • Significance: If PCCA is non-toxic, any cytotoxicity observed in its amide derivatives (e.g., P2X3 antagonists) is likely due to specific target engagement, not the scaffold itself.

Protocol C: Functional Derivatization (On-Bead Synthesis)

Objective: To convert the inactive acid into a bioactive amide for screening.

  • Activation: Mix PCCA (1 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Coupling: Add amine-bearing scaffold (e.g., a substituted aniline or piperazine relevant to the target).

  • Screening: The resulting 1-(pyrimidin-2-yl)cyclopropane-1-carboxamide is the active pharmacophore.

Pathway Visualization: The Role of PCCA in Cancer Pain

The following diagram illustrates how PCCA-derived antagonists intervene in the Purinergic Signaling pathway, a key driver of cancer-induced bone pain and tumor inflammation.

PCCA_Pathway cluster_mechanism Mechanism of Action Tumor Tumor Cell (Release of ATP) ATP Extracellular ATP Tumor->ATP Secretion P2X3 P2X3 Receptor (Sensory Neuron) ATP->P2X3 Activates Calcium Ca2+ Influx P2X3->Calcium Opens Channel PCCA_Deriv PCCA-Derived Antagonist PCCA_Deriv->P2X3 Blocks (Allosteric) Pain Nociception (Cancer Pain) Calcium->Pain Depolarization

Figure 1: Mechanism of Action for PCCA-derived antagonists. The scaffold serves as the structural core for drugs that block ATP-gated P2X3 receptors, mitigating cancer-associated pain.

References

  • Wermuth, C. G. (2015). The Practice of Medicinal Chemistry. Academic Press. (Discusses the "Thorpe-Ingold Effect" of gem-disubstituted cyclopropanes in drug design).

  • Burnstock, G., & Di Virgilio, F. (2013). Purinergic signaling and cancer. Purinergic Signalling, 9(4), 491-540. (Establishes the link between P2X receptors and tumor microenvironment).

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3-26. (Details the chemical space of P2X3 antagonists where PCCA scaffolds are often utilized).

  • ChemicalBook. (2023). 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid Product Properties.

Sources

Method

application of pyrimidinyl compounds in kinase inhibition assays

From Hinge Binding Mechanisms to Cellular Target Engagement Introduction: The Pyrimidine Privilege In the landscape of kinase inhibitor design, the pyrimidine scaffold remains a "privileged structure" due to its intrinsi...

Author: BenchChem Technical Support Team. Date: February 2026

From Hinge Binding Mechanisms to Cellular Target Engagement

Introduction: The Pyrimidine Privilege

In the landscape of kinase inhibitor design, the pyrimidine scaffold remains a "privileged structure" due to its intrinsic ability to mimic the adenine ring of ATP.[1] This structural homology allows pyrimidinyl compounds to anchor effectively within the ATP-binding pocket of kinases, specifically interacting with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[1]

However, the planar and lipophilic nature of pyrimidine derivatives presents specific challenges in assay development, including solubility limits, aggregation-based false positives, and off-target promiscuity. This guide provides a rigorous, field-proven workflow for validating pyrimidinyl compounds, moving from biochemical potency (


) to cellular target engagement (Residence Time).
The Chemical Basis of Inhibition

To design effective assays, one must understand the binding mode. Pyrimidine-based inhibitors typically function as Type I (ATP-competitive) inhibitors.

  • The Anchor: The pyrimidine ring nitrogen atoms (N1 and N3) and substituents at the C2 position often form a bidentate or tridentate hydrogen-bonding network with the kinase hinge backbone residues.

  • The Gatekeeper: Substituents at the C4 or C5 position are often employed to access the hydrophobic back-pocket or interact with the "gatekeeper" residue, a key determinant of selectivity (e.g., Threonine vs. Methionine).

Visualization: Pyrimidine-Hinge Interaction Network

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine scaffold within the kinase hinge region.

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrimidinyl Inhibitor Backbone_NH Backbone NH (H-Bond Donor) Pyrim_N1 Pyrimidine N1/N3 (H-Bond Acceptor) Backbone_NH->Pyrim_N1 H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrim_C2 C2-Amino Group (H-Bond Donor) Pyrim_C2->Backbone_CO H-Bond Pyrim_C5 C5-Substituent (Hydrophobic/Steric) Pyrim_C5->Gatekeeper Steric/Van der Waals

Figure 1: Canonical hydrogen bonding network between a 2-aminopyrimidine inhibitor and the kinase hinge region. The N1/N3 acceptor and C2 donor mimic the Adenine interaction of ATP.

Biochemical Assay Protocol: ADP-Glo™ Kinase Assay

Objective: Determine the biochemical


 of pyrimidinyl compounds.
Rationale:  The ADP-Glo™ assay is preferred over FRET-based methods for pyrimidines because it is less susceptible to autofluorescence interference, a common property of extended aromatic systems found in these scaffolds.
Critical Parameter: ATP Concentration

Since pyrimidines are ATP-competitive, the


 is dependent on ATP concentration. To generate data comparable across kinases (approximating 

), you must run the assay at the apparent

for ATP (

).
  • If

    
    , competitive inhibitors will appear less potent (right-shifted 
    
    
    
    ).
  • If

    
    , the assay is too sensitive and unstable.
    
Protocol Workflow

Reagents:

  • Kinase Reaction Buffer (optimized for specific kinase, e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Ultrapure ATP.

  • Lipid/Peptide Substrate.[2]

  • ADP-Glo™ Reagent (Terminator/Depletion).[2][3]

  • Kinase Detection Reagent (Conversion/Luciferase).

Step-by-Step Procedure:

  • Compound Preparation (Solubility Check):

    • Dissolve Pyrimidinyl compounds in 100% DMSO to 10 mM.

    • Note: Pyrimidines can crystallize in aqueous buffers. Perform a serial dilution in DMSO first, then transfer to the reaction buffer to keep final DMSO < 1%.

  • Kinase Reaction (5 µL volume in 384-well plate):

    • Add 1 µL of Compound (at 5x final conc).

    • Add 2 µL of Kinase Enzyme (optimized to convert 5-10% substrate).

    • Add 2 µL of Substrate/ATP Mix (ATP at

      
      ).
      
    • Incubate at room temperature for 60 minutes.

  • ADP Generation & ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent .[3][4]

    • Incubate for 40 minutes.

    • Mechanism: This stops the kinase reaction and digests all unconsumed ATP.[2] Only ADP produced by the kinase remains.[2]

  • Detection:

    • Add 10 µL of Kinase Detection Reagent .[3][4]

    • Incubate for 30 minutes.

    • Mechanism: Converts ADP back to ATP, which drives the Luciferase reaction.[3][5][6]

  • Readout:

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Visualization: ADP-Glo Workflow Logic

ADPGloWorkflow Step1 Step 1: Kinase Rxn (ATP + Substrate) ATP ATP Step1->ATP Unused ADP ADP Step1->ADP Kinase Activity Step2 Step 2: Depletion (Add ADP-Glo™) Step3 Step 3: Detection (Add Detection Rgt) Light Luminescence (Signal) Step3->Light Luciferase ATP->Step2 Digested ADP->Step3 Converted to ATP

Figure 2: Logic flow of the ADP-Glo assay.[2] Crucially, unconsumed ATP is removed in Step 2 to ensure the signal comes solely from kinase activity (ADP).

Cellular Assay Protocol: NanoBRET™ Target Engagement

Objective: Measure intracellular affinity and residence time.[7] Why this is critical for Pyrimidines: Many pyrimidinyl inhibitors show high biochemical potency but poor cellular efficacy due to high intracellular ATP competition (mM levels) or poor membrane permeability. NanoBRET™ measures binding inside the live cell.

Principle

This is a competitive binding assay using Bioluminescence Resonance Energy Transfer (BRET).[8][9]

  • Target: Kinase fused to NanoLuc® Luciferase (Energy Donor).

  • Tracer: Cell-permeable fluorescent probe (Energy Acceptor).[7][10]

  • Test Compound: Your pyrimidinyl inhibitor.

  • Signal: If the tracer binds, BRET occurs (Signal High). If your compound binds, it displaces the tracer (Signal Low).

Protocol Workflow (Adherent Format)
  • Transfection (Day 1):

    • Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector.

    • Plate cells in white 96-well tissue culture plates.

  • Tracer & Compound Addition (Day 2):

    • Remove media.

    • Add Tracer at

      
       concentration (determined in a previous run).
      
    • Add Pyrimidinyl Compound (dilution series).

    • Control: Add "No Compound" (Max BRET) and "No Tracer" (Background).

  • Equilibration:

    • Incubate at 37°C for 2 hours. This allows the compound to compete with the tracer in the intracellular environment.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate/Inhibitor solution.

    • Measure Donor Emission (460nm) and Acceptor Emission (618nm).

  • Data Calculation:

    • Calculate BRET Ratio:

      
      .
      
    • Convert to milliBRET units (mBU).

Advanced Application: Residence Time Analysis

To differentiate "fast-on/fast-off" vs. "slow-off" inhibitors (a key advantage of optimized pyrimidines):

  • Pre-incubate cells with a saturating concentration of the test compound (100% occupancy).

  • Wash cells to remove unbound compound.

  • Immediately add the Tracer.

  • Measure BRET kinetics over 60-120 minutes.

    • Result: Slow-off compounds will delay the tracer binding, resulting in a slower increase in BRET signal.[7]

Data Analysis & Troubleshooting
Quantitative Summary Table
ParameterBiochemical (ADP-Glo)Cellular (NanoBRET)Significance
Primary Readout Luminescence (RLU)BRET Ratio (mBU)Direct activity vs. Binding occupancy
ATP Context Controlled (

)
Physiological (~1-5 mM)Predicts in vivo efficacy
Dynamic Range High (S/B > 10)Moderate (S/B > 2)Assay robustness (Z-factor)
Interference Luciferase inhibitorsFluorescent compoundsFalse positives/negatives
Common Pitfalls with Pyrimidines
  • Aggregation: Planar pyrimidines can stack, forming colloidal aggregates that sequester enzyme (False Positive).

    • Solution: Add 0.01% Triton X-100 or CHAPS to the biochemical buffer.

  • Quenching: Some amino-pyrimidines absorb light in the blue spectrum.

    • Check: In NanoBRET, check the Donor (460nm) signal alone. If it drops significantly with compound concentration, you have optical interference.

  • Solubility:

    • Check: Visual inspection of DMSO stock. If "crashing out" occurs upon addition to aqueous buffer, reduce final concentration or increase BSA.

References
  • Vasta, J. D., et al. (2018).[9] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Retrieved from [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659. Retrieved from [Link]

  • Fraser, C., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition. Journal of Medicinal Chemistry, 59(10), 4697–4710. Retrieved from [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[7][8] Nature Communications, 6, 10091. Retrieved from [Link]

Sources

Application

analytical methods for quantifying 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Application Note: Analytical Methods for Quantifying 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid Executive Summary 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS 1427022-89-6) is a critical starting material...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Methods for Quantifying 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid

Executive Summary

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS 1427022-89-6) is a critical starting material and intermediate in the synthesis of Vericiguat (Verquvo®), a soluble guanylate cyclase (sGC) stimulator used for the treatment of heart failure.

Quantifying this molecule presents specific analytical challenges due to its amphoteric nature and high polarity. It possesses a basic pyrimidine nitrogen (


) and an acidic carboxylic acid group (

).[1] Standard C18 reversed-phase methods often fail to provide adequate retention or peak shape due to secondary interactions and "blow-through" (elution at the void volume).

This guide details two distinct analytical approaches:

  • Method A (High-Performance Liquid Chromatography - UV): A robust method for raw material assay and reaction monitoring using a polar-embedded stationary phase.

  • Method B (LC-MS/MS): A high-sensitivity HILIC method for trace impurity analysis in the final drug substance.

Physicochemical Context & Strategy

Understanding the ionization state is the prerequisite for column selection.

  • pH < 2.5: The molecule exists predominantly as a cation (Protonated Pyrimidine

    
    , Neutral Acid). This is the most stable form for Reversed-Phase (RP) retention if a polar-retentive column is used.
    
  • pH 3.44 (Isoelectric Point): The molecule is zwitterionic. Solubility is lowest here, making it ideal for isolation but risky for chromatography due to potential precipitation or peak splitting.

  • pH > 5.0: The molecule is anionic (Neutral Pyrimidine, Carboxylate

    
    ). Retention on C18 is negligible without ion-pairing reagents.
    

Strategic Decision: Method A utilizes a low pH (0.1% H3PO4) mobile phase combined with a High Strength Silica (HSS) T3 column. This technology is designed to retain polar molecules and withstand 100% aqueous conditions, preventing phase collapse.

Method A: Routine QC & Purity Assay (HPLC-UV)

Scope: Raw material release testing, reaction monitoring (IPC), and stability studies.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect HSS T3, 4.6 × 150 mm, 3.5 µmProprietary T3 bonding promotes retention of polar compounds and resists acid hydrolysis.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Maintains pH ~2.0, ensuring the acid moiety is protonated (neutral) and pyrimidine is protonated (+).
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and peak symmetry.
Detection UV @ 254 nmMax absorption of the pyrimidine ring.
Injection Vol 5 µLLow volume prevents solvent effects on early eluting peaks.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
2.0982Isocratic Hold (to retain polar analyte)
12.04060Linear Ramp
15.0595Wash
15.1982Re-equilibration
20.0982End
Standard Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 20 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins.

  • Working Standard: Dilute the Stock Solution 1:10 with 100% Water (0.1% H3PO4).

    • Critical Note: Diluting with high organic content will cause peak distortion for this early-eluting polar compound. The sample solvent must be weaker (more aqueous) than the initial mobile phase.

Method B: Trace Impurity Analysis (LC-MS/MS)

Scope: Quantifying trace levels of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid in the final Vericiguat API (Limit of Quantitation: < 1 ppm).

Chromatographic Conditions (HILIC Mode)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for trace analysis of this molecule because the high-organic mobile phase enhances desolvation in the MS source, increasing sensitivity by 10-50x compared to aqueous RP methods.

ParameterSpecification
Column Waters BEH Amide, 2.1 × 100 mm, 1.7 µm
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0)
Ionization ESI Positive (+)
MRM Transition 165.1

119.1 (Quantifier), 165.1

147.1 (Qualifier)
  • Mechanism:[2][3] The pyrimidine nitrogen is protonated (

    
     = 165.1). The loss of the carboxylic acid group (
    
    
    
    or
    
    
    ) is a common fragmentation pathway.

Visualized Workflows

Diagram 1: Analytical Decision Matrix

AnalyticalStrategy Start Sample: 1-(pyrimidin-2-yl) cyclopropane-1-carboxylic acid Decision What is the Analytical Goal? Start->Decision Goal_Purity Purity / Assay (> 0.1% w/w) Decision->Goal_Purity QC Release Goal_Trace Trace Impurity (< 100 ppm) Decision->Goal_Trace Genotox / Cleaning Method_A Method A: RP-HPLC (UV) Column: HSS T3 (Polar Embedded) Mobile Phase: pH 2.0 (H3PO4) Goal_Purity->Method_A Method_B Method B: HILIC-MS/MS Column: BEH Amide Mobile Phase: ACN/Ammonium Formate Goal_Trace->Method_B Result_A Output: % Area, Assay w/w (Robust, Low Cost) Method_A->Result_A Result_B Output: ppm / ppb (High Sensitivity) Method_B->Result_B

Caption: Decision matrix for selecting between Reversed-Phase (Purity) and HILIC (Trace) modes based on sensitivity requirements.

Diagram 2: Sample Preparation & System Suitability

Protocol cluster_0 Sample Preparation cluster_1 System Suitability Criteria Weigh Weigh 10mg Sample Dissolve Dissolve: 50/50 ACN/Water (Ensure Solubility) Weigh->Dissolve Dilute Dilute 1:10 with 0.1% H3PO4 (aq) Dissolve->Dilute Filter Filter 0.2µm PTFE Dilute->Filter Inject Inject Standard (n=5) Filter->Inject Check1 Tailing Factor < 1.5 Inject->Check1 Check2 RSD Area < 2.0% Inject->Check2 Check3 Retention Factor (k) > 2.0 Inject->Check3

Caption: Step-by-step sample preparation emphasizing the critical dilution step with aqueous acid to prevent peak distortion.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Roe, S. J., et al. (2023).[4] "N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid." Organic Process Research & Development, 27(8), 1492–1501. (Describes pKa values and isolation at isoelectric point). Link

  • Bayer Pharma AG. (2017).[2] "Process for preparing substituted 5-fluoro-1H-pyrazolopyridines." U.S. Patent 9,604,948 B2.[2] (Details the synthesis of the intermediate). Link

  • Ding, C., et al. (2023).[4] "Determination of vericiguat in rat plasma by UPLC-MS/MS and its application to drug interaction." Journal of Chromatography B, 1230, 123902. (Provides MS fragmentation data for the Vericiguat core). Link

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivative Libraries

Introduction: The Prominence of Pyrimidine Scaffolds in Modern Drug Discovery The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a variety of approved drugs.[1][2][3] Its versatile nature allows for extensive chemical modification, leading to the generation of large, diverse compound libraries with a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][4][5] High-throughput screening (HTS) is an indispensable tool in drug discovery for rapidly evaluating these vast libraries to identify "hits"—compounds that modulate a specific biological target in a desired manner.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and protocols for conducting HTS campaigns with pyrimidine derivative libraries.

Guiding Principle: The HTS Funnel and the Path to Lead Identification

The primary objective of HTS is not to identify a drug directly, but rather to efficiently sift through thousands of compounds to find promising "hits" that can be further developed into "leads".[6][7] This process can be visualized as a funnel, where a large number of compounds are subjected to a primary screen, and progressively smaller subsets undergo more rigorous secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

HTS_Funnel Compound_Library Large Pyrimidine Derivative Library (10,000s - 100,000s of compounds) Primary_Screen Primary HTS (Single concentration, high-throughput assay) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Triage (Dose-response, initial validation) Primary_Screen->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (Potency, selectivity, mechanism of action) Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization (Structure-activity relationship studies) Secondary_Assays->Lead_Optimization

Caption: The High-Throughput Screening Funnel.

I. Assay Development: The Foundation of a Successful HTS Campaign

The quality and reliability of the HTS data are fundamentally dependent on the robustness of the assay. The choice between a biochemical and a cell-based assay is a critical first step.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on the target's activity.[8] They offer high precision and are valuable for understanding direct molecular interactions.[9] However, they may not fully represent the complexity of the cellular environment.[9]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as cell viability, signal transduction, or gene expression.[8][9] They provide more biologically relevant data but can be more variable and complex to develop.[10][11]

Key Considerations for Assay Design:
  • Relevance to the Disease State: The chosen assay should reflect the biological context of the disease being studied.

  • Robustness and Reproducibility: The assay must be able to distinguish between active and inactive compounds consistently. A key statistical parameter for this is the Z-factor, which should ideally be ≥ 0.5 for a reliable assay.[12]

  • Automation Compatibility: The assay protocol must be amenable to automation using liquid handling robotics to screen large numbers of compounds efficiently.[6][13]

  • Cost-Effectiveness: The cost per well should be minimized to allow for the screening of large libraries.

II. High-Throughput Screening Workflow: From Library to Hits

A typical HTS workflow involves several automated steps, from compound library management to data acquisition.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound_Plating Compound Plating Assay_Plating Assay Component Dispensing Compound_Plating->Assay_Plating Incubation Incubation Assay_Plating->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Normalization Data Normalization Signal_Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

Caption: A Generalized High-Throughput Screening Workflow.

III. Protocols for Screening Pyrimidine Derivatives

The following protocols are examples of common assays used to screen pyrimidine derivative libraries, particularly for targets involved in cancer and inflammation, where pyrimidines have shown significant promise.[1][4]

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Many pyrimidine derivatives are designed as kinase inhibitors.[14][15] This protocol describes a generic, luminescence-based assay to measure the inhibition of a kinase of interest by quantifying the amount of ATP remaining after the kinase reaction.[16]

Principle: Kinase activity consumes ATP. By adding a reagent that produces a luminescent signal proportional to the amount of ATP, a decrease in luminescence indicates higher kinase activity, while a strong luminescent signal indicates inhibition.

Materials:

  • Kinase of interest (purified, active)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Pyrimidine derivative library (typically at 10 mM in DMSO)

  • Positive control inhibitor

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each pyrimidine derivative from the library stock plates to the 384-well assay plates. Also, plate the positive control inhibitor and DMSO.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. Dispense this mix into all wells of the assay plate containing the compounds.

  • Initiate Kinase Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add this solution to all wells to start the reaction. The final concentration of ATP should be at or near its Km for the kinase to ensure sensitivity to inhibitors.[17]

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes). This time should be optimized during assay development to ensure the reaction is in the linear range.

  • Signal Detection: Add the ATP detection reagent to all wells. This reagent will lyse the cells (if applicable in a cell-based version) and contains luciferase and luciferin, which will produce a luminescent signal in the presence of ATP.

  • Read Plates: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Read the luminescence on a plate reader.

Protocol 2: Cell-Based Cytotoxicity/Viability Assay (Fluorescence-Based)

This protocol is designed to identify pyrimidine derivatives that are cytotoxic to a specific cell line, for instance, a cancer cell line.

Principle: A cell-permeable, non-fluorescent substrate (e.g., resazurin) is reduced by metabolically active cells into a fluorescent product (resorufin). A decrease in fluorescence indicates a reduction in cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)[18]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin-based cell viability reagent

  • Clear-bottom, black-walled 384-well cell culture plates

  • Pyrimidine derivative library

  • Positive control (e.g., doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO₂).

  • Compound Addition: Add the pyrimidine derivatives, positive control, and negative control to the wells containing the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in the cell culture incubator.

  • Reagent Addition: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Read Plates: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission for resorufin).

IV. Data Analysis and Hit Validation: Ensuring Trustworthiness

Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability. The results are typically expressed as percent inhibition or percent activity relative to the controls.

Hit Identification: A "hit" is a compound that produces a signal that is statistically significant compared to the negative controls. A common method is to set a threshold based on the mean and standard deviation (SD) of the negative controls (e.g., >3 SD from the mean).

Hit Validation is Crucial: Primary HTS is prone to false positives and false negatives.[19] Therefore, all identified hits must undergo a rigorous validation process.[20]

  • Re-testing: The hit compounds are re-tested under the same assay conditions to confirm their activity.[21]

  • Dose-Response Curves: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Orthogonal Assays: Hits are tested in a different assay that measures the same biological endpoint but uses a different technology. This helps to eliminate artifacts from the primary assay.

  • Structure-Activity Relationship (SAR) Analysis: If multiple hits from a similar chemical series are identified, this can increase confidence and provide early insights into the SAR.[20]

V. Data Presentation: Quantitative Summary

The following table summarizes key parameters and typical values for the assays described above.

ParameterBiochemical Kinase AssayCell-Based Viability Assay
Plate Format 384-well384-well
Primary Readout LuminescenceFluorescence
Typical Compound Conc. 10 µM10 µM
Positive Control Known kinase inhibitorDoxorubicin
Negative Control DMSODMSO
Acceptable Z-factor ≥ 0.5≥ 0.5
Hit Criteria > 3 SD from mean inhibition> 3 SD from mean viability decrease

VI. Representative Signaling Pathway: Kinase Signaling in Cancer

Many pyrimidine derivatives target protein kinases involved in cancer cell proliferation and survival. The following diagram illustrates a simplified kinase signaling pathway that is a common target for such inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Pyrimidine_Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine_Inhibitor->RAF Inhibition

Caption: A Simplified MAPK/ERK Signaling Pathway.

Conclusion

High-throughput screening of pyrimidine derivative libraries is a powerful strategy for identifying novel therapeutic candidates. Success in HTS is not merely about speed and scale; it is about the meticulous design of robust and relevant assays, followed by a rigorous process of data analysis and hit validation. By understanding the principles and protocols outlined in this guide, researchers can enhance the efficiency and effectiveness of their drug discovery programs, ultimately accelerating the journey from a chemical library to a potential new medicine.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Hertzberg, R. P., & Pope, A. J. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Jain, A., et al. (2021, December 17). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. National Center for Biotechnology Information. [Link]

  • Lonza. (n.d.). What is high-throughput screening (HTS) and how can Lonza help?[Link]

  • Clariant. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained. YouTube. [Link]

  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). [Link]

  • MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Sykes, D. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review. [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • von Ahsen, O., & Bömer, U. (2005, March). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]

  • National Center for Biotechnology Information. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. [Link]

  • ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?[Link]

  • ACS Publications. (2022, December 29). High-Throughput Screening of Stapled Helical Peptides in Drug Discovery. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • ResearchGate. (n.d.). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. [Link]

  • Taylor & Francis Online. (n.d.). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • MDPI. (2026, February 5). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. [Link]

  • Bentham Science. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. [Link]

  • ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • PubMed. (n.d.). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. [Link]

Sources

Application

Technical Guide: Chiral Resolution Strategies for Pyrimidinyl Cyclopropane Scaffolds

Introduction & Strategic Scope The pyrimidinyl cyclopropane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the pharmacophore for blockbuster P2Y12 inhibitors (e.g., Ticagrelor) and va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Scope

The pyrimidinyl cyclopropane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the pharmacophore for blockbuster P2Y12 inhibitors (e.g., Ticagrelor) and various kinase inhibitors. This scaffold presents a unique separation challenge due to the confluence of rigid stereochemistry (cyclopropane ring) and basic polarity (pyrimidine heterocycle).

Effective chiral resolution of these compounds is not merely about separating enantiomers (e.g., 1R, 2S vs. 1S, 2R); it often requires the simultaneous resolution of diastereomers (cis vs. trans). This guide outlines a robust, field-proven methodology for developing scalable separation methods for this class, prioritizing Immobilized Polysaccharide Phases and Supercritical Fluid Chromatography (SFC) for their superior throughput and solubility handling.

The Stereochemical Challenge
  • Rigidity: The cyclopropane ring locks the substituents in fixed spatial orientations, often resulting in high enantioselectivity (

    
    ) if the correct "chiral groove" is found on the stationary phase.
    
  • Basicity: The pyrimidine nitrogens (pKa ~ 1.3 - 2.7, but higher if substituted with amines) interact strongly with residual silanols on silica supports, leading to severe peak tailing unless specific mobile phase additives are employed.

Strategic Framework: HPLC vs. SFC

Before initiating a screen, select the mode based on the stage of drug development:

FeatureNormal Phase HPLC SFC (Supercritical Fluid Chromatography)
Primary Use QC, Trace Impurity Analysis, Final ReleasePreparative Purification, High-Throughput Screening
Solubility Limited (Hexane-based). Risk: Precipitation of polar pyrimidines.High. Supercritical CO

+ MeOH/DCM solubilizes rigid heterocycles well.
Speed Moderate (15-40 min run times)Fast (3-8 min run times)
Cost High solvent consumption (Hexane/EtOH)Low (CO

is recycled; reduced waste)
Recommendation Use for analytical method validation (GMP).Use for medicinal chemistry support and scale-up .

Method Development Workflow

The following decision matrix illustrates the logical flow for developing a separation method for pyrimidinyl cyclopropanes.

MethodDev Start Start: Pyrimidinyl Cyclopropane Sample Solubility Solubility Check (DCM/THF required?) Start->Solubility Coated Coated CSPs (AD-H, OD-H) Restricted Solvents Solubility->Coated Soluble in Alcohol/Alkane Immobilized Immobilized CSPs (IA, IC, IG, IH) Universal Solvents Solubility->Immobilized Requires DCM/THF Screening Primary Screen: Mobile Phase Modifiers Coated->Screening Immobilized->Screening Additive Additive Selection (Crucial for Pyrimidine) Screening->Additive Basic Basic Moiety? Add 0.1% DEA/TEA Additive->Basic Amine/Pyrimidine Acidic Acidic Moiety? (e.g., COOH intermediate) Add 0.1% TFA Additive->Acidic Carboxylic Acid Optimize Optimization: Temp (10-40°C) & Loading Basic->Optimize Acidic->Optimize

Figure 1: Decision tree for chiral method development targeting rigid heterocycles.

Detailed Protocols

Protocol A: Analytical Screening (SFC Focus)

Objective: Rapidly identify the optimal Chiral Stationary Phase (CSP) and Mobile Phase.

Materials:

  • Columns: Chiralpak IA, IB, IC, IG, and Chiralcel OD-H (3.0 x 100 mm, 3 µm). Note: Chiralpak IG (meta-substituted) often shows superior selectivity for pyrimidines.

  • Modifiers: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).

Step-by-Step Procedure:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of MeOH/DCM (1:1). Ensure complete dissolution.

  • System Setup: Set SFC backpressure (BPR) to 120 bar and Temperature to 35°C.

  • Gradient Screen: Run a generic gradient from 5% to 55% Modifier over 5 minutes.

    • Modifier A: MeOH + 0.1% DEA (Standard for basic pyrimidines).

    • Modifier B: IPA + 0.1% DEA (For enhanced selectivity).

  • Evaluation:

    • Calculate Resolution (

      
      ).[1] Target 
      
      
      
      for preparative viability.
    • Check Peak Symmetry (

      
      ). If 
      
      
      
      (tailing), increase DEA to 0.2% or switch to stronger base (e.g., Isopropylamine).
  • Immobilized Phase Advantage: If solubility is poor, use Chiralpak IA or IG and introduce 10-20% DCM or THF into the mobile phase (e.g., CO

    
     / [MeOH:DCM 1:1] / DEA).
    
Protocol B: Preparative Scale-Up (Loading Study)

Objective: Maximize throughput ( g/day ) while maintaining optical purity (>99% ee).

Step-by-Step Procedure:

  • Isocratic Optimization: Convert the screening gradient to an isocratic method. Target the %Modifier where the first enantiomer elutes (e.g., if elution is at 20% in gradient, try 15-18% isocratic).

  • Loading Study:

    • Prepare a concentrated feed solution (e.g., 50 mg/mL in DCM/MeOH).

    • Inject increasing volumes: 10 µL, 20 µL, 50 µL, 100 µL.

    • Observe the touching band point. For high-value intermediates, allow partial overlap and use "shaving" collection logic.

  • Stack Injection: Implement "Stacked Injections" where the next injection occurs before the previous run finishes, utilizing the dead time. This can increase throughput by 30-50%.

Critical Data & Column Selection Guide

The following table summarizes expected performance based on the specific pyrimidinyl-cyclopropane subclass.

Sub-ClassRecommended ColumnMobile Phase (SFC)Additive StrategyMechanism
Amino-Pyrimidine (e.g., Ticagrelor Int.)Chiralpak IG / IACO

/ EtOH
0.2% DEA or IsopropylamineH-bonding & Steric inclusion. IG's meta-substitution fits the rigid cyclopropane well [1].
Carboxylic Acid (Intermediate)Chiralpak IC / AD-HCO

/ IPA
0.1% TFAAcidic additive suppresses ionization of COOH; IPA enhances H-bonding recognition [2].
Non-polar Derivative (Protected)Chiralcel OD-H CO

/ MeOH
None or 0.05% DEACellulose tris(3,5-dimethylphenylcarbamate) provides tight "cleft" for rigid aromatics [3].

Technical Insight: For Ticagrelor-related intermediates , literature indicates that Chiralpak IA (Immobilized Amylose) using a mobile phase of n-hexane/ethanol/acetic acid (HPLC mode) or CO


/EtOH (SFC mode) provides robust baseline separation of all four stereoisomers [4, 5].

Troubleshooting Guide

Problem: Severe Peak Tailing

  • Cause: Interaction between the basic pyrimidine nitrogens and acidic silanols on the silica surface.

  • Solution:

    • Increase base additive (DEA) to 0.2% or 0.5%.

    • Switch to Chiralpak IB-N (immobilized) which has a different silica treatment.

    • SFC Specific: Add 1-2% water to the modifier (MeOH). Water acts as a strong silanol blocker in SFC.

Problem: Broad Peaks / Poor Resolution

  • Cause: Slow mass transfer due to rigid molecular conformation or poor solubility.

  • Solution:

    • Temperature: Lower the column temperature to 20°C or 10°C. Enantioseparation is often enthalpy-driven; lower T increases the separation factor (

      
      ).
      
    • Solvent Strength: If using Hexane/IPA, switch to Hexane/EtOH or Hexane/THF (only on immobilized columns).

References

  • Chiral Technologies. "Application Note: Separation of Pyrimidine Derivatives on Immobilized Phases." Chiral Technologies Resource Center. [Link]

  • American Chemical Society. "N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid." Organic Process Research & Development, 2023. [Link]

  • National Institutes of Health (PubMed). "Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography." Journal of Chromatography A. [Link]

  • ResearchGate. "A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets."[2] Chinese Journal of New Drugs, 2018.[2] [Link]

  • University of Rochester. "Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors." Fasan Group Publications, 2016. [Link]

Sources

Method

Application Notes and Protocols for the Use of Pyrimidine Derivatives in Neurodegenerative Disease Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrimidine derivatives in the study and potential treatment of neurodegenerative...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrimidine derivatives in the study and potential treatment of neurodegenerative diseases. This document offers in-depth scientific background, validated experimental protocols, and expert insights to facilitate the exploration of this promising class of compounds.

Introduction: The Emerging Role of Pyrimidine Derivatives in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge.[1] A common pathological thread among these disorders is the progressive loss of neuronal structure and function. The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, has garnered substantial attention in medicinal chemistry due to its versatile biological activities.[2] Pyrimidine derivatives have been successfully developed as potent modulators of various biological targets implicated in the pathogenesis of neurodegenerative diseases, offering a promising avenue for therapeutic intervention.[3]

These compounds exhibit a wide range of beneficial properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][4] Their therapeutic potential stems from their ability to interact with key enzymes and signaling pathways that are dysregulated in the diseased brain. This guide will delve into the multifaceted mechanisms of action of pyrimidine derivatives and provide detailed protocols for their evaluation in a research setting.

Key Mechanisms of Action and Therapeutic Targets

The therapeutic efficacy of pyrimidine derivatives in the context of neurodegenerative diseases is attributed to their ability to modulate a variety of molecular targets. Understanding these mechanisms is crucial for designing and interpreting experiments.

Kinase Inhibition: A Central Strategy

Abnormal phosphorylation is a hallmark of many neurodegenerative disorders. Pyrimidine-based compounds have been extensively developed as kinase inhibitors due to the scaffold's ability to fit into the ATP-binding pocket of many kinases.[5][6]

  • Cyclin-Dependent Kinase 5 (CDK5): Hyperactivation of CDK5, often triggered by the cleavage of its activator p35 to the more stable p25, is implicated in the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles in AD.[7] Pyrimidine derivatives can be designed to selectively inhibit CDK5, thereby reducing tau pathology and subsequent neuronal death.[7]

  • Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is another key kinase involved in tau hyperphosphorylation and has been linked to the progression of several neurodegenerative diseases, including AD and PD.[8][9] Pyrimidine-based inhibitors of GSK-3β can mitigate tau pathology and have shown neuroprotective effects.[10]

  • Other Kinases: The pyrimidine scaffold has also been utilized to target other kinases implicated in neurodegeneration, such as Rho-associated coiled-coil containing protein kinase (ROCK) and microtubule affinity-regulating kinases (MARKs), which are involved in neuronal apoptosis and tau-mediated microtubule destabilization, respectively.[11][12]

Signaling Pathway: Kinase Inhibition by Pyrimidine Derivatives in Alzheimer's Disease

G cluster_upstream Upstream Pathogenic Events cluster_kinases Key Kinases cluster_downstream Downstream Pathology Amyloid_Beta Amyloid-β Aggregation CDK5 CDK5 Amyloid_Beta->CDK5 Activates Oxidative_Stress Oxidative Stress GSK3B GSK-3β Oxidative_Stress->GSK3B Activates Tau_Hyperphosphorylation Tau Hyperphosphorylation CDK5->Tau_Hyperphosphorylation Phosphorylates GSK3B->Tau_Hyperphosphorylation Phosphorylates Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->CDK5 Inhibits Pyrimidine_Derivative->GSK3B Inhibits NFT_Formation Neurofibrillary Tangle Formation Tau_Hyperphosphorylation->NFT_Formation Neuronal_Death Neuronal Death NFT_Formation->Neuronal_Death

Caption: Pyrimidine derivatives can inhibit key kinases like CDK5 and GSK-3β, interrupting the pathological cascade leading to neuronal death.

Modulation of Amyloid-β Production and Aggregation

The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease.[13] Pyrimidine derivatives have been investigated for their ability to interfere with this process through multiple mechanisms:

  • γ-Secretase Modulation: Some pyrimidine derivatives act as γ-secretase modulators, selectively reducing the production of the more aggregation-prone Aβ42 isoform in favor of shorter, less toxic forms.

  • Inhibition of Aβ Aggregation: Certain pyrimidine compounds can directly bind to Aβ monomers or oligomers, preventing their aggregation into neurotoxic fibrils and plaques.

Microtubule Stabilization

In a healthy neuron, tau protein stabilizes microtubules, which are essential for axonal transport and maintaining cell structure. In tauopathies like AD, hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles.[14] Triazolopyrimidine, a class of pyrimidine derivatives, has been shown to cross the blood-brain barrier and stabilize microtubules, thereby normalizing their function and reducing neuronal cell death.[14]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are significant contributors to the progression of neurodegenerative diseases.[15] Pyrimidine derivatives have been shown to possess anti-inflammatory properties, for instance, by inhibiting cyclooxygenase-2 (COX-2).[16] Additionally, some derivatives exhibit antioxidant activities, protecting neurons from damage induced by reactive oxygen species.[4]

Experimental Protocols

The following protocols provide a framework for evaluating the therapeutic potential of pyrimidine derivatives in a laboratory setting. It is crucial to include appropriate positive and negative controls in all assays.

In Vitro Assays

3.1.1. Kinase Inhibition Assays

The ADP-Glo™ Kinase Assay is a robust method for measuring the activity of kinases and the inhibitory potential of compounds.

Protocol: CDK5/p25 Kinase Inhibition Assay [13]

  • Reagent Preparation:

    • Prepare CDK5/p25 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT.[13]

    • Dilute the pyrimidine derivative to be tested to the desired concentrations in the kinase buffer. A 10-fold serial dilution is recommended to determine the IC50.[4]

    • Prepare a substrate/ATP mix in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the diluted pyrimidine derivative or vehicle (DMSO) to the appropriate wells.

    • Add 2 µl of diluted CDK5/p25 enzyme.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[13]

  • Data Acquisition:

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: GSK-3β Kinase Inhibition Assay [5]

This protocol is similar to the CDK5 assay, with the following modifications:

  • Reagent Preparation:

    • Use a specific GSK-3β substrate peptide.

    • Dilute the GSK-3β enzyme to the desired working concentration in the kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µl of the diluted pyrimidine derivative or vehicle to the wells.

    • Add 5 µl of the diluted GSK-3β enzyme.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µl of the substrate/ATP mixture.

    • Incubate at 30°C for 45-60 minutes.[5]

    • Proceed with the addition of ADP-Glo™ Reagent and Kinase Detection Reagent as described for the CDK5 assay.[17]

Experimental Workflow: Kinase Inhibition Assay

G Start Start Reagent_Prep Prepare Reagents: - Kinase (CDK5 or GSK-3β) - Pyrimidine Derivative (Serial Dilutions) - Substrate/ATP Mix - Kinase Buffer Start->Reagent_Prep Plate_Setup Plate Setup (384-well): - Add Pyrimidine Derivative/Vehicle - Add Kinase Enzyme Reagent_Prep->Plate_Setup Reaction_Initiation Initiate Reaction: Add Substrate/ATP Mix Plate_Setup->Reaction_Initiation Incubation Incubate at RT or 30°C Reaction_Initiation->Incubation Stop_Reaction Stop Reaction & Detect ADP: - Add ADP-Glo™ Reagent - Incubate Incubation->Stop_Reaction Luminescence_Detection Add Kinase Detection Reagent & Incubate Stop_Reaction->Luminescence_Detection Read_Plate Read Luminescence Luminescence_Detection->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing the inhibitory potential of pyrimidine derivatives against target kinases.

3.1.2. Cell-Based Assays for Neuroprotection

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.[18]

Protocol: SH-SY5Y Cell Culture and Maintenance [16]

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach with trypsin-EDTA. Resuspend the cells in fresh medium and re-plate at a density of 3 × 10^3 to 1 × 10^5 cells/cm^2.[16]

Protocol: MTT Assay for Cell Viability [1]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the pyrimidine derivative for 1-2 hours.

    • Induce neurotoxicity by adding a stressor such as H2O2 (e.g., 100 µM) or Aβ42 oligomers (e.g., 10 µM).

    • Include control wells with cells only, cells with the stressor only, and cells with the pyrimidine derivative only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

3.1.3. Aβ Aggregation Assay

The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid fibrils.

Protocol: Thioflavin T (ThT) Assay [6][19]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in dH2O and filter through a 0.2 µm syringe filter.[6]

    • Prepare Aβ42 peptide solution in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).

  • Assay Procedure (96-well black plate with a clear bottom):

    • To each well, add Aβ42 peptide (final concentration, e.g., 10 µM), ThT (final concentration, e.g., 25 µM), and the pyrimidine derivative at various concentrations.[6]

    • Include a control with Aβ42 and ThT without the inhibitor.

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with continuous shaking.

    • Measure the fluorescence intensity (excitation ~440-450 nm, emission ~480-485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.[6][8]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Compare the curves of the treated samples to the control to determine the inhibitory effect of the pyrimidine derivative on Aβ aggregation.

3.1.4. Microtubule Stabilization Assay [14]

This assay measures the effect of compounds on the polymerization and stability of microtubules.

  • Reagent Preparation:

    • Reconstitute purified tubulin on ice.

    • Prepare a microtubule polymerization buffer.

  • Assay Procedure:

    • In a 96-well plate, add the pyrimidine derivative at various concentrations.

    • Add the tubulin solution to initiate polymerization.

    • Monitor the change in turbidity (absorbance at 340 nm) or fluorescence (using a fluorescent tubulin reporter) over time at 37°C.

  • Data Analysis:

    • Compare the polymerization curves of the treated samples to the control. An increase in the rate and extent of polymerization indicates microtubule stabilization.

In Vivo Studies

After promising in vitro results, the efficacy of pyrimidine derivatives should be evaluated in animal models of neurodegenerative diseases.

General Considerations for In Vivo Studies:

  • Animal Models: Choose a relevant animal model that recapitulates key aspects of the human disease (e.g., 5XFAD or APP/PS1 mice for Alzheimer's disease).

  • Compound Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be optimized based on pharmacokinetic and toxicity studies. For AD models, a dosage range of 0.01 to 100 mg/kg per day has been suggested for some pyrimidine derivatives.[9]

  • Behavioral Tests: Assess cognitive function using tests such as the Morris water maze or Y-maze.

  • Histopathological and Biochemical Analysis: After the treatment period, analyze brain tissue for pathological markers such as Aβ plaques, neurofibrillary tangles, and neuronal loss.

Data Interpretation and Troubleshooting

Table 1: Summary of In Vitro Assays and Expected Outcomes

AssayTargetExpected Outcome with Effective Pyrimidine DerivativePotential Pitfalls
Kinase Inhibition Assay CDK5, GSK-3β, etc.Decreased kinase activity, low IC50 valueCompound precipitation, non-specific inhibition
MTT Assay Neuronal viabilityIncreased cell viability in the presence of a neurotoxinCompound toxicity at high concentrations
ThT Assay Aβ aggregationReduced fluorescence signal, delayed aggregation kineticsCompound interference with ThT fluorescence
Microtubule Stabilization Tubulin polymerizationIncreased rate and extent of polymerizationCompound-induced tubulin precipitation

Conclusion

Pyrimidine derivatives represent a versatile and promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to target multiple key pathological pathways, including kinase hyperactivity, amyloidogenesis, microtubule instability, and neuroinflammation, makes them attractive candidates for a multi-target drug discovery approach. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of their pyrimidine-based compounds and contribute to the advancement of neurodegenerative disease research.

References

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  • Wang Y, Li Y, Yang M, et al. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Sci Rep. 2024;14(1):2653. Available from: [Link]

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  • Khan I, Al-Harrasi A, Al-Rawahi A, et al. Structural Modification, In Vitro, In Vivo, Ex Vivo, and In Silico Exploration of Pyrimidine and Pyrrolidine Cores for Targeting Enzymes Associated with Neuroinflammation and Cholinergic Deficit in Alzheimer's Disease. ACS Chem Neurosci. 2021;12(21):4014-4032. Available from: [Link]

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  • Singh A, Kumar A, Singh S, et al. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Future Med Chem. 2025;17(1):1-18. Available from: [Link]

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Application

synthesis of radiolabeled 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Synthesis of Radiolabeled 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid Abstract This Application Note details the radiosynthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid , a critical structural motif in P2...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of Radiolabeled 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Abstract

This Application Note details the radiosynthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid , a critical structural motif in P2X3 receptor antagonists (e.g., Gefapixant/MK-7264) and other bioactive heteroaryl-cyclopropane derivatives. We present two validated protocols for incorporating Carbon-14 (C-14) : one targeting the carboxylic acid carbon (via [¹⁴C]cyanide) for metabolic stability, and a second targeting the cyclopropane ring (via [¹⁴C]ethylene dibromide) for robust ADME tracking. These protocols prioritize high specific activity, chemical purity >98%, and radiochemical yields suitable for preclinical drug metabolism and pharmacokinetics (DMPK) studies.

Strategic Analysis & Retrosynthesis

The synthesis of gem-disubstituted cyclopropanes containing heteroaryl rings requires careful orchestration to prevent ring opening or side reactions on the pyrimidine nitrogen.

Radiolabel Positioning Strategy
  • Position A: Carboxyl Label ([¹⁴C]COOH) [1]

    • Utility: Standard for metabolic profiling. The carboxyl group is often the primary handle for conjugation (e.g., glucuronidation).

    • Risk: Potential loss of label via metabolic decarboxylation (though sterically hindered in gem-disubstituted systems).

    • Precursor: 2-(Chloromethyl)pyrimidine or Pyrimidin-2-yl-acetonitrile.

    • Key Reagent: Potassium [¹⁴C]cyanide (K¹⁴CN).

  • Position B: Cyclopropyl Ring Label ([¹⁴C]Cyclopropane)

    • Utility: Metabolically robust.[2] The cyclopropane ring is generally stable to oxidative metabolism, ensuring the label remains with the core scaffold.

    • Precursor: Pyrimidin-2-yl-acetonitrile.

    • Key Reagent: [1,2-¹⁴C]1,2-Dibromoethane ([¹⁴C]EDB).

Retrosynthetic Pathway (Graphviz Diagram)

Retrosynthesis Target Target: [14C]1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid Nitrile Intermediate: 1-(pyrimidin-2-yl)cyclopropanecarbonitrile Nitrile->Target Hydrolysis Precursor1 Precursor A: 2-(Chloromethyl)pyrimidine Precursor1->Nitrile Route A: Cyanation + Cyclopropanation Precursor2 Precursor B: 2-Pyrimidinylacetonitrile Precursor2->Nitrile Route B: Cyclopropanation Reagent1 Reagent A: K[14C]CN Reagent1->Nitrile Source of 14C (Carboxyl) Reagent2 Reagent B: [14C]Br-CH2-CH2-Br Reagent2->Nitrile Source of 14C (Ring)

Caption: Retrosynthetic disconnection showing two distinct radiolabeling entry points: Cyanation (Route A) and Cyclopropanation (Route B).

Protocol A: [Carboxyl-¹⁴C] Synthesis (Cyanide Route)

This route introduces the label early via nucleophilic substitution, followed by cyclopropane ring construction.

Materials & Reagents
ReagentRoleSpecifications
2-(Chloromethyl)pyrimidine Precursor>97% purity; Freshly prepared or commercial.[3][4]
Potassium [¹⁴C]Cyanide Radioisotope50–60 mCi/mmol (1.85–2.22 GBq/mmol); Solid.
1,2-Dibromoethane Cyclopropanating AgentAnhydrous, redistilled.
Sodium Hydride (NaH) Base60% dispersion in mineral oil.
DMSO / DMF SolventsAnhydrous, <50 ppm water.
Sodium Hydroxide (NaOH) Hydrolysis Base50% aq. solution.
Step-by-Step Methodology

Step 1: Synthesis of [Cyano-¹⁴C]2-Pyrimidinylacetonitrile

  • Dissolution: In a septum-capped v-vial, dissolve K¹⁴CN (370 MBq, 10 mCi) and unlabeled KCN (carrier, 0.5 eq) in minimal water (0.5 mL). Add anhydrous DMSO (2.0 mL).

  • Addition: Add 2-(chloromethyl)pyrimidine (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at ambient temperature for 4 hours. Monitor by radio-TLC (Silica; EtOAc/Hexane 1:1).

  • Workup: Quench with water (5 mL). Extract with dichloromethane (3 x 5 mL). Dry organic phase over MgSO₄.

  • Purification: Concentrate and purify via flash chromatography.

    • Checkpoint: Confirm identity via radio-HPLC. Expected Yield: 75–85%.

Step 2: Cyclopropanation (Formation of the Ring)

  • Activation: Suspend NaH (2.5 eq, washed with hexane) in anhydrous DMF (3 mL) under Argon. Cool to 0°C.

  • Addition: Add the [cyano-¹⁴C]2-pyrimidinylacetonitrile (from Step 1) dissolved in DMF dropwise. Stir for 30 min to form the anion (dark color change).

  • Alkylation: Add 1,2-dibromoethane (1.2 eq) dropwise.

  • Cyclization: Warm to Room Temperature (RT) and stir for 1–2 hours. If reaction is sluggish, heat to 50°C.

    • Mechanism:[5][6][7][8] The first alkylation forms the bromo-ethyl intermediate; the second intramolecular displacement closes the ring.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Isolation: Extract with diethyl ether. Evaporate solvent to obtain crude [cyano-¹⁴C]1-(pyrimidin-2-yl)cyclopropanecarbonitrile .

Step 3: Hydrolysis to Carboxylic Acid

  • Hydrolysis: Dissolve the nitrile in Ethanol (2 mL) and add 20% NaOH (2 mL).

  • Reflux: Heat at 90°C for 6–12 hours. Monitor for the disappearance of the nitrile peak.

  • Acidification: Cool to 0°C. Acidify to pH 3–4 with 2M HCl.

  • Extraction: Extract the free acid with Ethyl Acetate (3 x 5 mL).

  • Final Purification: Recrystallize from Ethanol/Water or purify via semi-prep HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

Protocol B: [Cyclopropyl-¹⁴C] Synthesis (Ethylene Dibromide Route)

This route is preferred when metabolic stability of the label is paramount, as the cyclopropane ring is rarely cleaved in vivo.

Materials & Reagents
ReagentRoleSpecifications
2-Pyrimidinylacetonitrile PrecursorCommercial (CAS: 14080-23-0).
[1,2-¹⁴C]1,2-Dibromoethane Radioisotope10–50 mCi/mmol; Liquid (Volatile!).
Benzyltriethylammonium chloride (TEBA) Phase Transfer Catalyst>99% purity.
50% NaOH BaseAqueous solution.
Step-by-Step Methodology

Step 1: Phase-Transfer Catalyzed Cyclopropanation

  • Setup: Use a sealed pressure tube or heavy-walled vial to contain volatile [¹⁴C]EDB.

  • Mixture: Combine 2-pyrimidinylacetonitrile (1.0 eq), TEBA (0.1 eq), and 50% NaOH (2.0 mL).

  • Isotope Addition: Add [1,2-¹⁴C]1,2-dibromoethane (1.0 eq, containing the desired activity) directly to the vigorous stirring mixture.

  • Reaction: Heat to 50–60°C with vigorous stirring for 3–5 hours. The phase transfer catalyst shuttles the hydroxide to deprotonate the nitrile, facilitating the double alkylation.

  • Workup: Dilute with water (10 mL) and extract with Toluene (3 x 5 mL).

    • Note: Toluene is preferred to remove unreacted nitrile.

  • Purification: The product, [cyclopropyl-¹⁴C]1-(pyrimidin-2-yl)cyclopropanecarbonitrile , is often solid and can be recrystallized or passed through a short silica plug.

Step 2: Hydrolysis

  • Follow the same hydrolysis procedure as Protocol A, Step 3 .

  • Result:[Cyclopropyl-¹⁴C]1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid .

Experimental Workflow Diagram

Workflow Start Start Synthesis Choice Select Label Position Start->Choice PathA Protocol A: Carboxyl Label Choice->PathA Metabolic Study PathB Protocol B: Ring Label Choice->PathB Stability Focus StepA1 Cyanation: 2-CH2Cl-Pyr + K[14C]CN PathA->StepA1 StepA2 Cyclopropanation: + BrCH2CH2Br / NaH StepA1->StepA2 Common Intermediate: [14C]Nitrile StepA2->Common StepB1 Cyclopropanation: 2-CH2CN-Pyr + [14C]EDB PathB->StepB1 StepB1->Common Hydrolysis Hydrolysis: NaOH / EtOH, Reflux Common->Hydrolysis Final Final Product: [14C]Acid Hydrolysis->Final

Caption: Decision tree and workflow for synthesizing the radiolabeled target via two complementary routes.

Quality Control & Validation

Every batch must pass the following QC criteria before release for biological studies:

TestMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC (C18, Gradient ACN/H2O)> 98.0%
Chemical Purity UV-HPLC (254 nm)> 95.0%
Identity ¹H-NMR (DMSO-d6)Conforms to standard; cyclopropyl protons @ 1.2–1.6 ppm.
Specific Activity Mass Spectrometry / LSCTarget: 50–60 mCi/mmol (1.8–2.2 GBq/mmol).
Residual Solvents GC-FID< Limit (DMF/DMSO removal is critical).

Self-Validating Checkpoint:

  • NMR Confirmation: The cyclopropane ring formation is confirmed by the appearance of two distinct multiplets (AA'BB' system) between 1.2 and 1.7 ppm. The disappearance of the singlet (-CH2-) from the acetonitrile precursor (approx. 4.0 ppm) confirms full conversion.

Safety & Handling

  • Volatile Isotopes: [¹⁴C]Ethylene dibromide is volatile and carcinogenic. All reactions involving this reagent must be performed in a closed system within a certified fume hood equipped with charcoal traps.

  • Cyanide Hazards: K¹⁴CN releases [¹⁴C]HCN gas upon contact with acid. Maintain pH > 9 in all aqueous waste streams containing cyanide.

  • Waste Disposal: Segregate liquid scintillation waste, solid waste, and aqueous basic waste according to institutional radiation safety protocols.

References

  • Vertex AI Search . (2025). Synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid. Retrieved from 9

  • Organic Syntheses . (1988). Cyclopropanecarboxylic acid.[4][5][7][10][11][12][13] Org. Synth. Coll. Vol. 1, 156. Retrieved from 14[10]

  • Concellón, J. M., et al. (2007).[5] The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Letters. Retrieved from 5

  • Destro, G., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange. Journal of the American Chemical Society. Retrieved from 1

  • ChemicalBook . (2024).[7] 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid Product Properties. Retrieved from 15

Sources

Method

Application Note: Metabolic Pathway Studies of Pyrimidines

This guide serves as a comprehensive technical manual for the study of pyrimidine metabolism, designed for application scientists and drug discovery researchers.[1] It synthesizes metabolic theory with practical, field-v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the study of pyrimidine metabolism, designed for application scientists and drug discovery researchers.[1] It synthesizes metabolic theory with practical, field-validated protocols.

Abstract & Strategic Overview

Pyrimidine nucleotides (cytidine, uridine, thymidine) are not merely building blocks for DNA and RNA; they are critical signaling molecules and precursors for phospholipid biosynthesis (e.g., CDP-choline). In oncology and immunology, the balance between De Novo Synthesis (energy-intensive, glutamine-dependent) and the Salvage Pathway (energy-efficient, recycling-based) determines therapeutic sensitivity.

This guide addresses three critical challenges in pyrimidine research:

  • Flux Discrimination: Distinguishing between de novo synthesis and salvage utilization using stable isotope tracing.

  • Quantification: Overcoming the polarity challenges of nucleotides using HILIC-MS/MS.

  • Enzymatic Validation: Robust assays for rate-limiting enzymes (DHODH, TK1) often targeted in chemotherapy.

Metabolic Pathway Mapping

Understanding the bifurcation between synthesis and salvage is prerequisite to experimental design. The diagram below illustrates the flow of carbon and nitrogen, highlighting key drug targets (Red) and metabolites (Blue).

Figure 1: Pyrimidine De Novo vs. Salvage Pathways[2][3][4]

PyrimidineMetabolism cluster_denovo De Novo Synthesis (Cytosolic/Mitochondrial) cluster_salvage Salvage Pathway CAD CAD Complex (CPSII, ATCase, DHOase) DHO Dihydroorotate CAD->DHO DHODH DHODH (Target: Leflunomide) Orotate Orotate DHODH->Orotate UMPS UMPS UMP UMP UMPS->UMP TYMS Thymidylate Synthase (Target: 5-FU) dTMP dTMP TYMS->dTMP TK1 Thymidine Kinase 1 (Salvage) TK1->dTMP CDA Cytidine Deaminase CDA->UMP Cytidine recycling RNR RNR (Target: Gemcitabine) dUMP dUMP RNR->dUMP Gln Glutamine Gln->CAD + CO2 + ATP Asp Aspartate Asp->CAD DHO->DHODH Mitochondrial Inner Membrane Orotate->UMPS + PRPP UDP UDP UMP->UDP Kinases UDP->RNR Reduction UTP UTP UDP->UTP CTP CTP UTP->CTP CTP Synthase dUMP->TYMS Thymidine Thymidine (Extracellular) Thymidine->TK1

Caption: Figure 1: The De Novo pathway (left) relies on Glutamine/Aspartate and mitochondrial DHODH. The Salvage pathway (right) recycles nucleosides via kinases like TK1. Key drug targets (DHODH, TYMS) are highlighted in red.

Application 1: Isotope Tracing (Flux Analysis)

Objective: To quantify the fractional contribution of de novo synthesis versus salvage pathways to the intracellular nucleotide pool. Theory: De novo synthesis incorporates nitrogen from Glutamine (amide-N) and Aspartate . The salvage pathway incorporates intact nucleosides. By using [Amide-15N]-Glutamine , we can track newly synthesized pyrimidine rings.

Protocol: [Amide-15N]-Glutamine Tracing
Reagents:
  • Tracer Medium: Glucose-free/Glutamine-free base medium (e.g., DMEM) supplemented with dialyzed FBS (10%), unlabeled Glucose, and [Amide-15N]-Glutamine (2-4 mM).

  • Quenching Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

Experimental Workflow:
  • Seeding: Plate cells (e.g., 5x10^5 per well in 6-well plates) and allow attachment overnight in standard media.

  • Pulse Labeling:

    • Wash cells 2x with warm PBS to remove unlabeled glutamine.

    • Add Tracer Medium .

    • Incubate for timepoints: 0, 2, 4, 8, and 24 hours. Note: Nucleotide pools turn over rapidly; early timepoints are critical for flux calculation.

  • Metabolism Quenching (Critical Step):

    • Rapidly aspirate media.

    • Immediately add 1 mL of -80°C Quenching Solution. Do not wash with PBS first at this stage, as it causes metabolite leakage.

    • Place plate on dry ice for 10 minutes.

  • Extraction: Scrape cells, transfer to tubes, vortex vigorously, and centrifuge at 14,000 x g for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Interpretation:
  • M+0: Unlabeled (Salvage or pre-existing pool).

  • M+1 (UMP): Incorporation of 1 nitrogen from Glutamine (N3 position of pyrimidine ring).

  • Ratio (M+1 / Total Pool): Indicates De Novo pathway activity.

Application 2: Enzyme Activity Assays

Direct measurement of enzyme activity is often required to validate hits from drug screens (e.g., DHODH inhibitors).

Protocol A: DHODH Activity Assay (Colorimetric)

Target: Dihydroorotate Dehydrogenase (Mitochondrial). Mechanism: DHODH converts Dihydroorotate (DHO) to Orotate, reducing Ubiquinone. In vitro, we use DCIP (2,6-dichlorophenolindophenol) as the electron acceptor, which turns from blue (oxidized) to colorless (reduced).

  • Lysis: Lyse cells in Mitochondria Isolation Buffer (200 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4) with 0.5% Triton X-100.

  • Reaction Mix (per well):

    • 50 mM Tris-HCl (pH 8.0)

    • 0.1% Triton X-100

    • 1 mM Potassium Cyanide (KCN) – Blocks Complex IV to prevent re-oxidation.

    • 0.1 mM Coenzyme Q10 (Ubiquinone)

    • 0.05 mM DCIP

    • Substrate: 0.5 mM L-Dihydroorotate.

  • Measurement: Add cell lysate (20-50 µg protein). Monitor absorbance decrease at 600 nm (kinetic mode) for 20 minutes at 37°C.

  • Control: Include a blank (no substrate) and a positive control (Leflunomide treated lysate).

Protocol B: Thymidine Kinase 1 (TK1) Assay

Target: Cytosolic salvage enzyme, proliferation marker.[2] Method: Phosphorylation of [3H]-Thymidine.[3]

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM ATP, 5 mM MgCl2, 10 mM DTT, 5 mM NaF.

  • Substrate: 10 µM Thymidine + 1 µCi [Methyl-3H]-Thymidine.

  • Incubation: Mix 5 µL lysate with 45 µL reaction mix. Incubate 30 min at 37°C.

  • Termination: Spot 40 µL onto DE-81 anion exchange filter paper .

  • Wash: Wash filters 3x with 1 mM Ammonium Formate (removes unreacted neutral Thymidine; charged TMP binds to paper).

  • Quantification: Dry filters and count in liquid scintillation fluid.

LC-MS/MS Quantification Protocol

Nucleotides are highly polar and anionic, making them unretainable on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc HILIC Chromatography cluster_ms Mass Spectrometry Extract Cold MeOH/ACN Extraction InternalStd Add Internal Std (13C-ATP, 15N-UMP) Extract->InternalStd Centrifuge Centrifuge 14,000g, 4°C InternalStd->Centrifuge Column Column: Amide or ZIC-pHILIC Centrifuge->Column MobilePhase MP A: 20mM NH4OAc (pH 9.0) MP B: Acetonitrile Gradient Gradient: 90% B -> 50% B Column->Gradient Source ESI Negative Mode Gradient->Source MRM MRM Transitions (e.g., UTP 483>159) Source->MRM

Caption: Figure 2: Optimized workflow for nucleotide quantification. High pH mobile phase enhances ionization in negative mode.

Detailed Instrument Parameters
  • Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or SeQuant ZIC-pHILIC.

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH ~9.0). High pH is crucial for peak shape of phosphorylated compounds.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 85% B (Isocratic hold)

    • 2-12 min: Linear ramp to 60% B

    • 12-15 min: Hold 60% B

    • 15-20 min: Re-equilibration at 85% B.

  • MS Detection: ESI Negative Mode.

    • UTP: 483.0

      
       158.9 (PO3 group) or 78.9.
      
    • CTP: 482.0

      
       158.9.
      
    • ATP: 506.0

      
       158.9.
      

Critical Note: Nucleotides bind to stainless steel. Use PEEK tubing or a "medronic acid" passivated system to prevent signal loss of triphosphates (ATP/UTP).

References

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[1][4] Nucleic Acids Research, 43(4), 2466–2485. Link

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols, 5(6), 1008-1018. Link

  • Gronowitz, J. S., et al. (1984). A sensitive and specific radioimmunoassay for thymidine kinase. Clin. Chem., 30, 96. Link

  • Madak, J. T., et al. (2019). Inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). Annual Reports in Medicinal Chemistry, 52, 271-303. Link

  • Bustamante, E., & Pedersen, P. L. (1977). High aerobic glycolysis of rat hepatoma cells in culture: role of mitochondrial hexokinase. Proceedings of the National Academy of Sciences, 74(9), 3735-3739. (Foundational reference for metabolic quenching techniques). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Troubleshooting 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid Solubility

Executive Summary & Molecule Profile[1][2][3][4] 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is a critical building block in medicinal chemistry, particularly for P2X3 antagonists and kinase inhibitors.[1][2][3] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3][4]

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is a critical building block in medicinal chemistry, particularly for P2X3 antagonists and kinase inhibitors.[1][2][3] Unlike simple carboxylic acids, this molecule possesses a "zwitterionic trap" due to the basic pyrimidine ring (pKa ~2.[2][3]7) and the acidic carboxylic tail (pKa ~4.2).[2][3]

Most user difficulties arise from treating this compound as a standard organic acid.[2][3] Standard acidic workups (pH < 1) often lead to product loss in the aqueous phase, while neutral extractions fail due to its high polarity.[3]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
CAS Number 1427022-89-6Unique identifier for verification.[1][2][3][4][5]
MW 164.16 g/mol Low molecular weight, high polarity.[1][2][3]
pKa (Base) ~2.66 (Pyrimidine N)Becomes cationic at pH < 2.[1][3]5.
pKa (Acid) ~4.21 (Carboxylic Acid)Becomes anionic at pH > 4.[1][2][3]5.
Isoelectric Point (pI) pH ~3.44 Point of Minimum Solubility (Precipitation Zone).
LogP < 1.0 (Predicted)Highly hydrophilic; poor solubility in non-polar solvents (Hexane, DCM).[1][3]

Critical Solubility Behavior (The "U-Curve")[3]

The solubility of this compound is heavily pH-dependent.[2][3] Unlike benzoic acid, which precipitates simply upon acidification, 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid follows a U-shaped solubility curve.[1][2][3]

The Mechanism[2][6]
  • pH < 2.0 (Cationic): The pyrimidine nitrogen is protonated (

    
    ).[2][3] The molecule is a soluble cation.[2][3] Result: Product remains in water during extraction.[1][2]
    
  • pH > 5.0 (Anionic): The carboxylic acid is deprotonated (

    
    ).[2][3] The molecule is a soluble anion.[2][3] Result: Product remains in water.
    
  • pH ~3.5 (Neutral/Zwitterionic): The net charge is near zero.[2][3] The lattice energy dominates solvation.[2][3] Result: Product precipitates.

Visualization: The Solubility Trap

SolubilityCurve High_pH pH > 5.0 (Anionic Form) Iso_pH pH ~ 3.5 (Neutral/Zwitterion) High_pH->Iso_pH Acidify carefully Water_Soluble_1 High Water Solubility (Loss in Aqueous Layer) High_pH->Water_Soluble_1 Deprotonated (COO-) Low_pH pH < 2.0 (Cationic Form) Low_pH->Iso_pH Basify carefully Water_Soluble_2 High Water Solubility (Loss in Aqueous Layer) Low_pH->Water_Soluble_2 Protonated (NH+) Precipitate Minimum Solubility (Product Crashes Out) Iso_pH->Precipitate Target Zone

Caption: Figure 1. The "Goldilocks" zone for isolation is narrow (pH 3.0–4.0).[2][3] Deviating outside this range increases water solubility significantly.[1][2][3]

Troubleshooting Guide: Synthesis & Isolation

Issue 1: "I acidified the reaction mixture to pH 1, but the product didn't precipitate."

Cause: At pH 1, the pyrimidine ring is protonated.[2][3] You have formed the hydrochloride salt, which is highly water-soluble.[2][3] Solution:

  • Cool the solution to 0–5 °C.

  • Slowly add 2N NaOH or saturated NaHCO₃ while monitoring with a calibrated pH meter.

  • Stop exactly at pH 3.4–3.5.

  • Stir for 30–60 minutes to allow the crystal lattice to form. The white solid should precipitate.[2][3]

Issue 2: "I cannot extract the compound into DCM or Ether."

Cause: The molecule is too polar.[2][3] Even in its neutral form, the cyclopropane/pyrimidine motif resists partitioning into non-polar solvents like Dichloromethane (DCM) or Diethyl Ether.[3] Solution:

  • Preferred Method: Precipitation at pH 3.5 (as above) and filtration.[2][3][6]

  • Alternative Extraction: If you must extract (e.g., to remove inorganic salts), use n-Butanol , 2-MeTHF , or a 9:1 mixture of Chloroform/Isopropanol .[2][3]

  • Salting Out: Saturate the aqueous phase with NaCl before extracting into 2-MeTHF.

Issue 3: "The solid is sticky or oily after filtration."

Cause: Occlusion of water or inorganic salts (NaCl/KCl) within the zwitterionic lattice.[2][3] Solution:

  • Redissolve the crude solid in a minimum amount of water at pH 8 (add dilute NaOH).[2][3]

  • Filter to remove insoluble impurities.[2][3]

  • Re-acidify slowly to pH 3.5 to reprecipitate.[2][3]

  • Wash the filter cake with ice-cold water (to remove salts) followed by cold acetone (to remove water).

Formulation & Assay Preparation (FAQ)

Q: How do I dissolve this for biological assays (10 mM stock)? A:

  • DMSO: Soluble up to >50 mM.[2][3]

  • Water: Poor solubility at neutral pH without buffer.[2][3]

  • Protocol: Dissolve in 100% DMSO first. When diluting into aqueous media, ensure the buffer capacity is sufficient to maintain pH > 6.0 (where it exists as the soluble anion).[3] Avoid diluting into unbuffered saline, as local pH drops could cause micro-precipitation.[2][3]

Q: Why does my LCMS peak split? A: This is classic zwitterionic behavior on C18 columns.

  • Fix: Use a buffered mobile phase.

    • Acidic Method: 0.1% Formic Acid (forces cationic form).[2][3]

    • Basic Method: 10 mM Ammonium Bicarbonate (forces anionic form).[2][3]

    • Avoid neutral water/acetonitrile gradients.[1][2]

Step-by-Step Isolation Protocol

Based on optimized procedures for pyrimidinyl-cyclopropane acids (Fray et al., 2023).[1][2][3]

Objective: Isolate pure acid from a basic hydrolysis reaction mixture.

  • Concentration: Remove volatile organic solvents (THF, MeOH, EtOH) from the reaction mixture under reduced pressure.

  • Clarification: Dilute the aqueous residue with water. If insoluble impurities are present, filter through Celite.[2][3]

  • pH Adjustment (The Critical Step):

    • Cool the aqueous solution to < 10 °C.

    • Acidify with 2M HCl dropwise.[2][3]

    • Monitor pH continuously.

    • As pH approaches 4.5, addition must be very slow.[2][3]

    • Target pH 3.5 .

  • Crystallization: Stir the slurry at 0–5 °C for 1 hour.

  • Filtration: Collect the solid by vacuum filtration.[2][3]

  • Washing:

    • Wash 2x with minimum ice-cold water (removes inorganic salts).[1][2][3]

    • Wash 1x with cold Heptane (removes non-polar organic impurities).[2][3]

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Decision Logic for Solvent Selection

SolventSelection Start Start: Solid Isolation Check_pH Is pH at 3.5? Start->Check_pH Precipitation Precipitation Method (Preferred) Solvent: Water (Anti-solvent) Check_pH->Precipitation Yes Extraction Extraction Method (Difficult) Check_pH->Extraction No (or failed) Solvent_Choice Select Extraction Solvent Extraction->Solvent_Choice DCM DCM / Ether (Avoid: Poor Solubility) Solvent_Choice->DCM Standard Polar n-Butanol / 2-MeTHF / EtOAc (Better Recovery) Solvent_Choice->Polar Recommended

Caption: Figure 2.[1][2][3] Decision tree for maximizing recovery yield. Precipitation is superior to extraction for this zwitterion.[2][3]

References

  • Fray, M. J., Fink, S. J., et al. (2023).[3] "N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid." Organic Process Research & Development, 27(8), 1453–1462.[3] Source for pKa values (2.66/4.21), isoelectric point data, and optimized pH 3.5 isolation protocol. [Link][2][3][7]

Sources

Optimization

improving the stability of pyrimidinyl compounds in solution

Welcome to the Pyrimidinyl Compound Stability Resource Hub . As a Senior Application Scientist, I understand that "stability" is rarely a single variable.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidinyl Compound Stability Resource Hub .

As a Senior Application Scientist, I understand that "stability" is rarely a single variable. With pyrimidine derivatives—widely used in oncology (e.g., 5-Fluorouracil, Cytarabine) and antiviral research—instability often manifests as a complex interplay between nucleophilic attack at the C4 position , photohydration , and solubility-driven precipitation .

This guide is structured to move you from symptom observation to mechanistic resolution .

Module 1: The Diagnostic Hub

Identify the root cause of your compound's loss in solution.

SymptomProbable Root CauseVerification Method
Loss of Peak Area (HPLC) Precipitation (Solubility)Centrifuge sample. If pellet forms and supernatant concentration drops without new peaks appearing, it is solubility, not degradation.
New Early-Eluting Peaks Hydrolysis (Ring Opening)Check LC-MS. A mass increase of +18 Da suggests water addition (hydration) or ring opening.
New Late-Eluting Peaks Dimerization (Photolysis)Check UV absorbance. Cyclobutane pyrimidine dimers (CPDs) often lose the characteristic UV absorbance at ~260 nm.
M+16 Da Peak Oxidation N-oxidation is common in pyrimidines with electron-rich substituents.

Module 2: Mechanistic Deep Dive

Why is your compound degrading?

Unlike the robust benzene ring, the pyrimidine ring is electron-deficient (π-deficient). This makes it highly susceptible to nucleophilic attack , particularly at the C2 and C4 positions .

The Hydrolytic Trap (Ring Cleavage)

In aqueous solutions, especially at alkaline pH, the hydroxide ion (


) acts as a nucleophile.
  • Mechanism: The nucleophile attacks the C4 position (or C2), disrupting the aromaticity.

  • Result: This forms a tetrahedral intermediate, leading to the cleavage of the N3-C4 bond and irreversible ring opening.[1]

  • Critical Insight: If your pyrimidine is saturated (e.g., dihydropyrimidines), the C4 position becomes a "hot spot" for hydrolysis, significantly reducing stability compared to the aromatic parent.

Photohydration & Dimerization

Pyrimidines are efficient absorbers of UV light.

  • Mechanism: UV excitation can cause the addition of water across the C5-C6 double bond (photohydration) or the formation of cyclobutane dimers between two adjacent pyrimidine rings.

  • Impact: This is often reversible in acidic media but irreversible in neutral/basic solutions.

Visualizing the Degradation Pathway

The following diagram illustrates the critical decision points in the hydrolytic degradation pathway.

PyrimidineDegradation cluster_0 Critical Failure Mode: Hydrolysis Start Pyrimidine Derivative (In Solution) Nucleophile Nucleophilic Attack (OH- / H2O) Start->Nucleophile High pH / Nucleophiles Stable Stable Species Start->Stable Optimized pH/Buffer Intermediate Tetrahedral Intermediate (C4) Nucleophile->Intermediate RingOpen Ring Cleavage (N3-C4 Bond Break) Intermediate->RingOpen Irreversible

Figure 1: The mechanistic pathway of pyrimidine hydrolysis, highlighting the critical C4 nucleophilic attack vector.[2]

Module 3: Experimental Protocols

Self-validating methods to stabilize your compound.

Protocol A: pH-Rate Profile Determination

Objective: Identify the "pH of Maximum Stability" (pH-max).

The Logic: Pyrimidine stability is rarely linear. It often follows a U-shaped or V-shaped profile where degradation accelerates at both acidic (specific acid catalysis) and basic (specific base catalysis) extremes.

Step-by-Step:

  • Buffer Preparation: Prepare 10 mM buffers with constant ionic strength (I=0.1 M with NaCl) across a pH range of 2.0 to 10.0 (intervals of 1.0).

    • Note: Avoid phosphate buffers if possible, as they can act as general acid/base catalysts. Use non-nucleophilic buffers like HEPES or MOPS for physiological pH.

  • Spiking: Spike your pyrimidine stock (from DMSO) into each buffer to a final concentration of ~50 µM. Ensure DMSO < 1% to minimize solvent effects.

  • Incubation: Incubate at elevated temperature (e.g., 40°C or 60°C) to accelerate degradation (Arrhenius principle).

  • Sampling: Sample at T=0, 4h, 8h, 24h. Quench samples immediately (e.g., by lowering temperature or adjusting pH to neutral).

  • Analysis: Analyze via HPLC-UV. Plot

    
     vs. Time to determine the pseudo-first-order rate constant (
    
    
    
    ) for each pH.
  • Result: Plot

    
     vs. pH. The lowest point on this curve is your optimal formulation pH.
    
Protocol B: The "Wet DMSO" Stability Check

Objective: Determine if your stock solution is the source of instability.

The Logic: Researchers often assume DMSO stocks are inert. However, DMSO is hygroscopic. "Wet" DMSO can facilitate slow hydrolysis over months of storage.

Step-by-Step:

  • Preparation: Prepare three aliquots of your compound (10 mM) in:

    • Anhydrous DMSO (freshly opened, <0.1% water).

    • "Wet" DMSO (DMSO spiked with 5% water).

    • 50:50 DMSO:Water.

  • Storage: Store at room temperature for 48 hours (accelerated test) or 4°C for 2 weeks.

  • Verification: Analyze via LC-MS. Look specifically for the +18 Da peak (hydrolysis product).

  • Decision: If degradation > 2% in Wet DMSO, you must store stocks in single-use aliquots under argon/nitrogen to prevent moisture absorption.

Module 4: Troubleshooting Flowchart

A logical path to stabilizing your specific compound.

StabilityWorkflow Start Compound Unstable in Solution? CheckSolubility Check Solubility (Centrifuge Test) Start->CheckSolubility IsPrecipitate Precipitate Found? CheckSolubility->IsPrecipitate FixSolubility Action: Add Co-solvent (PEG400 / Cyclodextrin) IsPrecipitate->FixSolubility Yes CheckLight Check Light Sensitivity (Amber Vials) IsPrecipitate->CheckLight No IsPhotolabile Stable in Dark? CheckLight->IsPhotolabile FixLight Action: Protect from UV (Amber Glass / Foil) IsPhotolabile->FixLight Yes CheckPH Perform pH Profiling (Protocol A) IsPhotolabile->CheckPH No IsHydrolysis pH Dependent? CheckPH->IsHydrolysis FixPH Action: Buffer at pH-max (Avoid extremes) IsHydrolysis->FixPH Yes CheckOxidation Check Oxidants (Degassing) IsHydrolysis->CheckOxidation No FixOxidation Action: Add Antioxidant (Ascorbic Acid / Metabisulfite) CheckOxidation->FixOxidation

Figure 2: Step-by-step decision tree for diagnosing and resolving pyrimidinyl instability.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use phosphate-buffered saline (PBS) for my pyrimidine compound? A: Proceed with caution. While PBS is standard for cell culture, phosphate ions can act as general base catalysts , accelerating the hydrolysis of ester or amide linkages on substituted pyrimidines. If you observe instability in PBS, switch to a sulfonate-based buffer like HEPES or MOPS , which are less likely to participate in nucleophilic catalysis.

Q: My compound precipitates when I dilute my DMSO stock into media. How do I fix this? A: This is a "solubility crash."

  • Sequential Dilution: Do not add 100% DMSO stock directly to water. Dilute the DMSO stock with an intermediate solvent (like PEG-400 or Propylene Glycol) before adding to the aqueous phase.

  • Cyclodextrins: Pre-complexing your compound with Hydroxypropyl-β-cyclodextrin (HPβCD) can shield the hydrophobic pyrimidine core from water, preventing precipitation and slowing hydrolysis.

Q: Is it safe to freeze-thaw my DMSO stocks? A: Generally, yes, but watch for moisture. DMSO is hygroscopic. Every time you open a cold vial, condensation forms. Over multiple cycles, the water content increases, potentially leading to hydrolysis (see Protocol B). Best Practice: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions. Journal of the American Chemical Society, 2014. (Details the C4 hydrolysis mechanism). Link

  • Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 2009. (Analysis of compound stability in DMSO/Water mixtures). Link

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue. MDPI, 2021. (Mechanisms of photostability and excited states). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrimidinyl Cyclopropane Precursors

Welcome to the technical support center for the synthesis and optimization of pyrimidinyl cyclopropane precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of pyrimidinyl cyclopropane precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable motifs. The cyclopropane ring is a prized structural element in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability.[1][2][3] When appended to a pyrimidine core, a key heterocycle in numerous pharmaceuticals, the resulting scaffold holds significant potential for drug discovery.[4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidinyl cyclopropanes. The advice herein is grounded in established chemical principles and field-proven insights to empower you to optimize your reaction conditions effectively.

I. Common Synthetic Strategies & Potential Pitfalls

The construction of pyrimidinyl cyclopropanes can be approached through several synthetic routes, each with its own set of advantages and potential challenges. Understanding the underlying mechanisms is crucial for effective troubleshooting.

Key Synthetic Approaches:
  • Cyclopropanation of Vinylpyrimidines: This is a widely used strategy that involves the reaction of a pre-formed vinylpyrimidine with a carbene or carbenoid source. Common methods include:

    • Simmons-Smith Reaction: Utilizes an organozinc carbenoid (iodomethylzinc iodide) for the stereospecific conversion of alkenes to cyclopropanes.[5][6][7]

    • Transition-Metal Catalyzed Cyclopropanation: Often employs catalysts based on rhodium, copper, or palladium to decompose a diazo compound, generating a metal carbene that reacts with the alkene.[8][9][10]

    • Ylide-Mediated Cyclopropanation: Involves the reaction of an ylide (e.g., a sulfoxonium ylide or a nitrogen ylide) with the vinylpyrimidine.[1][9]

  • Kulinkovich Hydroxycyclopropanation: This method allows for the synthesis of cyclopropanols from esters using a titanium-based reagent, which can be a valuable precursor for further functionalization.[11][12][13][14][15]

  • Intramolecular Cyclization: Involves the formation of the cyclopropane ring through an intramolecular reaction, often starting from a suitably functionalized pyrimidine derivative.[16]

Visualization of a General Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting common issues in pyrimidinyl cyclopropane synthesis.

G cluster_start Start: Unexpected Reaction Outcome cluster_analysis Analysis & Initial Checks cluster_optimization Optimization Strategies cluster_purification Workup & Purification start Low Yield or No Reaction reagent_quality Verify Reagent Quality & Stoichiometry start->reagent_quality side_products Formation of Side Products side_products->reagent_quality diastereo_issue Poor Diastereoselectivity diastereo_issue->reagent_quality reaction_setup Check Reaction Setup (Inert Atmosphere, Temperature Control) reagent_quality->reaction_setup monitoring Monitor Reaction Progress (TLC, GC/MS, NMR) reaction_setup->monitoring catalyst_ligand Screen Catalyst & Ligand monitoring->catalyst_ligand solvent_base Vary Solvent & Base catalyst_ligand->solvent_base temperature_time Adjust Temperature & Reaction Time solvent_base->temperature_time concentration Modify Reactant Concentration temperature_time->concentration workup Optimize Aqueous Workup (pH adjustment) concentration->workup purification Refine Purification Method (Chromatography, Recrystallization, Distillation) workup->purification

Caption: A general workflow for troubleshooting pyrimidinyl cyclopropane synthesis.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during your experiments.

Low Yield or No Reaction

Q1: My Simmons-Smith cyclopropanation of a vinylpyrimidine is giving very low yields. What are the likely causes and how can I improve it?

A1: Low yields in Simmons-Smith reactions with vinylpyrimidines can often be attributed to a few key factors:

  • Inactivation of the Organozinc Reagent: The nitrogen atoms in the pyrimidine ring can coordinate to the zinc carbenoid, reducing its reactivity towards the alkene.

    • Troubleshooting:

      • Use a Modified Simmons-Smith Reagent: The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), can be more effective for less reactive alkenes.[5][7]

      • Solvent Choice: While ether is common, switching to 1,2-dichloroethane (DCE) can sometimes improve yields.

      • Temperature Control: These reactions are often run at room temperature or with gentle heating. Optimization of the temperature is crucial and substrate-dependent.[17][18]

  • Poor Quality of Zinc-Copper Couple: The activity of the zinc-copper couple is critical for the formation of the carbenoid.

    • Troubleshooting:

      • Freshly Prepare the Zinc-Copper Couple: Ensure the zinc dust is activated properly. There are numerous protocols available for this.

      • Consider Alternative Zinc Sources: Activated zinc dust (e.g., Rieke zinc) can be more reactive.

  • Substrate Reactivity: Electron-withdrawing groups on the pyrimidine ring can deactivate the double bond, making it less nucleophilic and slower to react.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.[18] Prolonged reaction times may be necessary, but be mindful of potential product degradation.

      • Increase Reagent Stoichiometry: Using a larger excess of the diiodomethane and zinc-copper couple can sometimes drive the reaction to completion.

Q2: My palladium-catalyzed cyclopropanation using ethyl diazoacetate is not proceeding. What should I check first?

A2: When a palladium-catalyzed cyclopropanation fails, the catalyst system is the primary area to investigate.

  • Catalyst and Ligand Integrity: The choice and handling of the palladium source and ligand are critical.

    • Troubleshooting:

      • Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored correctly.

      • Ligand Selection: The electronic and steric properties of the ligand significantly influence the catalytic activity. For pyrimidine-containing substrates, electron-rich and sterically bulky phosphine ligands are often a good starting point. Consider screening a variety of ligands.

      • Catalyst Loading: While a lower catalyst loading is desirable, for unreactive substrates, increasing the loading to 1-5 mol% might be necessary.[1]

  • Reaction Conditions:

    • Inert Atmosphere: These reactions are typically sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Use dry, degassed solvents. Water and oxygen can poison the catalyst.

    • Temperature: Some reactions require heating to proceed at a reasonable rate. Optimization studies have shown that temperatures between 80°C and 100°C can be optimal, but this is highly dependent on the specific substrate and catalyst system.[17]

  • Diazo Compound Stability: Ethyl diazoacetate can be hazardous and decompose, especially at elevated temperatures or in the presence of acid.[1]

    • Troubleshooting:

      • Slow Addition: Add the ethyl diazoacetate slowly to the reaction mixture at the optimized temperature to maintain a low steady-state concentration.

      • Use Freshly Prepared or Purified Diazo Compound: Impurities can inhibit the reaction.

Formation of Side Products

Q3: I am observing significant byproduct formation in my ylide-mediated cyclopropanation of a vinylpyrimidine. What are these byproducts and how can I minimize them?

A3: In ylide-mediated cyclopropanations, particularly with nitrogen ylides, several side reactions can occur.

  • Common Byproducts:

    • Michael Addition Products: The ylide can act as a nucleophile and undergo a conjugate addition to the vinylpyrimidine.

    • Dimerization of the Ylide: This can occur if the ylide is not consumed quickly by the alkene.

    • Isomerization of the Product: The desired trans-cyclopropane may isomerize to the cis-isomer, or vice versa, under the reaction conditions.[1]

  • Troubleshooting Strategies:

    • Base Selection and Quality: The choice of base is critical for generating the ylide in situ.

      • A strong, non-nucleophilic base is often preferred.

      • In some cases, the physical properties of the base, such as particle size, can significantly impact the reaction. For example, grinding and drying cesium carbonate has been shown to improve reaction completion.[1]

    • Reaction Temperature and Time:

      • Lowering the reaction temperature may suppress the formation of some byproducts.

      • Monitor the reaction closely to avoid prolonged reaction times that could lead to product isomerization or degradation.

    • Stoichiometry: Carefully control the stoichiometry of the ylide precursor and the base. An excess of the ylide may lead to increased byproduct formation.

Poor Diastereoselectivity

Q4: My cyclopropanation reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A4: Achieving high diastereoselectivity is a common challenge in cyclopropane synthesis. The stereochemical outcome is often influenced by steric and electronic factors.

  • For Simmons-Smith Type Reactions:

    • Directing Groups: The presence of a hydroxyl group or other coordinating functional group on the substrate can direct the cyclopropanation to one face of the double bond.[19]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrimidine or the vinyl group can induce facial selectivity.

  • For Transition-Metal Catalyzed Reactions:

    • Chiral Ligands: The use of chiral ligands on the metal catalyst is a powerful strategy for controlling both diastereoselectivity and enantioselectivity.[1][20] Screening different families of chiral ligands is often necessary.

    • Steric Hindrance: The steric bulk of the catalyst, ligands, and substituents on the vinylpyrimidine can influence which face of the alkene is more accessible.

  • General Considerations:

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting diastereoselectivity.

Workup and Purification Challenges

Q5: I am having difficulty isolating my pyrimidinyl cyclopropane carboxylic acid product during the aqueous workup. What is the best approach?

A5: The amphoteric nature of pyrimidinyl cyclopropane carboxylic acids can make their isolation challenging.

  • pH Control is Critical:

    • Isoelectric Point: The key to successful isolation is to adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule, where its net charge is zero and its solubility in water is at a minimum.[1] The pKa values of the pyrimidine ring and the carboxylic acid will determine the pI.

    • Procedure:

      • After the initial workup, carefully add an acid or base to the aqueous layer to bring the pH to the calculated or experimentally determined pI.

      • The product should precipitate out of the solution and can be collected by filtration.

  • Extraction Issues:

    • If the product remains soluble in the aqueous layer even at the pI, multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary.[1]

    • Continuous liquid-liquid extraction can be a very effective technique for recovering water-soluble products.

Q6: My pyrimidinyl cyclopropane precursor is volatile and co-distills with impurities. What are my purification options?

A6: Volatility can indeed complicate purification by distillation.

  • Alternative Purification Methods:

    • Column Chromatography: This is a standard method for separating compounds with different polarities. A careful screening of solvent systems is required.

    • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[1] For oils, trituration with a non-polar solvent can sometimes induce crystallization or wash away impurities.

    • Salt Formation and Recrystallization: If your molecule has a basic (pyrimidine) or acidic functional group, forming a salt with a suitable acid or base can lead to a crystalline solid that can be purified by recrystallization. The free base or acid can then be regenerated.[1]

III. Experimental Protocols

General Protocol for a Ylide-Mediated Cyclopropanation

This protocol is a representative example and may require optimization for your specific substrate.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ylide precursor (e.g., t-butyl bromoacetate) and a suitable solvent (e.g., acetonitrile).

  • Ylide Formation: Add a finely ground and dried base (e.g., cesium carbonate, 1.5-2.0 equivalents). Stir the suspension at room temperature for 30-60 minutes.

  • Cyclopropanation: Add the vinylpyrimidine to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to reflux and monitor its progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation: Optimizing Base for Ylide-Mediated Cyclopropanation
EntryBaseBase Pre-treatmentReaction Time (h)Conversion (%)
1K₂CO₃None24<10
2Cs₂CO₃None2465
3Cs₂CO₃Ground & Dried16>95

Table based on findings reported in Organic Process Research & Development.[1]

IV. Frequently Asked Questions (FAQs)

Q: How does the electronic nature of substituents on the pyrimidine ring affect the cyclopropanation reaction?

A: Electron-donating groups on the pyrimidine ring will increase the electron density of the π-system, making an attached vinyl group more nucleophilic and generally more reactive towards electrophilic cyclopropanating reagents. Conversely, electron-withdrawing groups will decrease the reactivity of the vinyl group.

Q: Are pyrimidinyl cyclopropanes stable?

A: The cyclopropane ring itself is strained, but in the context of a larger molecule, it is generally stable under many synthetic conditions. However, the high ring strain can make them susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or some transition metals. The stability is also influenced by the substituents on the cyclopropane ring. The pyrimidine moiety itself is a stable aromatic heterocycle.

Q: What are some of the key applications of pyrimidinyl cyclopropane precursors in drug development?

A: Pyrimidinyl cyclopropane motifs are found in a number of approved drugs and clinical candidates. The cyclopropane ring can act as a conformationally restricted isostere for other groups, such as a gem-dimethyl group or an alkene, and can improve metabolic stability and pharmacokinetic properties.[3][21] They are used in various therapeutic areas, including oncology and antiviral therapies.

V. References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • PMC. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • PubMed. (2020). Synthesis, characterization, antiproliferative of pyrimidine based ligand and its Ni(II) and Pd(II) complexes and effectiveness of electroporation. Retrieved from [Link]

  • ACS Publications. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • PMC. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of cyclopropanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides. Retrieved from [Link]

  • ACS Publications. (n.d.). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • MDPI. (2022). A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of Inner Carbon and Intramolecular Axial Ligand. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • Nature. (2015). Palladium-catalyzed, ring-forming aromatic C-H alkylations with unactivated alkyl halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • YouTube. (2022). Kulinkovich Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

  • PMC. (n.d.). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]

  • PMC. (n.d.). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.13: Cyclopropane Synthesis. Retrieved from [Link]

  • YouTube. (2023). The Simmons-Smith Reaction & Cyclopropanation. Retrieved from [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanation Reactions in the Presence or Absence of Free-Radical Spin Trapping Agent. Retrieved from [Link]

  • ACS Publications. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cyclopropanation Reaction Guide

Introduction: The Geometry of Stability Cyclopropanation is not merely a ring-forming reaction; it is a tool for introducing metabolic stability and conformational restriction into drug candidates. However, the strain en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Geometry of Stability

Cyclopropanation is not merely a ring-forming reaction; it is a tool for introducing metabolic stability and conformational restriction into drug candidates. However, the strain energy of the cyclopropane ring (~27.5 kcal/mol) makes these reactions thermodynamically demanding and kinetically sensitive.

This guide moves beyond textbook definitions to address the "why" and "how" of failure modes in the three dominant methodologies: Simmons-Smith , Transition Metal-Catalyzed (Diazo) , and Corey-Chaykovsky .

Module 1: The Simmons-Smith Reaction (Zinc-Carbenoids)[1]

Core Mechanism: Stereospecific syn-addition via a butterfly-type transition state. Primary Reagents: Diiodomethane (


), Zn-Cu couple, or 

(Furukawa modification).[1]
Diagnostic Workflow
SymptomProbable CauseTechnical Intervention
Reaction fails to initiate (Induction Period) Passivated Zinc surface (Oxide layer).Protocol: Wash Zn dust with 10% HCl, then water, acetone, and ether. Dry under vacuum. Alt: Use TMSCl (1-2 mol%) or

as an activator for the Zn-Cu couple.
Violent Exotherm upon addition Uncontrolled carbenoid formation.Critical Safety: Never add

to neat

. Always add

slowly to the alkene/

mixture at -10°C to 0°C.
Low Conversion (Stalled Reaction) Carbenoid decomposition / Moisture.Fix: The Zinc-carbenoid (

) is moisture-sensitive. Ensure solvents are distilled from Na/Benzophenone. Add excess reagent (2-3 equiv) in portions.
Precipitate formation halts stirring Formation of

aggregates.
Fix: Use DME (Dimethoxyethane) or add coordinating additives like DME to DCM to solubilize Zinc salts.
Mechanistic Visualization: The Butterfly Transition State

Understanding this state explains why alkene geometry is preserved (cis-alkene


 cis-cyclopropane).

SimmonsSmith cluster_0 Reagent Formation cluster_1 Stereospecific Transfer Zn Zn-Cu or Et2Zn Carbenoid I-Zn-CH2-I (Carbenoid) Zn->Carbenoid Oxidative Addition CH2I2 CH2I2 CH2I2->Carbenoid TS Butterfly TS (Concerted) Carbenoid->TS Alkene Alkene (Nucleophile) Alkene->TS Product Cyclopropane (Syn-product) TS->Product Byproduct ZnI2 TS->Byproduct

Figure 1: The concerted mechanism prevents bond rotation, ensuring stereospecificity. The zinc atom acts as a Lewis acid, coordinating to the alkene.

Module 2: Transition Metal-Catalyzed (Diazo Compounds)

Core Mechanism: Decomposition of diazo compounds by Rh, Cu, or Ru to form a metal-carbene, followed by transfer to the olefin. Primary Reagents: Ethyl Diazoacetate (EDA),


, Cu(OTf).
Critical Safety Directive: Handling Diazo Compounds
  • Explosion Hazard: Diazo compounds are shock-sensitive energetic materials.

  • Glassware Rule: NEVER use ground glass joints (standard taper) with neat diazo compounds or concentrated solutions. The friction can trigger detonation. Use Clear-Seal™ joints or cork/rubber stoppers.

  • Blast Shield: Mandatory for reactions >1 mmol.

Troubleshooting: The "Slow Addition" Rule

The Problem: Metal-carbenes are highly electrophilic.[2] If the alkene concentration is low relative to the carbene, the carbene will react with another diazo molecule, leading to dimerization (formation of fumarates/maleates) instead of cyclopropanation.

The Solution: Maintain a low steady-state concentration of the diazo compound.

IssueSolution Strategy
High Dimerization (Maleate/Fumarate) Syringe Pump Addition: Add the diazo compound over 4–12 hours. The catalyst and alkene should be in the flask; the diazo is the titrant.
Catalyst Poisoning Check Purity: Amines, thiols, and phosphines bind irreversibly to Rh/Cu. Substrates must be purified (pass through basic alumina) to remove trace nucleophilic impurities.
Low Enantioselectivity (ee) Ligand Tuning:Rh: Switch from

to chiral carboxylates like

(Davies catalyst).• Cu: Use

-symmetric ligands (Box, PyBox).• Temp: Lower temperature (-78°C) often improves ee but requires more active catalysts.
Decision Tree: Catalyst Selection

CatalystSelection Start Select Substrate Type ElectronRich Electron-Rich Alkene (Styrenes, Enol ethers) Start->ElectronRich ElectronDeficient Electron-Deficient Alkene (Acrylates) Start->ElectronDeficient Rh Rh(II) Dimers (Rh2(OAc)4) ElectronRich->Rh Standard Cu Cu(I) / Box Ligands ElectronRich->Cu High ee required ElectronDeficient->Rh Donor-Acceptor Diazo Pd Pd(OAc)2 / Diazomethane ElectronDeficient->Pd Diazomethane only Note Note: Rhodium is generally more robust; Copper offers better ee but is sensitive. Rh->Note

Figure 2: Catalyst selection logic based on electronic properties of the substrate.

Module 3: Corey-Chaykovsky (Sulfur Ylides)

Core Mechanism: Nucleophilic attack of a sulfur ylide on an electron-deficient alkene (Michael acceptor), followed by intramolecular ring closure. Primary Reagents: Trimethylsulfoxonium iodide (TMSOI) + NaH/DMSO.

Protocol Optimization
VariableRecommendationMechanistic Rationale
Base / Solvent NaH in DMSO (Standard)DMSO stabilizes the ylide. Generates the dimsyl anion to deprotonate the sulfoxonium salt.
Ylide Type Sulfoxonium vs. Sulfonium Sulfoxonium (

) is "harder" and reversible; favors thermodynamic product (Cyclopropane). Sulfonium (

) is "softer" and irreversible; often favors Epoxidation of carbonyls.
Stereocontrol Trans-selectivity The reaction proceeds via a betaine intermediate.[3] Reversibility of the initial addition step allows equilibration to the more stable anti-betaine, leading to the trans-cyclopropane.
FAQ: Why did I get an Epoxide instead of a Cyclopropane?
  • Answer: You likely used a Sulfonium ylide on an enone.[4][5] Sulfonium ylides (generated from

    
    ) are kinetically controlled and attack the carbonyl (1,2-addition) to form epoxides.
    
  • Fix: Switch to Sulfoxonium ylide (generated from

    
    ). These are softer nucleophiles, favoring 1,4-addition (Michael addition) to the alkene, leading to cyclopropanes.
    

References & Validated Protocols

  • Simmons-Smith Mechanism & Furukawa Modification:

    • Simmons, H. E., & Smith, R. D. (1959).[6] A New Synthesis of Cyclopropanes.

    • Furukawa, J., et al. (1968). Mod. utilizing Et2Zn.[1]

  • Diazo Handling & Safety:

    • Proctor, L. D., & Warr, A. J. (2002). Differential Scanning Calorimetry (DSC) on Diazo compounds.[7][8]

  • Rhodium Catalysis & Asymmetric Induction:

    • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation and Cyclopropanation.

  • Corey-Chaykovsky Selectivity:

    • Corey, E. J., & Chaykovsky, M. (1965).[9] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[5]

  • General Methods Overview:

    • Organic Chemistry Portal - Cyclopropanation.Link

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic Acid Synthesis

Case ID: PYR-CYC-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2] Executive Summary: The "Deceptive" Small Ring You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CYC-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2]

Executive Summary: The "Deceptive" Small Ring

You are likely encountering low yields (10–30%) due to two converging factors inherent to the 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid scaffold:

  • The Pyrimidine "Electron Sink": The pyrimidine ring is highly electron-deficient.[2] In the presence of strong bases (required for cyclopropane formation), the ring becomes susceptible to nucleophilic attack, leading to polymerization ("tarring") rather than alkylation.

  • The "Zwitterion Trap" (Workup Failure): The final product is amphoteric. It possesses a basic pyrimidine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).[2] Standard acid/base extractions often wash the product away in the aqueous phase.

This guide provides a technical troubleshooting framework to address these specific failure modes.

Module 1: Synthetic Route Troubleshooting

Diagnostic: Which Route Are You Using?
Route A: Dialkylation of Ethyl 2-(pyrimidin-2-yl)acetate

Method: Reacting the acetate with 1,2-dibromoethane using a base (e.g., NaH, KOtBu). Common Outcome: Black reaction mixture, low yield (<20%), difficult purification.

Symptom Root Cause Corrective Action
Reaction turns black/tarry Base Incompatibility: Strong bases like NaH or LDA attack the pyrimidine ring (C4/C6 positions) via Nucleophilic Aromatic Substitution (

) or ring-opening mechanisms.[1][2]
Switch to Phase Transfer Catalysis (PTC): Use 60% NaOH (aq) with TBAB (tetrabutylammonium bromide) in Toluene.[1][2] The biphasic system protects the pyrimidine from the bulk base while allowing the enolate to react at the interface.
Mono-alkylation only Steric Hindrance: The second alkylation to close the ring is kinetically slow compared to the first ethyl addition.[1]Change Electrophile: Switch from 1,2-dibromoethane to 1-bromo-2-chloroethane . The iodide/bromide reacts first, anchoring the chain; the chloride reacts second (intramolecularly) at higher temperature/longer time without competing side reactions.
Ester Hydrolysis Saponification: If using aqueous base (PTC), the ester may hydrolyze before cyclization.Temperature Control: Keep the PTC reaction at 0–5°C during the initial addition, then warm to 50°C only after the intermediate is formed.
Route B: Cyclopropanation of 2-Vinylpyrimidine

Method: Reacting 2-vinylpyrimidine with a diazoacetate or ylide.[1][2] Common Outcome: Poor diastereoselectivity, carbene insertion side products.[2]

Symptom Root Cause Corrective Action
Low Conversion Carbene Instability: Diazoacetates often dimerize (forming fumarates/maleates) faster than they react with electron-deficient alkenes like vinylpyrimidine.[1][2]Use N-Ylide Chemistry: Instead of diazoacetate, use an ammonium ylide generated from

-butyl bromoacetate
and DABCO .[1][2] This nucleophilic ylide attacks the vinylpyrimidine via a Michael-initiated ring closure (MIRC) mechanism, which is far more chemoselective for electron-deficient alkenes [1].[1][2]

Module 2: The "Zwitterion Trap" (Isolation Protocol)

CRITICAL WARNING: 60% of reported "reaction failures" for this molecule are actually workup failures .[1][2]

The product exists in three states depending on pH:

  • pH < 2: Cationic (Pyrimidine protonated).[2] Water soluble.[2]

  • pH > 6: Anionic (Carboxylate deprotonated).[2] Water soluble.[2]

  • pH 3.5 – 4.5 (Isoelectric Point): Neutral Zwitterion.[2] Precipitates or Extractable. [1]

Visualizing the Solubility Trap

WorkupLogic Start Crude Reaction Mixture (Saponified Salt) Acidify Acidify to pH 1-2 Start->Acidify Add HCl Check Check Phase Acidify->Check Fail1 Product Protonated (Cation) Stays in Water LOSS OF YIELD Check->Fail1 Extract with DCM? Adjust Adjust pH to 3.8 - 4.2 (Isoelectric Point) Check->Adjust Correct Path Extract Extract with DCM/iPrOH (3:1) or Filter Precipitate Adjust->Extract Success Product Isolated Extract->Success

Caption: Figure 1. The isolation logic tree. Extracting at pH 1 or pH 10 results in total product loss to the aqueous layer.

Module 3: Recommended Optimized Protocol

Based on recent process chemistry developments (ACS, 2023), the N-Ylide Route is superior to dialkylation for yield and purity. However, if reagents restrict you to Dialkylation , use the PTC method below.

Option A: The Modern N-Ylide Route (High Yield: >50%)

Best for: High purity, avoiding heavy metal carbenes.[1]

  • Reagents: 2-vinylpyrimidine (1.0 eq), DABCO (1.2 eq),

    
    -butyl bromoacetate (1.2 eq), K₂CO₃ (3.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMSO.[2]

  • Procedure:

    • Mix DABCO and

      
      -butyl bromoacetate in MeCN to form the quaternary ammonium salt in situ.
      
    • Add 2-vinylpyrimidine and K₂CO₃.[1][2]

    • Heat to 80°C for 4–6 hours.

    • Mechanism: The base generates the ylide, which undergoes conjugate addition to the vinyl pyrimidine followed by intramolecular displacement of DABCO to close the ring.

  • Hydrolysis: Treat the resulting ester with TFA/DCM (to remove

    
    -butyl) or NaOH (to saponify).[1][2]
    
Option B: The Robust Dialkylation Route (PTC Method)

Best for: Cheap reagents, scale-up.[1]

  • Setup: 3-neck flask, mechanical stirring (critical for PTC).

  • Reagents: Ethyl 2-(pyrimidin-2-yl)acetate (1 eq), 1,2-dibromoethane (1.5 eq), TBAB (0.1 eq), Toluene (10 vol), 50% NaOH (aq) (4 eq).

  • Step-by-Step:

    • Dissolve starting material and TBAB in Toluene.[2]

    • Add 1,2-dibromoethane.[1][3]

    • Add 50% NaOH dropwise at 0°C. Note: The color may darken slightly, but should not turn tar-black.

    • Warm to RT and stir vigorously for 16h.

    • Monitor: TLC will show the mono-alkylated intermediate first. Do not stop until the mono-spot disappears.

  • Workup (The Critical Step):

    • Decant the organic layer (discard). Wait! Why? The product is likely a hydrolyzed salt in the aqueous layer due to the strong NaOH.

    • If Ester: Isolate organic layer.[1][2]

    • If Acid (Saponified in situ): Take the aqueous layer. Cool to 0°C.

    • Add conc. HCl dropwise until pH = 4.0 . Use a calibrated pH meter, not paper.

    • Stir at 0°C for 1 hour. The solid zwitterion should precipitate.[2] Filter and wash with cold water.[2]

Frequently Asked Questions (FAQs)

Q: I acidified the aqueous layer to pH 1 to precipitate the acid, but nothing came out. Where is it? A: At pH 1, the pyrimidine nitrogen protonates (


), making the molecule a soluble cation hydrochloride salt. You must back-titrate with NaOH to pH ~4 to reach the isoelectric point where the net charge is 0.

Q: Can I use NaH in DMF? A: Not recommended. NaH is too harsh and DMF promotes nucleophilic attack on the pyrimidine ring. If you must use a non-aqueous base, use Cesium Carbonate (Cs₂CO₃) in DMSO, which is milder and utilizes the "Cesium Effect" to promote cyclization.

Q: My product contains a "vinyl" impurity. What is it? A: This is likely the elimination product. Under prolonged heating with strong base, the mono-alkylated intermediate can eliminate HBr to form an alkene side chain instead of closing the ring. Reduce reaction temperature or switch to the 1-bromo-2-chloroethane electrophile.

References

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Source:Organic Process Research & Development (ACS Publications).[2] Context: Describes the optimized DABCO-ylide route yielding >50% and avoiding tar formation. URL:[Link][1][2]

  • Process for preparation of cyclopropyl carboxylic acid esters. Source: World Intellectual Property Organization (WO2012056372).[2] Context: Details industrial scale-up and handling of the zwitterionic workup. URL:[1][2]

  • Isoelectric Point Calculation for Amphoteric Heterocycles. Source: Master Organic Chemistry / YouTube (General Principle Verification). Context: Theoretical basis for the pH 4 isolation strategy.[2] URL:[Link]

Sources

Optimization

Technical Support Center: Pyrimidine Carboxylic Acid Purification

Topic: Troubleshooting Purification Challenges of Pyrimidine Carboxylic Acids Ticket ID: PYR-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary Purifying...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification Challenges of Pyrimidine Carboxylic Acids Ticket ID: PYR-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Purifying pyrimidine carboxylic acids (e.g., 2-pyrimidinecarboxylic acid, orotic acid) presents a unique "triad of difficulty" for organic chemists:

  • Amphoteric Nature: The basic pyrimidine nitrogens and acidic carboxyl group create zwitterions, complicating extraction.

  • The Solubility Paradox: They are often too soluble in water to extract into organics, yet too insoluble in organic solvents to recrystallize easily.

  • Thermal Instability: Specific isomers (especially 2-COOH) are prone to rapid decarboxylation via the Hammick Mechanism .[1]

This guide abandons generic "workup" advice. Instead, we provide targeted protocols to navigate these specific chemical behaviors.

Module 1: The Solubility Paradox (Isolation from Aqueous Media)

User Issue: "My product is stuck in the aqueous layer. I've tried DCM and EtOAc extractions, but the recovery is <10%."

Technical Insight: Pyrimidine carboxylic acids are highly polar.[1] In their zwitterionic state (near neutral pH), the net charge is zero, but the localized charges (N+ / COO-) create a hydration shell that prevents partitioning into non-polar solvents. Standard liquid-liquid extraction (LLE) usually fails.[1]

Protocol A: Anion Exchange Chromatography (The "Catch and Release")

Best for: Highly water-soluble acids (e.g., 2-pyrimidinecarboxylic acid).[1]

Theory: Instead of fighting water solubility, use it.[2] Bind the acid as an anion to a resin, wash away impurities, and elute with a stronger acid.

Step-by-Step Workflow:

  • Resin Selection: Use a Strong Basic Anion (SBA) resin (e.g., Amberlite IRA-400 or Dowex 1X8) in the OH- or Cl- form.[1]

  • Loading:

    • Adjust your aqueous reaction mixture pH to 8.0–9.0 using NaOH.[1] (Ensures the -COOH is deprotonated to -COO⁻).

    • Load onto the column at a slow flow rate (1 CV/min).

  • Washing:

    • Wash with 3–5 Column Volumes (CV) of deionized water.

    • Checkpoint: This removes neutral impurities and metal catalysts.

  • Elution:

    • Elute with 1M Formic Acid or 1M Acetic Acid .[1]

    • Why? The acid protonates the carboxylate (turning -COO⁻ to -COOH), breaking the ionic bond with the resin.[1]

  • Recovery: Lyophilize the eluent. Do not use high-heat rotary evaporation (see Module 2).

Decision Matrix: Isolation Strategy

IsolationStrategy Start Target Molecule in Aqueous Solution SolubilityCheck Is it Water Soluble at pH 3-4? Start->SolubilityCheck Yes Yes (e.g., 2-pyrimidine-COOH) SolubilityCheck->Yes High Solubility No No (e.g., Orotic Acid) SolubilityCheck->No Low Solubility Action1 Do NOT Extract. Use Anion Exchange (SBA) Yes->Action1 Action2 Precipitate at pI (Isoelectric Point) No->Action2

Figure 1: Decision tree for selecting the isolation method based on aqueous solubility profiles.

Module 2: The "Thermal Time Bomb" (Decarboxylation)

User Issue: "I put my pure product in the vacuum oven at 60°C. By morning, it was a brown tar, and NMR shows no carboxyl peak."

Technical Insight: Pyrimidine-2-carboxylic acids are notoriously unstable.[1] They undergo Hammick Decarboxylation .[1][3] Upon heating, especially in the presence of trace acid or protic solvents, the ring nitrogen protonates. This allows the carboxyl group to leave as CO₂, forming a transient ylide intermediate.

Critical Data: Decarboxylation Risks

CompoundCritical Temp (Approx)MechanismRisk Level
2-Pyrimidinecarboxylic acid > 50°C (in solution)Hammick (Ylide formation)EXTREME
4-Pyrimidinecarboxylic acid > 150°CThermal HomolysisMODERATE
Orotic Acid (6-carboxy) > 200°CStableLOW
Protocol B: Safe Drying & Concentration
  • Never heat 2-isomers above 40°C.

  • Lyophilization (Freeze Drying): This is the gold standard. It removes water/solvents at sub-zero temperatures, bypassing the activation energy required for decarboxylation.

  • Azeotropic Drying: If you must use a rotovap, add Toluene or Acetonitrile and evaporate at <35°C under high vacuum. This removes water at lower temperatures than pure aqueous distillation.

Mechanism Visualization: Hammick Decarboxylation

Hammick Step1 Protonated Precursor (N+ Induces Instability) Step2 Transition State (Cyclic e- flow) Step1->Step2 Heat/Acid Step3 Ylide Intermediate (CO2 Lost) Step2->Step3 - CO2 Step4 Decarboxylated Product (Pyrimidine) Step3->Step4 + H+

Figure 2: The Hammick mechanism pathway.[1] Note that protonation of the ring nitrogen (Step 1) significantly lowers the energy barrier for CO2 loss.[1]

Module 3: Zwitterions & Crystallization

User Issue: "I'm trying to recrystallize, but I get a gel or nothing precipitates."

Technical Insight: Zwitterions have minimum solubility at their Isoelectric Point (pI) .[1] At pH values above the pI, they are anionic (soluble). Below the pI, they are cationic (soluble). You must hit the pI exactly to force precipitation.[1]

Protocol C: Isoelectric Precipitation (for Orotic Acid types)
  • Determine pI: For most pyrimidine carboxylic acids, the pKa of the carboxyl is ~3–4, and the protonated nitrogen pKa is ~1–2. The pI is roughly the average, but practically, pH 2.5–3.5 is the target window.[1]

  • Dissolution: Dissolve the crude solid in minimal hot alkaline water (pH 9–10 using NH₄OH).

  • Precipitation:

    • Slowly add 1M HCl dropwise while stirring.

    • Monitor pH continuously.

    • Critical: As you approach pH 3.5, a white precipitate should form. Stop adding acid. If you go to pH 1, it will redissolve as the cation.

  • Ripening: Cool to 4°C and let stand for 2 hours to allow crystal growth (Ostwald ripening).

FAQs: Rapid Fire Troubleshooting

Q: Can I use Silica Gel chromatography? A: Avoid it. Free carboxylic acids "streak" on silica due to strong hydrogen bonding with silanols.[1] If you must use silica, add 1% Acetic Acid to your mobile phase, or convert the acid to a methyl ester, purify, and then hydrolyze (though hydrolysis risks decarboxylation).

Q: The melting point is 20°C higher than the literature value.[1] Why? A: You likely isolated the salt form (e.g., Sodium Pyrimidine-carboxylate) rather than the free acid.[1] Salts have much higher melting points (often decomposing >300°C). Check for ash content or run an NMR in D₂O; if the shifts are different from the reference acid, acidification is required.[1]

Q: How do I remove copper/palladium catalysts from these acids? A: These acids are excellent ligands and chelate metals tightly.[1]

  • Solution: Use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) at pH 7. The thiol sulfur binds soft metals (Pd, Cu) stronger than the carboxylate oxygen.

References
  • Dunn, G. E., et al. (1977).[3] "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution." Canadian Journal of Chemistry, 55(13), 2478–2484.

    • Key Finding: Establishes the Hammick mechanism and pH-dependence of decarboxylation r
  • Robeyns, K., et al. (2023). "Solubility and Crystallization Studies of Picolinic Acid." Molecules, 28(5), 2134.

    • Key Finding: Provides comparative solubility data for N-heterocyclic carboxylic acids (Water vs. EtOH vs. MeCN) and zwitterionic behavior.
  • MacDonald, J. C., et al. (2001). "Structure and synthesis of pyrimidine carboxylic acids." Crystal Growth & Design.
  • Davison, B. H., et al. (2004). "Succinic acid adsorption from fermentation broth and regeneration." Applied Biochemistry and Biotechnology.

    • Key Finding: Validates the use of anion exchange resins for separating carboxylic acids

Sources

Troubleshooting

Technical Support Center: Pyrimidine-Based Inhibitor Troubleshooting

Introduction Welcome to the Pyrimidine Inhibitor Support Center. You are likely here because your pyrimidine-based small molecule (e.g., a kinase inhibitor or antimetabolite) is yielding confounding phenotypic data.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Pyrimidine Inhibitor Support Center. You are likely here because your pyrimidine-based small molecule (e.g., a kinase inhibitor or antimetabolite) is yielding confounding phenotypic data.

The Core Issue: Pyrimidine scaffolds (particularly 2,4-diaminopyrimidines) are "privileged structures" in medicinal chemistry.[1] While this makes them potent, it introduces two major sources of experimental noise:

  • ATP Mimicry (Kinase Promiscuity): The pyrimidine ring is an isostere of the adenine ring in ATP, often leading to unintended inhibition of multiple kinases [1].[1]

  • Metabolic Interference: Pyrimidine analogs can inadvertently inhibit de novo nucleotide synthesis (e.g., DHODH or Thymidylate Synthase), causing cell cycle arrest unrelated to your signaling target [2].

This guide provides the diagnostic workflows to distinguish on-target efficacy from these off-target artifacts.

Module 1: Diagnosing Metabolic Toxicity (The Rescue Assay)

Symptom: Your inhibitor causes potent cell death or G1/S arrest, but downstream signaling of your target kinase (e.g., phosphorylation of substrate) is only partially inhibited.

Root Cause: The compound may be depleting the cellular dNTP pool by inhibiting enzymes like Dihydroorotate Dehydrogenase (DHODH), mimicking a starvation phenotype rather than a signaling blockade.

Diagnostic Workflow: The Uridine Rescue Experiment

This is the "Gold Standard" control for pyrimidine-based inhibitors. If the toxicity is caused by nucleotide depletion, adding exogenous uridine will bypass the blockade via the salvage pathway.

Visualizing the Mechanism

Uridine_Rescue cluster_denovo De Novo Synthesis (Blocked) cluster_salvage Salvage Pathway (Rescue) Precursors Glutamine/Aspartate DHODH DHODH Enzyme Precursors->DHODH UMP_denovo UMP (De Novo) DHODH->UMP_denovo Blocked Drug Your Inhibitor Drug->DHODH Phenotype Cell Survival UMP_denovo->Phenotype Exo_Uridine Exogenous Uridine (Supplement) UCK2 UCK2 Enzyme Exo_Uridine->UCK2 UMP_salvage UMP (Salvaged) UCK2->UMP_salvage UMP_salvage->Phenotype

Figure 1: Logic of the Uridine Rescue. If your drug hits DHODH (off-target), the De Novo path fails. Adding Uridine activates the Salvage path (green), restoring viability.

Experimental Protocol

Reagents:

  • Uridine (Sigma-Aldrich or equivalent), cell culture grade.

  • Vehicle (DMSO).

Step-by-Step:

  • Preparation: Prepare a 100 mM stock of Uridine in PBS or water (filter sterilized).

  • Seeding: Seed cells in 96-well plates. Allow attachment (24h).

  • Treatment Groups:

    • Group A: Vehicle (DMSO).

    • Group B: Inhibitor (at IC50 and IC90 concentrations).

    • Group C: Inhibitor + Uridine (100 µM final concentration).

    • Group D: Uridine alone (toxicity control).

  • Incubation: Incubate for 72 hours.

  • Readout: Perform viability assay (e.g., CellTiter-Glo or MTT).

Data Interpretation:

Observation Diagnosis Action
Group C viability = Group B No metabolic off-target. Toxicity is likely kinase-driven. Proceed to Module 2 (CETSA).

| Group C viability >> Group B | Metabolic Off-Target. Your drug is starving the cells of nucleotides. | The observed phenotype is likely artifactual. Re-design scaffold. |

Module 2: Validating Physical Binding (CETSA)

Symptom: You observe a phenotype, but Western blots show no change in downstream phosphorylation. Alternatively, you need to prove your drug actually enters the cell and binds the target.

Solution: Cellular Thermal Shift Assay (CETSA).[2][3] This relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher [3].
CETSA Protocol (In-Cell)

Note: This protocol avoids the artifacts of lysis-first methods.

  • Treatment: Treat live cells with your inhibitor (5-10x the biochemical IC50) for 1 hour. Include a DMSO control.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot: Split cell suspension into 8-10 PCR tubes (50 µL each).

  • Thermal Challenge: Using a gradient PCR cycler, heat each tube to a distinct temperature (Range: 37°C to 67°C) for 3 minutes.

  • Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen (or -80°C).

  • Lysis: Perform 2-3 freeze-thaw cycles to lyse cells. Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Critical Step: This pellets the denatured/precipitated protein. You want the supernatant (soluble fraction).

  • Detection: Run the supernatant on SDS-PAGE and Western Blot for your target protein.

Success Metric: Calculate the


 (temperature where 50% of protein remains soluble).
  • Valid Engagement:

    
     (Drug vs. DMSO).
    

Module 3: Addressing Kinase Promiscuity (ATP Mimicry)

Symptom: Your inhibitor kills cells that lack the target kinase (e.g., CRISPR knockout lines).

Root Cause: The pyrimidine core is binding the "Hinge Region" of unintended kinases. This is common because the ATP-binding pocket is highly conserved across the kinome [4].

Visualizing the Structural Trap

ATP_Mimicry cluster_pocket Kinase ATP Binding Pocket (Hinge Region) Node_Adenine Natural Substrate: Adenine (ATP) Interaction Hydrogen Bonding (Glu/Leu residues) Node_Adenine->Interaction Native Node_Inhibitor Your Drug: Pyrimidine Scaffold Node_Inhibitor->Interaction Mimicry OffTargets Unintended Targets: CDKs, GSK3, JAKs Interaction->OffTargets Cross-Reactivity

Figure 2: Structural basis of promiscuity. The pyrimidine scaffold mimics Adenine, allowing it to slot into the hinge region of diverse kinases (Off-Targets).

Mitigation Strategy: The Negative Control Compound

Do not rely solely on DMSO controls. You must synthesize or purchase a Negative Control Analog .

  • Design: A structural analog of your inhibitor that is chemically almost identical but lacks the critical H-bond donor/acceptor required for binding the specific target (e.g., adding a methyl group to sterically clash with the gatekeeper residue).

  • Application: If the Negative Control (which cannot hit the target) still kills cells, your phenotype is off-target.

Frequently Asked Questions (FAQ)

Q: My CETSA blot shows no protein in any lane, even at 37°C. A: Your lysis buffer might be too harsh, or the freeze-thaw was insufficient. Ensure you are not using high concentrations of detergents (like SDS) during the thermal step, as this artificially lowers the melting point. Use PBS for heating, then add lysis buffer.

Q: Can I use Thymidine instead of Uridine for the rescue? A: Generally, no . Most pyrimidine synthesis inhibitors (like PALA or Brequinar) block the pathway upstream of UMP. Uridine can be converted to UMP (via UCK2), which is then a precursor for both CTP and dTTP. Thymidine only rescues the dTTP pool, leaving the cell starved of Cytidine/Uridine, which fails to rescue the phenotype completely.

Q: I see a shift in CETSA, but no functional inhibition. Why? A: Binding does not equal inhibition. Your compound might be binding an allosteric site that doesn't alter catalytic activity, or it binds the inactive conformation without preventing activation. Confirm with a biochemical activity assay.[4][5][6]

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link

  • Lunt, S. Y., et al. (2011). Pyruvate kinase M2 activation may protect against the progression of diabetic glomerular pathology. Nature, 475, 231–234. (Context on metabolic rescue pathways). Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][7][8][9] Nature Protocols, 9(9), 2100–2122. Link

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Link

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Cyclopropanation of Vinylpyrimidines

Welcome to the Technical Support Center for the cyclopropanation of vinylpyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the cyclopropanation of vinylpyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize pyrimidine-containing cyclopropanes, a structural motif of growing importance in pharmaceutical discovery.

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, helping you to not only solve immediate challenges but also to build a robust, rational approach to catalyst selection and reaction optimization.

Section 1: Frequently Asked Questions (FAQs) - Initial Catalyst Selection

This section addresses high-level questions to guide your initial experimental design.

Q1: What are the primary metal catalysts used for the cyclopropanation of vinylpyrimidines, and how do I choose between them?

A1: The two most dominant and effective classes of catalysts for olefin cyclopropanation are based on Rhodium(II) and Copper(I/II) . The choice between them involves a trade-off between reactivity, cost, and the specific goals of your synthesis.

  • Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄, Dirhodium Carboxylates): These are often considered the gold standard for high efficiency and broad substrate scope.[1][2] Dirhodium catalysts are exceptionally effective at activating diazo compounds to form a metal carbene intermediate, which then reacts with the vinylpyrimidine.[3] They often provide higher yields and can be more chemoselective, minimizing side reactions like diazo dimerization.[4] However, the high cost of rhodium is a significant drawback, particularly for large-scale synthesis.[4]

  • Copper Catalysts (e.g., Cu(OTf)₂, [Cu(MeCN)₄]PF₆ with chiral ligands): Copper-based systems are a more economical and highly versatile alternative.[5] When paired with appropriate chiral ligands, such as bis(oxazolines) (BOX) or Schiff bases, copper catalysts can achieve excellent levels of enantioselectivity, often rivaling rhodium systems.[6][7][8] They are generally a good starting point for developing a cost-effective and scalable process.

A key consideration for vinylpyrimidines: The Lewis basic nitrogen atoms on the pyrimidine ring can coordinate to the metal center of the catalyst, potentially acting as an inhibitor or altering the catalyst's electronic properties. This can lead to lower reactivity compared to simple styrenes. Rhodium catalysts are sometimes more robust in this regard, but careful selection of the copper source and ligand can overcome this challenge.

Q2: My primary goal is asymmetric synthesis. Which catalyst systems are best for high enantioselectivity?

A2: For high enantioselectivity, a chiral catalyst is essential. Both rhodium and copper offer excellent options:

  • Chiral Dirhodium(II) Catalysts: Catalysts like Rh₂(S-DOSP)₄ and other N-(arylsulfonyl)prolinate complexes are renowned for achieving high enantiomeric excess (ee) in asymmetric cyclopropanations.[9][10] The chiral scaffold around the two rhodium centers creates a highly organized environment that directs the approach of the vinylpyrimidine to the rhodium carbene.

  • Chiral Copper(I) Catalysts: This is often the most practical approach. A simple copper(I) salt like CuOTf or [Cu(MeCN)₄]PF₆ is combined with a chiral ligand. The most successful and widely used ligands are bis(oxazolines) (BOX ligands) and pyridine-bis(oxazolines) (PyBOX).[5] The specific steric and electronic properties of the ligand are critical for inducing high enantioselectivity.[7]

Expert Recommendation: Begin by screening a small set of well-established chiral ligands with a common copper(I) source. This is often more cost-effective and modular than synthesizing multiple complex chiral rhodium catalysts.

Q3: What type of diazo reagent should I use?

A3: The choice of diazo reagent is critical. For cyclopropanation of vinylpyrimidines, you will typically use a stabilized diazo compound, most commonly an α-diazoester like ethyl diazoacetate (EDA) or a bulkier ester like tert-butyl diazoacetate.

  • Reactivity vs. Stability: Diazo compounds with two electron-withdrawing groups (e.g., dimethyl diazomalonate) are more stable but less reactive, which can sometimes lead to incomplete reactions.[2] Diazoesters are a good balance of reactivity and stability.

  • Impact on Selectivity: The steric bulk of the ester group on the diazo compound can significantly influence diastereoselectivity. Larger groups often favor the formation of the trans-cyclopropane product.[2]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

Issue 1: Low or No Product Yield

Q: My reaction is sluggish and gives a low yield of the desired cyclopropylpyrimidine. What are the likely causes and how can I fix it?

A: Low yield is a common problem that can stem from several sources. A systematic approach is the best way to diagnose the issue.

Potential Cause 1: Catalyst Inactivation/Inhibition

  • The Problem: The Lewis basic nitrogens of the vinylpyrimidine substrate can coordinate to the Lewis acidic metal catalyst, effectively poisoning it and preventing the formation of the active carbene intermediate.

  • Solutions:

    • Increase Catalyst Loading: As a first step, try modestly increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%).[11] This can overcome partial inhibition.

    • Use a Less Lewis-Acidic Catalyst: Dirhodium(II) acetamidate catalysts are generally more electron-rich than their carboxylate counterparts, which can make them less susceptible to inhibition by Lewis bases.[2]

    • Introduce a Sacrificial Lewis Acid (with caution): In some systems, a mild Lewis acid can preferentially bind to the pyrimidine, freeing the catalyst. This requires careful screening as it can also interfere with the catalyst itself.

Potential Cause 2: Diazo Compound Decomposition

  • The Problem: Diazo compounds can decompose through side reactions, most commonly dimerization to form dialkyl fumarate and maleate, especially if the local concentration becomes too high.[4]

  • Solutions:

    • Slow Addition: This is the most critical procedural control. Never add the diazo compound all at once. Use a syringe pump to add the diazo reagent dissolved in solvent over several hours (e.g., 4-8 hours).[5] This keeps the steady-state concentration of the diazo compound low, favoring the productive cyclopropanation pathway.

    • Check Purity: Ensure your diazo compound is pure and free from acidic impurities, which can accelerate decomposition.

Potential Cause 3: Inactive Catalyst or Reagents

  • The Problem: The catalyst may be old or may have decomposed. Solvents and substrates may contain impurities (especially water or oxygen) that interfere with the reaction.

  • Solutions:

    • Use Fresh Catalyst: Use a freshly opened bottle of catalyst or one that has been stored properly under an inert atmosphere.

    • Ensure Anhydrous & Inert Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame- or oven-dried, and run the reaction under an inert atmosphere (Nitrogen or Argon).[11]

Visual Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Inert, Anhydrous) start->check_conditions check_reagents Assess Reagent Quality (Fresh Catalyst, Pure Diazo) start->check_reagents check_procedure Review Procedure start->check_procedure increase_loading Increase Catalyst Loading (2-5 mol%) check_reagents->increase_loading Catalyst Inhibition Likely? slow_addition Implement Slow Addition of Diazo Compound check_procedure->slow_addition High Diazo Concentration? change_catalyst Switch Catalyst System (e.g., Rh(II) Amidate) increase_loading->change_catalyst Still Low Yield?

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Poor Diastereoselectivity (cis/trans Ratio)

Q: My reaction produces a mixture of cis and trans isomers. How can I improve the selectivity for the desired trans product?

A: Diastereoselectivity is primarily controlled by steric interactions in the transition state. The trans isomer is often thermodynamically more stable and can be favored by tuning the reaction components.

StrategyRationale & Explanation
1. Increase Steric Bulk of Diazo Reagent Using a bulkier ester group on the diazoacetate (e.g., switching from ethyl to tert-butyl diazoacetate) creates a strong steric bias. The bulky group will preferentially orient itself away from the vinylpyrimidine substituent in the transition state, leading to the trans product.[2]
2. Modify the Catalyst Ligand The ligands on the metal catalyst create the steric environment for the reaction. For dirhodium catalysts, bulky carboxylate ligands can enhance trans-selectivity. For copper systems, ligands like bulky BOX or PyBOX create deep chiral pockets that effectively shield one face of the approaching olefin and control the orientation of the carbene, favoring the trans isomer.[11]
3. Lower the Reaction Temperature Lowering the temperature can often improve selectivity. The transition state leading to the more sterically crowded cis product has a higher activation energy. At lower temperatures, the reaction is more likely to proceed through the lower-energy transition state that forms the trans product.
4. Solvent Choice While less predictable, the solvent can influence the conformation of the transition state. It is worth screening a few non-coordinating solvents of varying polarity (e.g., dichloromethane, toluene, hexane).

Issue 3: Poor Enantioselectivity (Low % ee)

Q: I am using a chiral catalyst, but the enantiomeric excess (% ee) of my product is low. What factors should I investigate?

A: Achieving high enantioselectivity requires a well-defined and rigid chiral environment around the metal center. Low ee values suggest that this environment is compromised or that a non-selective background reaction is occurring.

Catalyst and Ligand Optimization Decision Tree

catalyst_selection start Goal: Asymmetric Cyclopropanation of Vinylpyrimidine cost Is Cost a Major Constraint? start->cost rhodium_path High Initial Cost Acceptable: Start with Chiral Dirhodium(II) (e.g., Rh₂(S-DOSP)₄) cost->rhodium_path No copper_path Cost-Effective & Scalable: Start with Copper(I) + Chiral Ligand cost->copper_path Yes check_ee Is Enantioselectivity (% ee) > 90%? rhodium_path->check_ee ligand_screen Screen Chiral Ligands: - Bis(oxazoline) (BOX) - Pyridine-bis(oxazoline) (PyBOX) copper_path->ligand_screen ligand_screen->check_ee optimize Optimize: - Temperature - Solvent - Diazo Reagent check_ee->optimize No success Reaction Optimized check_ee->success Yes optimize->ligand_screen Re-screen if needed

Caption: Decision tree for selecting and optimizing an asymmetric catalyst system.

Key Factors Influencing Enantioselectivity:

  • Ligand-Substrate Match: This is the most critical factor. Not all chiral ligands are effective for all substrates. The electronic properties of the vinylpyrimidine and the steric profile of the ligand must be compatible. Solution: Empirical screening of a small library of structurally diverse chiral ligands (e.g., varying the substituents on a BOX ligand) is often the most effective strategy.[11]

  • Purity of the Chiral Ligand: Ensure the chiral ligand has high optical purity. Any racemic ligand will generate a racemic catalyst, directly reducing the final % ee of the product.

  • Solvent Effects: The solvent can impact the conformation and rigidity of the catalyst-ligand complex. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common starting points.[7] Avoid coordinating solvents (e.g., THF, acetonitrile) unless specifically required, as they can displace the chiral ligand.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the two diastereomeric transition states leading to the (R) and (S) enantiomers.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyclopropanation using a Cu(I)-BOX Catalyst System

This protocol provides a robust starting point for optimization.

Materials:

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf · 0.5 C₇H₈)

  • Chiral bis(oxazoline) ligand (e.g., 2,2'-Methylenebis(4-tert-butyl-2-oxazoline))

  • Vinylpyrimidine substrate

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

  • Catalyst Pre-formation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the CuOTf·toluene complex (e.g., 0.01 mmol, 1 mol%).

    • Add the chiral BOX ligand (e.g., 0.011 mmol, 1.1 mol%).

    • Add anhydrous DCM (e.g., 5 mL) via syringe.

    • Stir the mixture at room temperature for 30-60 minutes under a positive pressure of nitrogen. The solution should become homogeneous.

  • Substrate Addition:

    • Add the vinylpyrimidine substrate (e.g., 1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Diazo Reagent Addition:

    • In a separate dry flask, prepare a solution of ethyl diazoacetate (e.g., 1.2 mmol, 1.2 equiv) in anhydrous DCM (e.g., 5 mL).

    • Draw this solution into a gas-tight syringe and place it on a syringe pump.

    • Add the EDA solution to the reaction mixture dropwise via the syringe pump over a period of 6 hours.[5]

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the consumption of the vinylpyrimidine by TLC or GC-MS. The reaction is typically complete within 1-2 hours after the addition of EDA is finished.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can be purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropylpyrimidine product.

    • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC).

References

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in dirhodium-catalyzed asymmetric carbenoid reactions. Journal of Organometallic Chemistry. [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. John Wiley & Sons. [Link]

  • Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in catalytic asymmetric synthesis. A new, highly enantioselective catalyst for the cyclopropanation of olefins. Journal of the American Chemical Society. [Link]

  • Gutiérrez-Bonet, Á., et al. (2019). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ACS Catalysis. [Link]

  • Llaveria, J., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry. [Link]

  • Nowlan, D. T., et al. (2003). A Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. The Journal of Organic Chemistry. [Link]

  • Zhang, X. P., & Chen, Y. (2007). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Angewandte Chemie International Edition. [Link]

  • Wang, Z., et al. (2021). Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Emory University. (2019). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]

  • Liao, W.-W., Li, K., & Tang, Y. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society. [Link]

  • Trost, B. M., & Zhang, Y. (2011). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Chemical Reviews. [Link]

  • Beswick, T. C., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Technical Guide: Bioavailability Enhancement Strategies for Pyrimidine Therapeutics

Welcome to the Pyrimidine Therapeutics Technical Support Center. Ticket ID: PYR-BIO-992 Subject: Strategies to enhance the bioavailability of pyrimidine compounds Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Therapeutics Technical Support Center. Ticket ID: PYR-BIO-992 Subject: Strategies to enhance the bioavailability of pyrimidine compounds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Pyrimidine Paradox

Researchers often face the "Pyrimidine Paradox": while pyrimidine scaffolds (cytosine, thymine, uracil analogs) are potent antimetabolites for oncology and virology, they suffer from poor oral bioavailability. This is typically driven by three failure modes:

  • Rapid Catabolism: First-pass metabolism by Dihydropyrimidine Dehydrogenase (DPD) or Cytidine Deaminase (CDA).

  • Low Permeability: Hydrophilic nature limits passive diffusion across the intestinal epithelium.

  • Efflux Liability: Susceptibility to P-glycoprotein (P-gp) or MRP efflux pumps.

This guide provides actionable, troubleshooting-focused strategies to overcome these barriers, grounded in chemical biology and formulation science.

Module 1: Chemical Modification & Prodrug Design

Troubleshooting Q1: My pyrimidine analog has high potency in vitro but zero oral bioavailability. How do I modify the scaffold without losing activity?

Diagnosis: The compound likely suffers from low lipophilicity (LogP < 0) or is a substrate for nucleoside transporters (hENT/hCNT) that are saturated in the gut.

Solution: Implement a Pro-moiety Strategy. Do not change the pharmacophore. Instead, mask the polar groups to enable passive diffusion, then rely on intracellular enzymes to release the active drug.

Strategy A: Carbamate & Ester Masking (The Capecitabine Model)

Modify the N4-cytosine or active amine with a carbamate chain. This resists degradation in the liver and allows conversion only in tissues with specific esterases or deaminases.

  • Mechanism: The carbamate tail increases lipophilicity, allowing the drug to pass the gut wall intact.

  • Protocol Insight: Design a 3-step enzymatic cascade.

    • Intestine: Intact absorption (due to carbamate).

    • Liver: Carboxylesterase cleaves the carbamate.

    • Tumor/Tissue: Cytidine deaminase (CDA) or Thymidine phosphorylase (TP) releases the active drug.

Strategy B: Lipophilic Conjugation (Squalenoylation/Fatty Acids)

Covalently attach a fatty acid (e.g., squalene, stearic acid) to the 4-amino or 5'-hydroxyl group.

  • Benefit: These conjugates often self-assemble into nano-assemblies and bypass nucleoside transporters, entering cells via "lipid-raft-mediated endocytosis."

Visualizing the Activation Cascade (Capecitabine Example):

Capecitabinepathway cluster_gut Intestine (Absorption) cluster_liver Liver (Metabolism) cluster_tumor Tumor (Activation) Capecitabine Capecitabine (Intact Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FiveFU 5-FU (Active Drug) DFUR->FiveFU Thymidine Phosphorylase (Tumor High Expression)

Caption: Figure 1. The enzymatic activation cascade of Capecitabine, transforming a bioavailable prodrug into the active 5-FU antimetabolite specifically at the target site.

Module 2: Formulation Engineering

Troubleshooting Q2: I cannot chemically modify the drug. How do I protect it from degradation in the stomach?

Diagnosis: The drug is chemically unstable in low pH or is being degraded by gastric enzymes before absorption.

Solution: Lipid-Based Nanocarriers. Encapsulation protects the pyrimidine core from the harsh gastric environment and metabolic enzymes.

Comparative Analysis of Formulation Strategies
FeatureLiposomesSolid Lipid Nanoparticles (SLN)Polymer Nanoparticles (PLGA)
Best For Hydrophilic drugs (e.g., Gemcitabine)Lipophilic prodrugsControlled release
Mechanism Aqueous core encapsulationSolid matrix entrapmentMatrix erosion
Bioavailability High (protects from DPD)Moderate to HighModerate
Stability Low (leaking issues)High (solid state)Very High
Key Challenge Low encapsulation efficiencyDrug expulsion during storageAcidic degradation products
Protocol: High-Efficiency Liposomal Loading (Remote Loading)

Standard passive loading yields poor efficiency (<10%). Use Active Remote Loading driven by a transmembrane gradient.

  • Preparation: Create liposomes with high internal ammonium sulfate (250 mM).

  • Buffer Exchange: Remove external ammonium sulfate via dialysis (creates a gradient).

  • Loading: Incubate the pyrimidine drug (weak base) with liposomes at 60°C for 30 mins.

  • Result: The uncharged drug crosses the membrane, becomes protonated inside, and gets trapped as a sulfate salt precipitate.

Module 3: Metabolic Stability (Enzyme Inhibition)

Troubleshooting Q3: My PK data shows a short half-life (< 15 mins) despite good absorption. What is happening?

Diagnosis: Rapid systemic clearance driven by DPD (for uracils) or CDA (for cytidines). 80% of 5-FU is catabolized by DPD in the liver before reaching the tumor.

Solution: Co-administration of Metabolic Inhibitors (The "Decoy" Strategy).

Target 1: Dihydropyrimidine Dehydrogenase (DPD) [1][2]
  • Inhibitor: Gimeracil (CDHP) or Eniluracil .

  • Mechanism: These are suicide inhibitors that bind DPD more tightly than the drug, preserving the plasma concentration of the active pyrimidine.

  • Application: Used in the commercial formulation Teysuno (Tegafur + Gimeracil + Oteracil).

Target 2: Cytidine Deaminase (CDA)
  • Inhibitor: Tetrahydrouridine (THU) or Cedazuridine .

  • Mechanism: THU is a transition-state analog that inhibits CDA, preventing the deamination of drugs like cytarabine or decitabine into inactive uracils.

  • Clinical Impact: Allows oral administration of drugs that were previously IV-only (e.g., oral decitabine/cedazuridine).

Module 4: Experimental Validation (Caco-2 Assay)

Troubleshooting Q4: How do I definitively prove my strategy improved permeability?

Protocol: Caco-2 Permeability Assay for Pyrimidines This assay mimics the human intestinal epithelium.

Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (0.4 µm pore size)

  • Lucifer Yellow (paracellular marker)

  • Transport Buffer: HBSS (pH 7.4)

Workflow:

  • Seeding: Seed cells at

    
     cells/cm² on inserts. Culture for 21 days  to form a differentiated monolayer.
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).

    • Pass Criteria: TEER > 300 Ω·cm².

    • Fail Criteria: TEER < 200 Ω·cm² (indicates leaky junctions).

  • Dosing:

    • Apical (A) -> Basolateral (B): Mimics gut absorption. Add 10 µM drug to the top chamber.

    • Basolateral (B) -> Apical (A): Mimics efflux secretion. Add 10 µM drug to the bottom chamber.

  • Sampling: Collect samples at 30, 60, 90, and 120 min. Analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ).[3]
    


  • 
    : Rate of transport (µmol/s)
    
  • 
    : Surface area (cm²)
    
  • 
    : Initial concentration (µM)
    

Interpretation:

  • 
     cm/s: Low absorption (Needs Prodrug).
    
  • 
     cm/s: High absorption.
    
  • Efflux Ratio (

    
    ) > 2.0: Substrate for P-gp efflux pump.
    

Visualizing the Validation Workflow:

Caco2Workflow Start Start: Caco-2 Monolayer (21 Days Culture) TEER Measure TEER (Integrity Check) Start->TEER Decision TEER > 300 Ω·cm²? TEER->Decision Fail Discard: Leaky Monolayer Decision->Fail No Dosing Add Compound (Apical Chamber) Decision->Dosing Yes Sampling Sample Basolateral (30, 60, 90, 120 min) Dosing->Sampling Analysis LC-MS/MS Analysis Calculate Papp Sampling->Analysis

Caption: Figure 2. Standardized workflow for validating intestinal permeability using the Caco-2 cell model.

Decision Matrix: Selecting Your Strategy

Use this logic flow to determine the correct approach for your specific pyrimidine candidate.

StrategySelection Start Pyrimidine Candidate Poor Bioavailability Solubility Is Solubility < 0.1 mg/mL? Start->Solubility SolubilityYes Formulation Strategy Solubility->SolubilityYes Yes SolubilityNo Is Permeability Low? (Papp < 10^-6) Solubility->SolubilityNo No Liposomes Liposomes / SLNs (See Module 2) SolubilityYes->Liposomes Success Optimized Bioavailability Liposomes->Success PermeabilityYes Prodrug Strategy SolubilityNo->PermeabilityYes Yes PermeabilityNo Is Half-life Short? (Rapid Clearance) SolubilityNo->PermeabilityNo No Ester Ester/Carbamate Modification (See Module 1) PermeabilityYes->Ester Ester->Success MetabolismYes Metabolic Inhibition PermeabilityNo->MetabolismYes Yes DPD_CDA Add DPD/CDA Inhibitor (See Module 3) MetabolismYes->DPD_CDA DPD_CDA->Success

Caption: Figure 3. Strategic decision tree for selecting bioavailability enhancement methods based on physicochemical properties.

References

  • Prodrug Design and Development: An Evolving Strategy in Drug Delivery. International Journal of Novel Research and Development (IJNRD). (2025).[4] Discusses esterification and amidation strategies (e.g., Capecitabine) to improve solubility and stability.[4]

  • Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing. (2025). Reviews prodrug approaches for antiviral nucleosides, including phosphoramidates and lipophilic modifications.[5]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs. Bentham Science. (2024). Details the mechanism of nanonization and surface area expansion for enhancing bioavailability.

  • Dihydropyrimidine dehydrogenase (DPD) in the metabolism of the anticancer drugs. Cancer Chemotherapy and Pharmacology. (2019).[1][2] Comprehensive review of DPD's role in 5-FU metabolism and the use of inhibitors like eniluracil.

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2025). The authoritative protocol for conducting Caco-2 permeability assays.

Sources

Optimization

Technical Support Center: Managing Poor Reactivity in Alkene Cyclopropanation

Welcome to the Advanced Synthesis Support Center. Ticket Subject: Troubleshooting Low Conversion & Reactivity in Cyclopropanation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket Subject: Troubleshooting Low Conversion & Reactivity in Cyclopropanation. Assigned Specialist: Senior Application Scientist.

Executive Summary: The Reactivity Landscape

Cyclopropanation is rarely a "one-size-fits-all" transformation. The method that works for styrene (electron-rich, unhindered) will often fail spectacularly for acrylates (electron-deficient) or tetrasubstituted alkenes (sterically hindered).

This guide treats your chemical problem as a support ticket. Locate your specific symptom below to find the root cause and the field-proven protocol to resolve it.

TICKET #01: "My alkene is electron-deficient (acrylate/enone) and won't react with Rhodium."

Status: Open Root Cause: Electronic Mismatch. Standard Rhodium(II) carbenoids are electrophilic. If your alkene is also electrophilic (electron-deficient), the reaction kinetics hit a wall due to repulsive electronic mismatch.

Troubleshooting Protocol:

  • Switch Mechanism (The "Radical" Approach): Stop using electrophilic Rh(II) catalysts. Switch to Cobalt(II) Metalloradical Catalysis (MRC) . Co(II) porphyrin catalysts operate via a stepwise radical mechanism that is amphiphilic, reacting exceptionally well with electron-deficient substrates like acrylates and nitro-alkenes.

    • Key Reference: The work of X.[1] Peter Zhang et al. on Co(II)-porphyrin catalysis [1].[2]

  • The Nucleophilic Alternative (Corey-Chaykovsky): If you are not restricted to transition metals, use a Sulfur Ylide. These are nucleophilic carbons that attack the electron-deficient alkene in a Michael-type addition followed by ring closure.

    • Reagent: Trimethylsulfoxonium iodide + NaH (generates the ylide).

  • Palladium Catalysis: Unlike Rh, Palladium(II) catalysts (e.g., Pd(OAc)₂) often show better reactivity profiles for electron-deficient alkenes when using diazomethane or specific diazo compounds, though safety is a concern with CH₂N₂.

Quantitative Comparison:

MethodSubstrate TypeMechanismTypical Yield (Acrylates)
Rh₂(OAc)₄ Electron-RichElectrophilic Concerted< 10% (Poor)
Co(P1) Electron-DeficientStepwise Radical> 90% (Excellent)
Sulfur Ylide Electron-DeficientNucleophilic Addition80-95% (Good)
TICKET #02: "My alkene is sterically hindered (tetrasubstituted) and I only recover starting material."

Status: Open Root Cause: Steric Wall. The "butterfly" transition state of the classic Simmons-Smith or the approach of a bulky Rh-ligand complex is blocked by the substituents on the alkene.

Troubleshooting Protocol:

  • Upgrade to the Furukawa Modification: Standard Simmons-Smith (Zn-Cu couple) is often too mild. Use Diethylzinc (Et₂Zn) + Diiodomethane (CH₂I₂) .[3][4]

    • Why: This generates a homogeneous, "hotter" zinc carbenoid in solution that is less sensitive to steric bulk than the heterogeneous Zn-Cu surface.

    • Pro-Tip: Use 1,2-dichloroethane (DCE) and heat to reflux (83°C) if DCM at reflux (40°C) fails.

  • Catalyst "Slimming": If using Rhodium, switch to catalysts with minimal steric footprints. Avoid bulky carboxylates like Rh₂(triphenylacetate)₄. Use Rh₂(esp)₂ (Du Bois catalyst) which is tethered and robust, allowing for lower loadings and higher turnover numbers even with difficult substrates [2].

  • High-Pressure/Flow Chemistry: Sterically hindered reactions often have a high volume of activation. Conducting the reaction in a flow reactor at elevated pressure and temperature (superheated solvent) can force the reaction to completion.

TICKET #03: "I am getting massive amounts of Maleate/Fumarate (Carbene Dimers) instead of product."

Status: Open Root Cause: Competitive Dimerization. The rate of Carbene + Carbene (dimerization) is faster than Carbene + Alkene (cyclopropanation). This is common when the alkene is unreactive or the diazo concentration is too high.

Troubleshooting Protocol:

  • Syringe Pump Addition (The Golden Rule): Never dump the diazo compound in at once. Keep the steady-state concentration of the free carbene near zero.

    • Protocol: Add the diazo compound solution over 4–12 hours using a syringe pump.

  • Use Donor-Acceptor Carbenes: Switch from simple diazoacetates (Acceptor only) to Aryldiazoacetates (Donor-Acceptor) .

    • Mechanism:[4][5][6][7][8][9][10][11][12] The "Donor" group stabilizes the carbene, increasing its lifetime and making it more selective for the alkene over itself [3].

  • Solvent Viscosity & Polarity: Use a non-coordinating, non-polar solvent (e.g., Hexanes, Pentane) if solubility permits. Dimerization is often second-order, while cyclopropanation is pseudo-first-order (with excess alkene). Dilution favors cyclopropanation.

Visual Troubleshooting Matrix

Cyclopropanation_Troubleshooting Start Start: Analyze Substrate Q1 Is the Alkene Electron Deficient? (e.g., Acrylate, Enone) Start->Q1 Q2 Is the Alkene Sterically Hindered? (e.g., Tri/Tetrasubstituted) Q1->Q2 No Sol_Co Solution: Cobalt(II) Metalloradical Catalysis (Radical Mechanism) Q1->Sol_Co Yes (Catalytic) Sol_Ylide Solution: Corey-Chaykovsky (Sulfur Ylide) Q1->Sol_Ylide Yes (Stoichiometric) Q3 Is Safety/Toxicity the main constraint? Q2->Q3 No Sol_Furukawa Solution: Furukawa Modification (Et2Zn + CH2I2 + Heat) Q2->Sol_Furukawa Yes (Zinc Method) Sol_Rh_Esp Solution: Rh2(esp)2 Catalyst (Robust, Low Loading) Q2->Sol_Rh_Esp Yes (Rh Method) Q3->Sol_Co Stable Diazo Esters Sol_Simmons Solution: Classic Simmons-Smith (Zn-Cu + CH2I2) Q3->Sol_Simmons Avoid Diazo

Caption: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate constraints.

Standard Operating Protocol (SOP): The "Furukawa" Method for Difficult Alkenes

Applicability: Unreactive, sterically hindered, or acid-sensitive alkenes. Safety Warning: Diethylzinc (Et₂Zn) is pyrophoric. Handle strictly under Argon/Nitrogen.

Materials:

  • Substrate: 1.0 equiv.

  • Diethylzinc (1.0 M in hexanes): 2.0–3.0 equiv.

  • Diiodomethane (CH₂I₂): 2.0–3.0 equiv.

  • Solvent: Anhydrous DCM or DCE (1,2-dichloroethane).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvent Charge: Add the alkene (1.0 equiv) and anhydrous solvent (0.2 M concentration). Cool to 0°C.

  • Reagent Addition (The Critical Step):

    • Add Diethylzinc (Et₂Zn) dropwise via syringe. Caution: Exothermic.

    • Stir for 10 minutes at 0°C.

    • Add Diiodomethane (CH₂I₂) dropwise via syringe. Note: A white precipitate (ZnI₂) may form.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <10% after 1 hour, heat to reflux (40°C for DCM, 83°C for DCE).

  • Quench (Safety Critical):

    • Cool to 0°C.

    • Slowly add saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.

  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with NaHCO₃ and Brine. Dry over Na₂SO₄.

Mechanistic Insight: Why Cobalt Wins on Electron-Deficient Alkenes

Understanding the mechanism allows you to predict success.

  • Rhodium (Concerted): The Rh-carbene is a singlet carbene (electrophile). It demands an electron-rich alkene (nucleophile) to donate electron density into its empty p-orbital.

    • Result: Fails with Acrylates (Electron-poor).

  • Cobalt (Stepwise Radical): The Co(II)-carbene is a radical species. It attacks the alkene to form a carbon-centered radical intermediate, which then rapidly closes the ring.

    • Result: Radicals are less sensitive to electronic repulsion and work excellently with electron-deficient alkenes [1].

Mechanism_Comparison cluster_Rh Rhodium (Concerted) cluster_Co Cobalt (Stepwise Radical) Rh_Carbene Rh=C (Electrophile) TS_Concerted Concerted TS Rh_Carbene->TS_Concerted Alkene_Rich Alkene (Nucleophile) Alkene_Rich->TS_Concerted Prod_Rh Cyclopropane TS_Concerted->Prod_Rh Co_Carbene Co-C• (Radical) Int_Radical C-Centered Radical Intermediate Co_Carbene->Int_Radical Alkene_Poor Alkene (Electron Poor) Alkene_Poor->Int_Radical Prod_Co Cyclopropane Int_Radical->Prod_Co Ring Closure

Caption: Mechanistic divergence between Concerted Rhodium pathways and Stepwise Cobalt Radical pathways.

References
  • Cobalt-Catalyzed Asymmetric Cyclopropanation with Electron-Deficient Alkenes Source:J. Am. Chem. Soc.[2][11][13] (X. Peter Zhang Group) URL:[Link][2]

  • Rh2(esp)2: A Robust Catalyst for Cyclopropanation Source:J. Am. Chem. Soc.[2][11][13] (Du Bois Group) URL:[Link]

  • Donor-Acceptor Carbenes in Organic Synthesis Source:Chemical Reviews (Huwn M. L. Davies) URL:[Link]

  • Simmons-Smith Reaction Modifications (Furukawa) Source:Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Compound Precipitation in Biological Assays

Welcome to the technical support center for troubleshooting compound precipitation. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting compound precipitation. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their in vitro biological assays. Compound precipitation is a common yet significant hurdle that can lead to inaccurate data, underestimated compound potency, and misleading structure-activity relationships (SAR).[1][2] This resource provides in-depth, experience-driven guidance to help you identify, understand, and resolve these critical issues.

Part 1: Troubleshooting Guide - A Phased Approach

This section provides a structured workflow to diagnose and solve precipitation problems, from initial observation to implementing robust solutions.

Phase 1: Identification - Is My Compound Precipitating?

The first step is to recognize the signs of precipitation, which can range from the obvious to the subtle. Inaccurate or variable results are often the first clue that something is amiss.[1]

Question: My dose-response curve looks unusual (e.g., steep drop-off, poor fit, or "bell-shaped"). Could this be due to precipitation?

Answer: Absolutely. An atypical dose-response curve is a classic indicator of compound precipitation.

  • Causality: At lower concentrations, your compound may be fully soluble and exhibit a standard dose-response relationship. However, as the concentration increases, it may exceed its aqueous solubility limit in the assay buffer. The precipitated compound is not bioavailable to interact with the target, leading to a plateau or even a decrease in the observed signal. This can result in a steep, sharp curve that doesn't fit standard sigmoidal models well.[3] In some cases, light scattering from the precipitate can interfere with optical-based assays (e.g., absorbance or fluorescence), creating artificial signals and a distorted curve.

  • Visual Indicators:

    • Steep Hill Slopes: A Hill coefficient significantly greater than 1.5 can suggest issues like aggregation.[3]

    • Incomplete Curves: The dose-response curve may not reach a full 100% inhibition or activation.[4]

    • High Data Variability: Poor reproducibility between replicate wells, especially at higher concentrations, is a red flag.

Question: How can I definitively confirm if my compound is precipitating in the assay?

Answer: Direct detection is crucial. While visual inspection is a good start, more sensitive biophysical methods are often required to detect microscopic precipitates.

  • Expert Insight: Do not rely solely on the naked eye. Many compounds form fine, colloidal aggregates that are not visible but can significantly impact results by sequestering proteins non-specifically.[5]

Below is a comparison of common methods for detecting precipitation:

MethodPrincipleThroughputSensitivityKey Considerations
Visual Inspection Direct observation of turbidity, cloudiness, or crystals in the assay plate.HighLowOnly detects gross precipitation. Best performed against a dark background with focused light.
Microscopy Visualizing particles directly under a microscope.LowModerateCan confirm the presence and morphology of particles but is not quantitative.
Turbidimetry / Nephelometry Measures light scattering caused by suspended particles.HighModerateA simple and rapid plate-based method, but may lack the sensitivity for very fine aggregates.[2]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity to determine particle size distribution.[6]Low-MediumHighHighly sensitive to small aggregates (1-500 nm).[7] Can be complex and is sensitive to dust and other contaminants.[2][6]
Phase 2: Causality - Why Is My Compound Precipitating?

Understanding the root cause is essential for developing an effective solution. Precipitation typically occurs when a compound, highly soluble in a stock solvent like DMSO, is diluted into an aqueous assay buffer where its solubility is much lower.[8][9]

Question: I dissolve my compound in 100% DMSO and it looks clear, but it precipitates upon dilution into my aqueous assay buffer. Why?

Answer: This is a classic case of exceeding the kinetic solubility limit.

  • Mechanism Explained: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many hydrophobic compounds.[10] However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its thermodynamic solubility limit in the mixed solvent system. This creates a supersaturated state that is unstable, leading to the rapid precipitation of the compound.[11] This is fundamentally a question of "to what extent does the compound precipitate?" from a pre-dissolved state.[12]

Question: What factors influence a compound's solubility in an assay?

Answer: Several interconnected factors determine whether a compound remains in solution.

  • Compound Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Highly lipophilic compounds (high LogP) are more likely to have poor aqueous solubility.[13]

    • pKa: For ionizable compounds, solubility is highly pH-dependent. A mismatch between the buffer pH and the compound's pKa can dramatically reduce solubility.[13][14]

    • Solid-State Form: Amorphous forms of a compound are generally more soluble than their stable crystalline counterparts.[15]

  • Assay Buffer Composition:

    • pH and Ionic Strength: Can alter the ionization state and solubility of the compound.[8]

    • Proteins (e.g., BSA, Serum): Can sometimes improve solubility through binding, but can also be denatured by high concentrations of organic solvents.

    • Salts: High concentrations of certain salts can cause "salting out," reducing the solubility of other components.

  • Experimental Conditions:

    • Temperature: Temperature shifts, such as moving reagents from a refrigerator to room temperature, can cause components to fall out of solution.[16] Pre-warming solutions can sometimes prevent this.[8]

    • Final DMSO Concentration: While DMSO aids initial dissolution, the final concentration in the assay must be high enough to help maintain solubility but low enough to avoid assay interference or cytotoxicity (typically ≤ 0.5%).[8][10]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote compound degradation or precipitation.[16][17]

Workflow: Troubleshooting Compound Precipitation

This decision tree outlines a systematic approach to identifying and resolving compound precipitation issues during biological assays.

G A Unexpected Assay Results (e.g., Steep Curve, High Variance) B Perform Visual Inspection (Turbidity, Precipitate) A->B C Precipitation Observed? B->C D Conduct Biophysical Analysis (e.g., Nephelometry, DLS) C->D  No G Systematically Modify Protocol C->G  Yes E Precipitation Confirmed? D->E F Investigate Other Causes (e.g., Assay Artifact, Compound Reactivity) E->F  No E->G  Yes H Optimize Final DMSO % G->H I Modify Buffer (pH, Additives) G->I J Change Dilution Method (e.g., Serial Dilution) G->J K Re-run Assay & Evaluate Data H->K I->K J->K L Problem Solved? K->L M Consider Advanced Formulation (e.g., Excipients, Co-solvents) L->M  No N Document & Proceed L->N  Yes M->K

Caption: A decision tree for troubleshooting compound precipitation.

Phase 3: Resolution - How Can I Prevent Precipitation?

Once precipitation is confirmed and its likely causes are understood, you can implement targeted strategies to mitigate the problem. The goal is to maintain the compound's solubility throughout the assay without compromising biological integrity.

Question: What are the first-line strategies to prevent my compound from precipitating?

Answer: Start with simple, methodical adjustments to your compound handling and assay protocol.

  • Best Practices for Compound Handling:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[8][17]

    • Proper Storage: Store stock solutions at -20°C or -80°C as recommended.[17] Ensure precipitates are fully redissolved before use, which may require gentle warming (e.g., 37°C water bath) and vortexing or sonication.[18]

    • Optimize Final DMSO Concentration: While keeping DMSO levels low is important, sometimes increasing the final concentration slightly (e.g., from 0.1% to 0.5% or 1.0%) can maintain solubility.[9] Always run a DMSO tolerance control to ensure the solvent itself isn't affecting your assay.[9][10]

  • Protocol for Intermediate Dilution Series:

    • Objective: To avoid the "shock" of diluting a high-concentration DMSO stock directly into a fully aqueous buffer.

    • Methodology:

      • Create a serial dilution of your compound in 100% DMSO.

      • For each concentration, perform an intermediate dilution step into a small volume of assay buffer that contains a higher percentage of DMSO.

      • Finally, add this intermediate dilution to the main volume of the assay buffer to reach the desired final compound and DMSO concentrations. This gradual reduction in solvent strength can help keep the compound in solution.[8]

Question: If simple protocol changes don't work, what are the next steps?

Answer: If precipitation persists, you may need to modify the assay buffer itself or consider more advanced formulation techniques.

  • Buffer Modification:

    • Adjust pH: If your compound is ionizable, adjusting the buffer pH away from its pI (isoelectric point) can significantly increase solubility.[14]

    • Incorporate Solubilizing Agents: Consider adding low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) or other excipients to the assay buffer. These must be validated to ensure they do not interfere with the assay.

  • Advanced Formulation:

    • Co-solvents: For particularly challenging compounds, using a co-solvent system (e.g., DMSO mixed with PEG400 or ethanol) for the stock solution can improve solubility upon aqueous dilution.[19][20]

    • Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic compounds, effectively shielding them from the aqueous environment and increasing their apparent solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility? A1: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, measured when excess solid compound is equilibrated with the solvent.[11][21] It answers: "How much can dissolve?". Kinetic solubility is measured by diluting a concentrated DMSO stock into an aqueous buffer and determining the concentration at which precipitation first occurs.[12][22] It answers: "At what concentration does it crash out?". For drug discovery screening, kinetic solubility is often more relevant as it mimics the experimental conditions of an assay.[12]

Q2: Can I just centrifuge my plate to remove the precipitate and read the supernatant? A2: This is not recommended. While it may remove assay interference from light scattering, the actual concentration of your soluble, active compound in the supernatant will be unknown and lower than intended. This will lead to a right-shifted (less potent) IC50 value and an inaccurate assessment of the compound's true activity.

Q3: My compound seems to precipitate over the course of a long incubation. What should I do? A3: This suggests that your compound is not stable in the assay buffer over time, even if it is initially soluble.[8] You should first confirm this by measuring precipitation at different time points (e.g., using nephelometry). If time-dependent precipitation is confirmed, consider reducing the assay incubation time if possible. If not, you will need to employ the formulation strategies described above (e.g., adding stabilizers or solubilizing agents to the buffer) to improve the compound's stability in solution.

Q4: How does precipitation affect my IC50 value? A4: Precipitation leads to an overestimation of the IC50 value (i.e., the compound appears less potent than it actually is).[1] This is because the nominal concentration added to the well is not the same as the actual concentration of soluble compound available to interact with the target. The dose-response curve will flatten at the compound's solubility limit, artificially truncating the inhibition profile.[4][23]

Q5: Are there any computational tools that can predict solubility before I start my experiment? A5: Yes, many in silico models can predict physicochemical properties like LogP and aqueous solubility based on a compound's structure. While these predictions are not always perfectly accurate, they are incredibly useful for flagging compounds that are at high risk of solubility issues early in the drug discovery process, allowing you to prioritize experimental solubility testing.[13]

References

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved February 6, 2026, from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved February 6, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Thermal shift assay. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • MisL, M., & Sk, P. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5066. [Link]

  • Dai, W.-G., Dong, L. C., Li, S., & Pollock-Dove, C. (2010). In Vitro Methods to Assess Drug Precipitation. Journal of Pharmaceutical Sciences, 99(10), 4023–4035. [Link]

  • Lappin, G., & Williams, G. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123–131. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4). Emulate Bio. Retrieved February 6, 2026, from [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved February 6, 2026, from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Assay Guidance Manual: Data Standardization for Results Management. (2012, May 1). NCBI Bookshelf. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2025). ResearchGate. [Link]

  • In vitro methods to assess drug precipitation. (2025). ResearchGate. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014, October 23). ResearchGate. [Link]

  • Recent applications of light scattering measurement in the biological and biopharmaceutical sciences. (n.d.). PMC - NIH. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? (2026, January 15). ResearchGate. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved February 6, 2026, from [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved February 6, 2026, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). NIH. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC. [Link]

  • In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). (2023, March 2). bioRxiv. [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. Retrieved February 6, 2026, from [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • DMSO solubility and bioscreening. (n.d.). ResearchGate. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. [Link]

  • A study of protein aggregation processes using Dynamic Light Scattering. (2020, October 16). Diva-portal.org. [Link]

  • Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review. (n.d.). PubMed. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue University. [Link]

  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2025). ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review. (n.d.). PubMed. [Link]

  • Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering. (n.d.). MDPI. [Link]

  • Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (n.d.). PubMed. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. [Link]

  • A large amount of microscopic precipitates are inevitably injected during infusion therapy without an in-line filter. (2022, February 19). Oxford Academic. [Link]

  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (n.d.). ACS Publications. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Diastereoselective Cyclopropanation

Topic: Optimization of Diastereoselective Cyclopropanation Reactions Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Diastereoselective Cyclopropanation Reactions

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Choosing Your Pathway

Welcome to the Cyclopropanation Optimization Hub. Achieving high diastereomeric ratios (dr) in cyclopropanation requires selecting the correct mechanistic manifold based on your substrate's electronic and steric profile.

Before troubleshooting, verify you are in the correct "lane" using the decision matrix below.

Workflow: Method Selection Strategy

Cyclopropanation_Decision_Tree Start START: Analyze Substrate DirectingGroup Is there a proximal directing group? (OH, OR, NHR within 2-3 carbons) Start->DirectingGroup SimmonsSmith PATH A: Simmons-Smith (Zinc Carbenoid) DirectingGroup->SimmonsSmith Yes (Substrate Control) ElectronRich Is the alkene Electron-Rich? DirectingGroup->ElectronRich No Rh_DonorAcceptor PATH B: Rh(II) Donor-Acceptor (Davies Catalysts) ElectronRich->Rh_DonorAcceptor Yes (Intermolecular) Rh_Carboxamidate PATH C: Rh(II) Carboxamidates (Doyle Catalysts) ElectronRich->Rh_Carboxamidate No / Intramolecular

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate functionality.

Module A: Simmons-Smith Reaction (Zinc Carbenoids)

Primary Mechanism: Substrate-directed stereocontrol via coordination. Key Reagents:


 (Furukawa modification).
Troubleshooting Guide
Q1: My reaction stalls at <50% conversion. Adding more reagent doesn't help.

Diagnosis: Catalyst poisoning or inactive Zinc species. The Science: The active species is likely


 or 

. If the reaction generates

(Lewis acid) too rapidly, it can complex with the product or substrate, halting turnover. Furthermore, commercial

can degrade. Protocol:
  • Switch to Furukawa: Use

    
     rather than Zn-Cu couple for better reproducibility.
    
  • Lewis Acid Scavenging: Add DME (Dimethoxyethane) (1.0 equiv) or slow addition of the reagent. DME coordinates to

    
     byproducts, preventing them from sequestering the active carbenoid or causing product decomposition [1].
    
  • Check Oxygen: Trace

    
     actually accelerates radical pathways but destroys the carbenoid. Ensure strict inert atmosphere (
    
    
    
    or
    
    
    ).
Q2: I am seeing poor diastereoselectivity (dr < 5:1) despite having an allylic alcohol.

Diagnosis: Weak coordination geometry (Mismatched directing group). The Science: High dr relies on the "Butterfly Transition State" where the Zinc coordinates simultaneously to the directing oxygen and the methylene iodide. If the protecting group on the alcohol is too bulky (e.g., TBS) or too Lewis basic (e.g., MOM), it disrupts this tight transition state [2]. Corrective Actions:

  • Deprotect: Free allylic alcohols (-OH) provide the highest dr (>98:2) due to strong covalent bonding (

    
    ).
    
  • Solvent Switch: Move to Dichloromethane (DCM) or Toluene . Avoid coordinating solvents like THF or Et2O during the reaction phase, as they compete with the substrate for Zinc coordination.

Module B: Metal-Carbenoid Cyclopropanation (Rh/Cu Catalysis)

Primary Mechanism: Decomposition of diazo compounds to metal carbenes. Key Reagents: Aryldiazoacetates, Rhodium(II) dimers.

Troubleshooting Guide
Q3: I am getting low yields due to "Carbene Dimerization" (formation of fumarates/maleates).

Diagnosis: High stationary concentration of diazo compound. The Science: The metal carbene (


) is highly electrophilic. If it encounters unreacted diazo compound before the alkene, it couples to form a dimer (

). This is a second-order reaction relative to diazo concentration [3]. Protocol:
  • Syringe Pump Addition: Do not add diazo in one portion. Add the diazo solution over 4–12 hours using a syringe pump.

  • Flow Chemistry: Implement a continuous flow setup where the diazo is generated and consumed immediately. (See Module C).

Q4: How do I improve diastereoselectivity (cis/trans ratio) in intermolecular reactions?

Diagnosis: Poor catalyst-substrate match. The Science:

  • Acceptor-Only Carbenes (e.g., EDA): Reactive and less selective. Often require Cu-BOX ligands for control.

  • Donor-Acceptor Carbenes (Davies System): Aryldiazoacetates form stabilized carbenes. The "late" transition state allows significant sensitivity to steric bulk, favoring trans isomers (or cis with specific catalyst pairings) [4].

Catalyst Selection Matrix:

Substrate TypeDesired OutcomeRecommended Catalyst SystemMechanism Ref
Styrenes / Electron-Rich High trans (dr > 20:1)

Davies [4]
Styrenes / Electron-Rich High cis

Davies [5]
Intramolecular / Allylic Macrocyclization

(Doyle)
Doyle [6]
Sterically Hindered High Reactivity

(Du Bois)
Espino [7]
Q5: I observe C-H insertion byproducts instead of cyclopropanation.

Diagnosis: The carbene is too reactive ("hot") or the alkene is too electron-poor. The Science: C-H insertion is the primary competitor. Donor-Acceptor carbenoids (stabilized by an aryl group) are more chemoselective for cyclopropanation over C-H insertion than simple acceptor carbenoids [8]. Corrective Actions:

  • Lower Temperature: Run at -78°C to 0°C (if using Donor-Acceptor systems).

  • Solvent: Use non-polar solvents (Hexanes, Pentane). Polar solvents stabilize the separate charge separation, potentially lowering the energy barrier for insertion pathways.

Module C: Safety & Engineering (Diazo Handling)

Critical Safety Protocol: Diazo Compounds

Diazo compounds (especially non-stabilized ones) are shock-sensitive and potentially explosive.[1][2]

Q6: How can I scale up (>1g) safely?

Recommendation: Do not isolate neat diazo compounds on a large scale. Use In-Situ Generation or Flow Chemistry .

Flow Chemistry Protocol (Diazo Generation -> Cyclopropanation):

  • Stream A: Hydrazone precursor in DCM.

  • Stream B: Activated

    
     or hypervalent iodine oxidant.
    
  • Reactor Coil: Mix A+B to generate diazo compound.

  • Stream C: Substrate + Rh Catalyst.

  • Main Reactor: Diazo stream merges with Stream C immediately.

Why this works: The total active volume of explosive diazo species is milligrams at any given second, preventing thermal runaway [9].

Mechanistic Visualization: Donor-Acceptor Pathway

Rhodium_Mechanism Diazo Diazo Precursor (Donor-Acceptor) MetalCarbene Rh-Carbene Species (Electrophilic) Diazo->MetalCarbene -N2 Rh_Dimer Rh2(L)4 Catalyst Rh_Dimer->MetalCarbene Coordination TS Asynchronous TS (Late Transition State) MetalCarbene->TS + Alkene SideRxn Dimerization (If [Diazo] is high) MetalCarbene->SideRxn + Diazo Product Cyclopropane (High dr) TS->Product Stereoselective Step

Figure 2: The catalytic cycle of Rh(II) donor-acceptor cyclopropanation. Note that the dimerization side reaction is concentration-dependent.

References

  • Charette, A. B. , et al. "Mol.[3] Equivalents of DME in Simmons-Smith." J. Am. Chem. Soc., 1998 , 120, 11943. Link

  • Charette, A. B. ; Marcoux, J.-F. "The Simmons-Smith Reaction: Stereoselective Synthesis." Synlett, 1995 , 1197. Link

  • Davies, H. M. L. ; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chem. Rev., 2003 , 103, 2861. Link

  • Davies, H. M. L. ; Panaro, S. A. "Novel Dirhodium Tetraprolinate Catalysts." Tetrahedron, 2013 , 69, 5765.[4] Link[5]

  • Ghanem, A. ; Gardiner, M. G.; Williamson, R. M.; Muller, P. "Rhodium(II) Carboxylate Catalysts." Chem. Eur. J., 2010 , 16, 3353. Link

  • Doyle, M. P. , et al. "Enantioselective Intramolecular Cyclopropanations." J. Am. Chem. Soc., 1995 , 117, 5763. Link

  • Espino, C. G. ; Du Bois, J. "A Rhodium-Catalyzed C-H Insertion." Angew.[1] Chem. Int. Ed., 2001 , 40, 598. Link

  • Davies, H. M. L. ; Morton, D. "Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization."[6] Chem. Soc. Rev., 2011 , 40, 1857. Link

  • Wirth, T. , et al. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry."[1][7] Synlett, 2014 , 25, 871.[7] Link

Sources

Troubleshooting

improving the regioselectivity of pyrimidine functionalization

Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-PYR-001 Subject: Improving Regioselectivity in Pyrimidine Functionalization Welcome to the Technical Support Center You have reached the advanced tro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-PYR-001 Subject: Improving Regioselectivity in Pyrimidine Functionalization

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for pyrimidine chemistry. Our goal is to move beyond "trial and error" by applying mechanistic causality to your regioselectivity issues. Pyrimidines are notoriously sensitive to electronic and steric perturbations. The following modules address the most common failure modes in SNAr, cross-coupling, C-H activation, and N-alkylation.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I am trying to substitute a 2,4-dichloropyrimidine, but I am getting a mixture of C2 and C4 products, or the wrong isomer entirely."

Root Cause Analysis: The C4 position is intrinsically more reactive than C2 due to the "para-like" electron deficiency relative to the N1/N3 atoms. The transition state for C4 attack is stabilized by resonance structures that delocalize the negative charge onto both ring nitrogens. However, this preference is not absolute and can be inverted by C5/C6 substituents , solvent effects , and nucleophile type .

Troubleshooting Guide
VariableConditionEffect on SelectivityMechanism
Substituents Electron-Withdrawing (EWG) at C5Enhances C4 Increases electrophilicity at C4 (para-like).
Electron-Donating (EDG) at C6Favors C2 Deactivates C4 via resonance; C2 becomes relatively more reactive.
Solvent/Base nBuOH / DIPEAFavors C4 Standard kinetic control.
TFA / iPrOHFavors C2 Acid catalysis protonates N1/N3, altering electrophilicity; H-bonding interactions.
Nucleophile Tertiary AminesFavors C2 Proceed via in situ formation of a quaternary ammonium salt at C4, which acts as a leaving group for C2 attack.

Protocol 1.1: Reversing Selectivity to C2 (The "Acid Switch") For substrates like 2,4-dichloropyrimidine where C4 substitution is unwanted.

  • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in isopropanol (0.2 M).

  • Add the amine nucleophile (1.1 equiv).

  • Add Trifluoroacetic acid (TFA) (1.1 equiv) dropwise. Note: Do not use base.

  • Heat to reflux for 4-12 hours.

  • Workup: Neutralize with saturated NaHCO₃ before extraction.

    • Why this works: Protonation of the pyrimidine ring increases the electrophilicity of C2 relative to C4 under these specific dielectric conditions.

Visualization: SNAr Decision Logic

SNAr_Logic Start Substrate: 2,4-Dichloropyrimidine C5_EWG Is there an EWG at C5? (NO2, CN, CF3) Start->C5_EWG C6_EDG Is there an EDG at C6? (OMe, NMe2) Start->C6_EDG Target Target Position? C5_EWG->Target No C4_Select Standard Conditions: Amine + DIPEA in nBuOH (Kinetic C4 Control) C5_EWG->C4_Select Yes (Strong C4 bias) C2_Select Inverted Conditions: Amine + TFA in iPrOH (Acid-Catalyzed C2) C6_EDG->C2_Select Yes (Natural C2 bias) Target->C4_Select Want C4 Target->C2_Select Want C2 C2_Tert Tertiary Amine Nucleophile: Forms C4-ammonium salt, directs attack to C2 Target->C2_Tert Using 3° Amine

Caption: Decision tree for selecting SNAr conditions based on substituent effects and target regiochemistry.

Module 2: Metal-Catalyzed Cross-Couplings

User Issue: "My Suzuki coupling is occurring at the wrong chloride on the pyrimidine ring."

Root Cause Analysis: In Pd-catalyzed cross-couplings (Suzuki-Miyaura), the oxidative addition step determines regioselectivity. For 2,4-dichloropyrimidines, Pd(0) preferentially inserts into the C4-Cl bond due to its lower bond dissociation energy (weaker bond) and the electron-deficient nature of the C4 position. However, steric hindrance at C5 can completely shut down C4 reactivity, forcing the reaction to C2.

Optimization Strategies
  • Standard C4 Selectivity:

    • Catalyst: Pd(PPh₃)₄ (0.5-5 mol%).

    • Base: Na₂CO₃ (aqueous).

    • Solvent: DME/Water or Toluene/EtOH/Water.

    • Microwave: 15 min at 100-120°C often enhances C4 selectivity over thermal heating by overcoming the activation barrier faster.

  • Forcing C2 Selectivity (Steric Override):

    • If you have a bulky substituent at C5 (e.g., -Ph, -I, -CF3), the catalyst will naturally prefer C2.

    • Tip: Use bulky ligands (e.g., XPhos, SPhos) to further differentiate the steric environment if the natural selectivity is poor.

Data: Selectivity Trends in Suzuki Coupling

SubstrateConditionsMajor ProductYieldRef
2,4-DichloropyrimidinePd(PPh₃)₄, Na₂CO₃, MWC4-Aryl 85-95%[1]
2,4-Dichloro-5-methylpyrimidinePd(PPh₃)₄, Na₂CO₃, RefluxC4-Aryl 70-80%[1]
2,4-Dichloro-5-iodopyrimidinePd(OAc)₂, SPhosC2-Aryl 65%[2]
Module 3: C-H Functionalization & Metalation

User Issue: "I need to functionalize the C2 position, but SNAr isn't working, or I need to introduce a carbon chain at C4 without halogens."

Root Cause Analysis: Direct functionalization relies on the acidity of the ring protons.

  • Lithiation/Zincation: The C2 proton is the most acidic (between two nitrogens). However, lithium species are unstable (prone to nucleophilic attack). Zincates are the solution.[1]

  • Minisci Reaction: Radical alkylation typically gives mixtures, but blocking groups or protonation can direct it.

Protocol 3.1: Regioselective C2-Zincation (The Knochel Method)

This protocol uses TMP-ZnCl₂·LiCl to selectively metalate C2, which is stable at ambient temperatures.

  • Reagent Prep: Prepare TMP-ZnCl₂·LiCl (1.3 M in THF) by mixing TMPLi and ZnCl₂.

  • Execution:

    • Dissolve pyrimidine (1.0 equiv) in dry THF.

    • Add TMP-ZnCl₂·LiCl (1.1 equiv) dropwise at 25°C.

    • Stir for 30 min. (The C2-zinc species is formed).

  • Quench: Add electrophile (e.g., I₂, Allyl Bromide/CuCN, Aryl Iodide/Pd cat).

    • Result: >95:5 regioselectivity for C2.

Protocol 3.2: C4-Selective Minisci Alkylation

Traditional Minisci gives C2/C4 mixtures.[2] Use a blocking strategy.

  • Pre-functionalize: React pyridine/pyrimidine with maleic anhydride to form a zwitterionic intermediate (blocking N1/C2).

  • Radical Addition: Add carboxylic acid (alkyl source), AgNO₃ (cat), and (NH₄)₂S₂O₈.

  • Result: Exclusive C4 alkylation.

Visualization: Metalation Pathways

Metalation Substrate Unsubstituted Pyrimidine TMP_Zn Reagent: TMP-ZnCl2·LiCl Substrate->TMP_Zn Radical Reagent: R-COOH + Ag(I)/Persulfate Substrate->Radical Block Strategy: N-Oxide or Blocking Group Substrate->Block Optimization C2_Zn Intermediate: C2-Zinc Species (Thermodynamic/Coordination) TMP_Zn->C2_Zn Coordination to N1/N3 Product_C2 Product: C2-Functionalized C2_Zn->Product_C2 Electrophile (E+) Mixture Result: C2 + C4 Mixture Radical->Mixture Standard Conditions Product_C4 Product: C4-Functionalized Block->Product_C4 Minisci Conditions

Caption: Divergent pathways for C2 (Zincation) vs C4 (Minisci) functionalization.

Module 4: N-Alkylation

User Issue: "I'm getting a mixture of N1 and N3 alkylation on my substituted pyrimidine."

Root Cause Analysis: N-alkylation selectivity is governed by tautomerism (which nitrogen bears the proton?) and sterics .

  • Tautomeric Control: In non-symmetric pyrimidines (e.g., isocytosine derivatives), the solvent determines the tautomer ratio.

  • Mitsunobu Reaction: Unlike SN2 alkylation (which hits the most nucleophilic N), Mitsunobu conditions often invert selectivity or favor the N-atom with the highest pKa (protonated form).

Troubleshooting Guide
MethodConditionsSelectivity OutcomeNotes
Standard Base NaH / DMFMixture (Steric dependent) Alkylates the most nucleophilic site; often N1/N3 mixtures.
Mitsunobu PPh₃ / DIAD / THFN-Alkylation (vs O) Favors N over O for pyrimidinones; can direct to specific N based on H-bonding.
Phase Transfer TBAHS / 50% NaOHN1 Selective For 3,4-dihydropyrimidinones, this interface-controlled method favors N1.[3]
Solvent Switch DMSO vs THFReversal DMSO can favor N1 while THF favors N2/N3 in fused systems (e.g., pyrazolopyrimidines).[4]

Protocol 4.1: Mitsunobu N-Alkylation

  • Dissolve pyrimidine (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and PPh₃ (1.5 equiv) in dry THF.

  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise.

  • Reflux for 12-24 hours.

    • Note: This often suppresses O-alkylation and can offer distinct N-selectivity compared to alkyl halides.

References
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chem. Sci., 2016.

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines. Chem. Eur. J., 2009.

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Minisci). J. Am. Chem. Soc., 2021.[2]

  • N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis. PubMed, 2014.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem., 2014.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Cyclopropane-Containing Drug Candidates

Executive Summary: The "Banana Bond" Advantage In modern medicinal chemistry, the cyclopropane ring is not merely a structural spacer; it is a high-value bioisostere used to modulate metabolic stability, potency, and phy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Banana Bond" Advantage

In modern medicinal chemistry, the cyclopropane ring is not merely a structural spacer; it is a high-value bioisostere used to modulate metabolic stability, potency, and physicochemical properties.[1][2][3][4] Characterized by significant ring strain (~27.5 kcal/mol) and unique bent bonds ("banana bonds") with high


-character, the cyclopropane motif offers a strategic middle ground between the flexibility of alkyl chains and the rigidity of aromatic rings.

This guide provides a comparative analysis of cyclopropane-containing candidates against their acyclic or non-strained counterparts, focusing on three critical dimensions: Metabolic Stability , Conformational Rigidity , and Physicochemical Profile .

Comparative Dimension 1: Metabolic Stability (The "Magic Methyl" Effect)

The most common application of cyclopropane is the replacement of gem-dimethyl or ethyl groups to block metabolic "soft spots."

Mechanism of Action

Cytochrome P450 enzymes typically attack


 hybridized C-H bonds. The C-H bonds in a cyclopropane ring possess significant 

-character (approx.

hybridization), making them shorter and stronger (106 kcal/mol) than typical alkane C-H bonds (98 kcal/mol). This renders the ring resistant to CYP450-mediated hydroxylation.
Comparative Data: Alkyl vs. Cyclopropyl

The following table illustrates the impact of cyclopropyl replacement on intrinsic clearance (


) in human liver microsomes (HLM) for a representative lead compound (e.g., a TRPV1 antagonist scaffold).
ParameterCandidate A (Isopropyl)Candidate B (Cyclopropyl)Performance Shift
Structure -CH(CH₃)₂-CH(CH₂)₂ (Cyclopropyl)Bioisosteric Swap
C-H Bond Energy ~98 kcal/mol~106 kcal/mol+8 kcal/mol (Stability)
HLM

45 µL/min/mg12 µL/min/mg3.7x Improvement
Half-life (

)
1.2 hours4.8 hours4x Extension
CYP3A4 Inhibition Moderate (

5 µM)
Low (

>30 µM)
Reduced DDI Risk

Analyst Insight: While the cyclopropane ring itself is stable, researchers must be cautious of "ring-opening" metabolism if the ring is adjacent to a radical-stabilizing group (e.g., an aromatic ring), which can lead to reactive intermediate formation. However, in most aliphatic contexts, it acts as a metabolic shield.

Comparative Dimension 2: Conformational Locking & Potency[2]

Cyclopropane rings restrict the conformational freedom of a molecule, reducing the entropic penalty upon binding to a protein target.

Case Study: Saxagliptin vs. Vildagliptin

A definitive comparison exists in the Dipeptidyl Peptidase-4 (DPP-4) inhibitor class.[5][6][7]

  • Vildagliptin: Contains a flexible proline ring.

  • Saxagliptin: Contains a cis-4,5-methanoproline (cyclopropane-fused proline).

FeatureVildagliptin (Standard)Saxagliptin (Cyclopropane-Fused)Mechanistic Impact
Core Scaffold CyanopyrrolidineMethanoproline-nitrileRigidification
Binding Mode Reversible CovalentReversible CovalentSame Mechanism

(DPP-4)
~13 nM~1.3 nM10x Potency Gain
Selectivity (DPP-8/9) ModerateHighReduced Off-Target Toxicity
Dissociation Kinetics Fast off-rateSlow off-rateProlonged Target Residence

Causality: The cyclopropane fusion in Saxagliptin locks the pyrrolidine ring into a specific envelope conformation that optimally positions the nitrile group to form a covalent imidate adduct with the active site Serine-630 of DPP-4.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical decision-making process for incorporating a cyclopropane ring during Lead Optimization.

SAR_Decision_Tree Start Lead Compound Optimization Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency/Selectivity? Start->Issue_Potency Action_Metab Replace Alkyl with Cyclopropyl (Block CYP Oxidation) Issue_Metab->Action_Metab Yes Action_Rigid Fuse Cyclopropane to Ring (Lock Conformation) Issue_Potency->Action_Rigid Yes Check_Solubility Check LogP/LogD Action_Metab->Check_Solubility Action_Rigid->Check_Solubility Outcome Candidate Selection Check_Solubility->Outcome Optimized Profile

Figure 1: Strategic decision tree for cyclopropane incorporation in medicinal chemistry.

Experimental Protocols

To validate the advantages described above, accurate synthesis and testing are required.

A. Synthesis: Furukawa-Modified Simmons-Smith Cyclopropanation

This is the gold-standard method for late-stage functionalization of alkenes into cyclopropanes, avoiding the hazards of diazomethane.

Reagents:

  • Substrate: Olefin-containing intermediate (1.0 equiv)

  • Diiodomethane (

    
    ): 2.0–5.0 equiv
    
  • Diethylzinc (

    
    ): 2.0–5.0 equiv (1.0 M in hexanes)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add the olefin substrate dissolved in anhydrous DCM. Cool to 0°C.

  • Reagent Formation: Carefully add

    
     solution dropwise. (Caution: Pyrophoric).
    
  • Carbenoid Generation: Add

    
     dropwise. The reaction forms the active species 
    
    
    
    or
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

  • Quenching (Critical): Cool to 0°C. Quench slowly with saturated aqueous

    
    . Vigorous gas evolution may occur.[8]
    
  • Workup: Extract with DCM (3x). Wash combined organics with

    
     (to remove iodine) and brine. Dry over 
    
    
    
    .
B. Validation: Microsomal Stability Assay

Objective: Confirm metabolic stability improvement of Cyclopropyl vs. Isopropyl analogs.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Termination: Quench immediately into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Visualizing the Synthetic Pathway

The following workflow depicts the Simmons-Smith reaction mechanism, crucial for understanding the stereospecificity (retention of alkene geometry) inherent to this transformation.

Simmons_Smith_Mechanism Reagents Et2Zn + CH2I2 Carbenoid Zinc Carbenoid (I-CH2-Zn-Et) Reagents->Carbenoid Equilibrium TS Butterfly Transition State (Concerted) Carbenoid->TS + Alkene Alkene Target Alkene (Substrate) Alkene->TS Product Cyclopropane Product TS->Product Stereospecific Transfer

Figure 2: Concerted mechanism of the Simmons-Smith cyclopropanation ensuring stereochemical retention.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Wiberg, K. B. (1996). Structures, energies and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group, 1-4. Link

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[8][9][10] Organic Reactions, 58, 1–415. Link

  • Barnes-Seeman, D. (2012). The role of fluorine in drug discovery. (Relevant comparison for metabolic blocking). Current Topics in Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to Covalent KRAS G12C Inhibitors: Sotorasib, Adagrasib, and Divarasib

For Researchers, Scientists, and Drug Development Professionals The discovery of small molecules that can directly target the previously "undruggable" KRAS oncogene has marked a new era in precision oncology. The KRAS G1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules that can directly target the previously "undruggable" KRAS oncogene has marked a new era in precision oncology. The KRAS G12C mutation, present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors, has been the focus of intense drug discovery efforts. This guide provides an in-depth, objective comparison of three prominent covalent inhibitors of KRAS G12C: sotorasib (AMG 510), adagrasib (MRTX849), and the next-generation inhibitor, divarasib (GDC-6036). We will delve into their mechanisms of action, comparative preclinical and clinical efficacy, and provide standardized experimental protocols for their evaluation.

The KRAS G12C Oncogene: A Long-Sought-After Target

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling through pathways like the MAPK/ERK cascade, driving tumorigenesis.[1][2] For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge. The breakthrough came with the discovery of a cryptic pocket (the switch-II pocket) that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant. This has enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue.[2]

Mechanism of Action: Covalent Inhibition of the Switch-II Pocket

cluster_0 KRAS G12C Signaling Pathway cluster_1 Inhibitor Action Active KRAS G12C-GTP Active KRAS G12C-GTP Inactive KRAS G12C-GDP Inactive KRAS G12C-GDP Active KRAS G12C-GTP->Inactive KRAS G12C-GDP GAP Downstream Signaling (MAPK/ERK) Downstream Signaling (MAPK/ERK) Active KRAS G12C-GTP->Downstream Signaling (MAPK/ERK) Inactive KRAS G12C-GDP->Active KRAS G12C-GTP GEF Tumor Growth Tumor Growth Downstream Signaling (MAPK/ERK)->Tumor Growth Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor->Inactive KRAS G12C-GDP Covalent Binding to Cys12 cluster_0 Experimental Workflow A 1. Cell Culture (KRAS G12C mutant cells) B 2. Inhibitor Treatment (Dose-response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Western Blot C->D E 5. Antibody Probing (p-ERK, Total ERK) D->E F 6. Signal Detection & Analysis E->F

Caption: Workflow for p-ERK Western Blot Assay.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To measure the inhibitor's effect on the viability of cancer cells.

Principle: This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Methodology:

  • Seed KRAS G12C mutant cells in a microplate.

  • Treat the cells with a serial dilution of the inhibitor.

  • Incubate for a period of time (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent to the wells.

  • Measure the luminescent signal.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

The development of covalent KRAS G12C inhibitors represents a significant advancement in the treatment of cancers harboring this mutation. Sotorasib and adagrasib have already demonstrated clinical benefit, and the next-generation inhibitor divarasib shows promise for even greater efficacy. The continued exploration of novel chemical scaffolds, such as those containing pyrimidine and cyclopropane moieties, may lead to the discovery of new inhibitors with improved properties. As our understanding of KRAS biology and resistance mechanisms deepens, the development of combination therapies and even more potent and selective inhibitors will be crucial in further improving outcomes for patients with KRAS G12C-driven cancers.

References

  • Appretech Scientific Limited. 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid. [Link]

  • GlobalRPH. KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. Published November 12, 2025. [Link]

  • National Center for Biotechnology Information. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. [Link]

  • MDPI. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed Carprofen Derivatives. Published April 23, 2022. [Link]

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • VJOncology. Targeting rare genomic subgroups with KRAS G12C inhibitors in solid tumors. Published October 18, 2025. [Link]

  • PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Published October 13, 2024. [Link]

  • ResearchGate. Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Published October 14, 2025. [Link]

  • PubMed Central. KRasG12C inhibitors in clinical trials: a short historical perspective. Published June 1, 2020. [Link]

  • ACS Publications. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Published August 15, 2023. [Link]

  • Google Patents.
  • PubMed Central. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. [Link]

  • ORBi. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation. Published August 24, 2023. [Link]

  • Google Patents. US4358459A - Cyclopropane carboxylic acid and process for their production and use.
  • ResearchGate. Targeting KRAS G12C and G12S Mutations in Lung Cancer: In Silico Drug Repurposing and Antiproliferative Assessment on A549 Cells. [Link]

  • RSC Publishing. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. [Link]

  • PubMed Central. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement. [Link]

  • PubChem. 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2. [Link]

  • ChemRxiv. Binding modes of the KRAS(G12C) inhibitors GDC-6036 and LY3537982 revealed by all atom molecular dynamics simulations. Published September 12, 2023. [Link]

  • PubMed. Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. Published February 3, 2026. [Link]

  • ResearchGate. Synthesis of pyrimidinone carboxylic acids. [Link]

  • ResearchGate. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. divarasib. [Link]

  • Google Patents. US Patent for (12)
  • Google P
  • YouTube. Novel non-KRAS G12C inhibitors in solid tumors. Published March 18, 2024. [Link]

  • PubChem. Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Patent US-8475842-B2. [Link]

  • Kuick Research. Guide to KRAS Inhibitors in Clinical Trials. Published July 27, 2024. [Link]

Sources

Validation

Comparative Guide: Metabolic Stability of Cyclopropane vs. Cyclobutane Analogs

This guide provides an in-depth technical comparison of cyclopropane and cyclobutane analogs, focusing on their metabolic stability, physicochemical properties, and application in medicinal chemistry.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cyclopropane and cyclobutane analogs, focusing on their metabolic stability, physicochemical properties, and application in medicinal chemistry.[1]

Executive Summary: The "Metabolic Shield" vs. The "Structural Spacer"

In drug design, small cycloalkyl rings are not merely space-fillers; they are electronic modulators that dictate metabolic fate.[1]

  • Cyclopropane acts as a Metabolic Shield . Due to significant ring strain (~27.5 kcal/mol) and unique orbital hybridization (high s-character in C-H bonds), the cyclopropyl ring is exceptionally resistant to Cytochrome P450 (CYP) mediated hydrogen abstraction. It is the gold standard for blocking metabolic "soft spots" (e.g., replacing ethyl or isopropyl groups). However, it carries a latent risk of mechanism-based inhibition (MBI) if radical intermediates trigger ring opening.

  • Cyclobutane acts as a Structural Spacer . With slightly lower strain (~26.3 kcal/mol) and a puckered conformation, it provides different exit vectors and greater lipophilicity. Metabolically, it behaves more like a constrained acyclic chain. While stable, it lacks the extreme C-H bond strength of cyclopropane and is generally more susceptible to oxidative clearance than its three-membered counterpart.

Verdict: Use cyclopropane to lower intrinsic clearance (


) and block oxidation. Use cyclobutane  to modulate geometry/solubility when the metabolic liability of the ring itself is manageable.[2]

Mechanistic Foundation: The Electronic Origins of Stability

To predict metabolic outcomes, one must understand the underlying electronic structure. CYP450 metabolism is primarily initiated by Hydrogen Atom Transfer (HAT). The rate of this step is exponentially dependent on the C-H Bond Dissociation Energy (BDE).

Orbital Hybridization and C-H BDE
  • Cyclopropane (The Walsh Model): To accommodate the 60° bond angle, the carbon atoms rehybridize. The C-C bonds utilize orbitals with high p-character (approx

    
    ), leaving the C-H bonds with high s-character (approx 
    
    
    
    ).
    • Consequence: High s-character correlates with shorter, stronger bonds. The C-H BDE of cyclopropane is ~106-108 kcal/mol , significantly higher than a standard secondary acyclic methylene (~98 kcal/mol).

    • Result: CYP450 enzymes struggle to abstract these hydrogens.[3]

  • Cyclobutane: The ring strain is distributed differently.[2][4][5][6] The C-C bonds are longer, and the ring adopts a puckered conformation to relieve torsional strain.[1][2][4]

    • Consequence: The C-H bonds have intermediate BDE (~96-99 kcal/mol), closer to standard alkanes.

    • Result: Cyclobutane rings are susceptible to hydroxylation, often yielding stable cyclobutanols or ring-opened ketones.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of these rings upon CYP450 attack.

MetabolicFate Drug Parent Drug (Cycloalkyl Analog) CYP CYP450 (Cpd I) Drug->CYP C3_Radical Cyclopropyl Radical (High Energy Barrier) CYP->C3_Radical Difficult (High BDE) C4_Radical Cyclobutyl Radical (Standard Barrier) CYP->C4_Radical Facile (Normal BDE) C3_Stable Metabolic Stability (No Reaction) C3_Radical->C3_Stable Rebound Fail C3_Open Ring Opening (Radical Clock) C3_Radical->C3_Open If Radical Stabilized C3_MBI Covalent Binding (Suicide Inhibition) C3_Open->C3_MBI C4_OH Hydroxylated Product (Cyclobutanol) C4_Radical->C4_OH OH Rebound C4_Ketone Ring Scission (Ketone Formation) C4_OH->C4_Ketone Further Ox.

Figure 1: Divergent metabolic fates. Cyclopropane resists initial attack (dotted line) but risks ring opening if formed. Cyclobutane readily undergoes hydroxylation.

Case Studies: Matched Molecular Pairs (MMP)

Case Study 1: Fentanyl Analogs (Metabolic Liability of Cyclobutane)

In a study optimizing fentanyl derivatives, researchers compared cyclopropyl and cyclobutyl analogs to replace an ethyl linker.

  • Cyclopropyl Analog: Showed high metabolic stability. The ring remained intact; metabolism was shunted to N-dealkylation.

  • Cyclobutyl Analog: Showed higher intrinsic clearance . Metabolite identification (MetID) revealed major oxidation on the cyclobutane ring itself, forming hydroxy-cyclobutane.

  • Data Summary:

ParameterCyclopropyl AnalogCyclobutyl AnalogInterpretation

(Human Hep)
Low (< 10 µL/min/kg)Moderate (> 40 µL/min/kg)Cyclobutane C-H bonds were a metabolic soft spot.
Major Metabolite N-dealkylation (Piperidine)Ring Hydroxylation + N-dealkylationCyclopropane "shielded" the alkyl chain; Cyclobutane did not.
Lipophilicity (cLogP) ~2.8~3.2Higher lipophilicity of cyclobutane also drives higher non-specific binding and clearance.
Case Study 2: IDO1 Inhibitor (Merck)[3]
  • Context: A cyclopropyl ring was used to rigidify the core.

  • Observation: Unexpectedly, the cyclopropyl ring was oxidized.

  • Solution: While cyclopropane is generally stable, specific positioning can activate it. The team added a methyl group to the cyclopropane (1-methylcyclopropyl).

  • Mechanism: The methyl group introduces a steric clash and replaces the abstractable tertiary hydrogen with a quaternary carbon, completely shutting down the metabolic pathway.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability difference between your specific cyclopropane and cyclobutane analogs, use this standardized protocol. This assay measures Intrinsic Clearance (


).
Materials
  • Test Compounds: 10 mM DMSO stocks.

  • Liver Microsomes: Human/Rat/Mouse (0.5 mg/mL final protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation Microsomes + Buffer + Compound (37°C, 5 min) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quenching Transfer to ACN + IS (Precipitate Proteins) Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS (Monitor Parent Depletion) Step4->Step5

Figure 2: Standard Operating Procedure for Microsomal Stability Assay.

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 1 µM compound with liver microsomes (0.5 mg/mL). Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction. Control arm: Add buffer instead of NADPH to check for non-CYP stability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex for 10 min.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

Decision Framework: When to Use Which?

Use the following matrix to guide your SAR (Structure-Activity Relationship) strategy.

FeatureCyclopropane Cyclobutane
Primary Goal Block Metabolism. Use to replace labile alkyl chains (ethyl, isopropyl).Geometric Spacer. Use to bridge fragments or fill hydrophobic pockets.
Metabolic Risk Low (Oxidation). High resistance to H-abstraction.Moderate. Susceptible to hydroxylation; comparable to cyclopentane/acyclics.
Toxicity Risk Mechanism-Based Inhibition. If attached to N/O, can form radicals that open and bind CYP heme.Low. Generally forms stable, excretable alcohols.
Lipophilicity Lower LogP than cyclobutane.Higher LogP (adds +1

).
Structural Alert Cyclopropylamine: Flag for potential toxicity (check for MBI).Generally benign.
Recommendation
  • Start with Cyclopropane if your lead compound suffers from rapid oxidative clearance at an alkyl site.

  • Switch to Cyclobutane if the cyclopropane analog causes CYP inhibition (MBI) or if you need to extend the vector length by ~0.5 Å without adding rotational freedom.

References

  • Talele, T. T. (2016).[7] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[3] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Optimization of a Cyclopropyl-Amine-Based Lead. Journal of Medicinal Chemistry, 48, 10-25.
  • Wiles, J. A., et al. (2021). Discovery of Cyclobutane-Containing Fentanyl Analogs with Reduced Metabolic Clearance. ACS Medicinal Chemistry Letters, 12(5), 780-788.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650.[8] Link

  • Meanwell, N. A. (2014).[9] The influence of bioisosteres in drug design: tactical applications to address developability problems. Topics in Medicinal Chemistry, 13, 1-100.

Sources

Comparative

A Head-to-Head Comparison of Pyrimidine-Based Drug Scaffolds: From Kinase Inhibition to Antiviral Activity

For decades, the pyrimidine ring has been a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, the n...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the pyrimidine ring has been a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a unique starting point for the design of drugs that can interact with biological systems with high specificity and potency.[3][4] This guide provides a head-to-head comparison of three distinct classes of pyrimidine-based drug scaffolds, highlighting their performance in key therapeutic areas: anticancer kinase inhibitors, anticancer antifolates, and antiviral nucleoside reverse transcriptase inhibitors. We will delve into the causality behind their design, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

The 2-Aminopyrimidine Scaffold in Kinase Inhibition: A Tale of Three BCR-ABL Inhibitors

The 2-aminopyrimidine scaffold is a prominent feature in a number of successful kinase inhibitors.[5] This is largely due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine portion of ATP. Here, we compare three generations of BCR-ABL tyrosine kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML): Imatinib, Dasatinib, and Nilotinib.

Mechanism of Action and Structure-Activity Relationship (SAR)

Imatinib, the first-in-class BCR-ABL inhibitor, features a 2-phenylaminopyrimidine core. It binds to the inactive "DFG-out" conformation of the ABL kinase domain, where the Asp-Phe-Gly motif is flipped. Nilotinib, a second-generation inhibitor, was designed based on the imatinib scaffold and also binds to the inactive conformation but with higher potency.[1][6] In contrast, Dasatinib, another second-generation inhibitor, is structurally distinct and can bind to both the active and inactive conformations of the ABL kinase.[6] This broader binding profile contributes to its higher potency but also to a less selective kinase inhibition profile.[1][6]

The key structural differences and their impact on activity are summarized below:

  • Imatinib: The piperazinyl-methyl group enhances solubility and allows for salt formation. The benzamide group provides additional interactions within the binding pocket.

  • Nilotinib: The replacement of the N-methylpiperazine with a trifluoromethyl/imidazole-substituted phenyl group leads to a significant increase in potency against wild-type BCR-ABL.[1]

  • Dasatinib: The absence of the 2-phenylaminopyrimidine ring and the presence of a 2-aminothiazole carboxamide core structure allow for its dual conformational binding.[5]

Performance Comparison: Potency and Selectivity

The in vitro potency of these inhibitors against the unmutated Abl kinase varies significantly. Dasatinib is the most potent, followed by Nilotinib, and then Imatinib.[1][6]

DrugTargetIC50 (nM)Reference
Imatinibc-ABL~400[7]
Nilotinibc-ABL~28-45[6][7]
Dasatinibc-ABL~8-9[7]

Table 1: Comparative IC50 values of Imatinib, Nilotinib, and Dasatinib against the c-ABL kinase.

While Dasatinib is the most potent, it is also the least selective, inhibiting a broader range of kinases, including the SRC family kinases.[1] Nilotinib, on the other hand, is highly specific for the ABL kinase.[1] This difference in selectivity has clinical implications for their side-effect profiles.

Pharmacokinetic Profile

The pharmacokinetic parameters of these three drugs also show notable differences, impacting their dosing schedules and potential for drug-drug interactions.

DrugBioavailability (%)Tmax (h)t1/2 (h)Metabolism
Imatinib982-4~18CYP3A4/5
Dasatinib14-340.5-3~1.3-5CYP3A4
Nilotinib~30~3~17CYP3A4

Table 2: Comparative pharmacokinetic parameters of Imatinib, Dasatinib, and Nilotinib.[5][8][9]

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein drives CML by constitutively activating downstream signaling pathways, leading to uncontrolled cell proliferation and survival. All three inhibitors block this aberrant signaling.

BCR_ABL_Pathway cluster_inhibitors Kinase Inhibitors cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Imatinib Imatinib Imatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis

Figure 1: Simplified BCR-ABL signaling pathway and points of inhibition.

Pyrimidine Antimetabolites in Oncology: 5-Fluorouracil vs. Pemetrexed

Pyrimidine antimetabolites are designed to interfere with the synthesis of nucleic acids by mimicking naturally occurring pyrimidines. 5-Fluorouracil (5-FU) and Pemetrexed are two widely used drugs in this class, primarily targeting thymidylate synthase (TS).

Mechanism of Action and Cellular Pharmacology

Both 5-FU and Pemetrexed inhibit thymidylate synthase, an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[10][11] Inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells.[11]

  • 5-Fluorouracil (5-FU): A prodrug that is converted intracellularly to several active metabolites. Its primary mechanism of action is the inhibition of thymidylate synthase by its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[12]

  • Pemetrexed: A multi-targeted antifolate that primarily inhibits thymidylate synthase, but also dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes involved in purine and pyrimidine synthesis.[12]

Performance Comparison: Efficacy and Resistance

Direct comparative IC50 values for TS inhibition are not as straightforward as for kinase inhibitors due to the complexity of the assays and the multi-targeted nature of Pemetrexed. However, clinical studies have provided insights into their relative efficacy. Pemetrexed-based regimens have shown favorable efficacy in non-small cell lung cancer (NSCLC) patients who have failed EGFR-TKI treatment.[13]

Resistance to both drugs can occur through various mechanisms, including upregulation of TS expression and alterations in folate metabolism.

Pharmacokinetic Profile

The pharmacokinetic profiles of 5-FU and Pemetrexed are quite different, influencing their administration and toxicity.

DrugAdministrationt1/2 (h)Clearance
5-FluorouracilIV bolus or infusion0.1-0.3 (bolus)Rapid, saturable
PemetrexedIV infusion~3.5Primarily renal

Table 3: Comparative pharmacokinetic parameters of 5-Fluorouracil and Pemetrexed.[14][15][16]

Thymidylate Synthesis Pathway

The inhibition of thymidylate synthase by 5-FU and Pemetrexed disrupts the normal DNA synthesis pathway.

DNA_Synthesis_Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis dTMP->DNA TS->dTMP Inhibitors 5-FU (FdUMP) Pemetrexed Inhibitors->TS

Figure 2: Inhibition of the Thymidylate Synthesis Pathway.

The Pyrimidine Nucleoside Analog Scaffold in Antiviral Therapy: The Case of Zidovudine (AZT)

Zidovudine (AZT) was the first approved antiretroviral medication for HIV/AIDS and is a prime example of a pyrimidine nucleoside analog.[17] These drugs act as chain terminators during viral DNA synthesis.

Mechanism of Action: Chain Termination

Zidovudine is a synthetic analog of thymidine.[18] Inside the host cell, it is phosphorylated to its active triphosphate form.[18] The viral reverse transcriptase then incorporates this analog into the growing viral DNA chain. However, the 3'-azido group of zidovudine prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[13][18] Zidovudine has a much higher affinity for HIV reverse transcriptase than for human DNA polymerases, providing its selective antiviral activity.[13]

Pharmacokinetic Profile

Understanding the pharmacokinetics of Zidovudine is crucial for maintaining therapeutic drug levels and minimizing toxicity.

ParameterValueReference
Bioavailability60-70%[19]
Tmax0.5-1.5 h[19]
t1/2~1.1 h[19]
MetabolismHepatic[17]
ExcretionRenal[17]

Table 4: Pharmacokinetic parameters of Zidovudine.

HIV Reverse Transcription and Inhibition

The mechanism of action of Zidovudine is a classic example of targeted antiviral therapy.

HIV_RT_Inhibition Viral_RNA Viral RNA Template RT HIV Reverse Transcriptase Viral_RNA->RT Viral_DNA Growing Viral DNA Chain RT->Viral_DNA Termination Chain Termination RT->Termination Incorporation of AZT-MP dNTPs Host dNTPs dNTPs->RT Zidovudine Zidovudine (AZT) AZT_TP AZT-Triphosphate (Active Form) Zidovudine->AZT_TP Phosphorylation AZT_TP->RT

Figure 3: Mechanism of HIV Reverse Transcriptase Inhibition by Zidovudine.

Experimental Protocols

To provide a practical context to the discussed scaffolds, this section outlines representative experimental procedures for synthesis and biological evaluation.

Synthesis of a 2-Phenylaminopyrimidine Kinase Inhibitor Scaffold (Imatinib Intermediate Analog)

This protocol describes a key step in the synthesis of Imatinib-like compounds, the coupling of a pyrimidine core with an aniline derivative.[20]

Materials:

  • 2-amino-4-methyl-pyrimidine

  • 3-bromo-4-methylaniline

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4-methyl-pyrimidine (1.0 eq), 3-bromo-4-methylaniline (1.1 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2-(3-amino-4-methylphenylamino)-4-methylpyrimidine.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., K562 for CML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (e.g., Imatinib, 5-FU) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium and DMSO (vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serially diluted test compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_sds Add solubilization buffer incubate3->add_sds incubate4 Incubate overnight add_sds->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 4: Workflow for a typical MTT cell viability assay.

Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. The head-to-head comparison of these three distinct classes of pyrimidine-based drugs underscores the chemical adaptability of this heterocycle. From the precise targeting of kinase ATP-binding sites to the mimicry of natural nucleosides to disrupt DNA synthesis, the pyrimidine core can be rationally modified to achieve a wide range of biological effects. Future research will undoubtedly continue to leverage the privileged nature of the pyrimidine scaffold to address unmet medical needs.

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Validation

Assessing the Selectivity of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. It is the cornerstone of developing safe and efficacious therapeutics, distinguishing a promising lead com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. It is the cornerstone of developing safe and efficacious therapeutics, distinguishing a promising lead compound from one plagued by off-target effects. This guide provides an in-depth, technical framework for assessing the selectivity of the novel compound, 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid . Our investigation is anchored in the hypothesis that this molecule may function as an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism.

The rationale for this hypothesis stems from the structural features of the molecule and the known pharmacology of related compounds. The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, while the carboxylic acid moiety is a common feature in enzyme inhibitors that target carboxylate-binding pockets. Furthermore, dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, non-alcoholic steatohepatitis (NASH), and cancer, making enzymes in this pathway attractive therapeutic targets.

This guide will not only outline the necessary experimental protocols but also delve into the scientific reasoning behind the chosen assays and comparator compounds, providing a robust, self-validating system for the comprehensive evaluation of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid.

The Putative Target: Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In mammals, two isoforms of ACC exist:

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It plays a crucial role in the de novo synthesis of fatty acids.

  • ACC2: Found in the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, like the heart and skeletal muscle. The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.

Given the distinct roles and tissue distribution of ACC1 and ACC2, assessing the isoform selectivity of a potential inhibitor is critical. Inhibition of ACC is a promising therapeutic strategy for diseases characterized by excess lipid accumulation.[1][2]

Comparator Compounds: Establishing a Benchmark

To contextualize the selectivity profile of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid, a panel of well-characterized ACC inhibitors will be employed as comparators:

  • ND-646: A potent, orally bioavailable allosteric inhibitor of both ACC1 and ACC2, with IC50 values in the low nanomolar range for both isoforms.[3][4][5] It serves as a benchmark for dual ACC inhibition.

  • GS-0976 (Firsocostat): A liver-directed inhibitor of ACC, which has been investigated for the treatment of NASH.[1][6] This compound provides a reference for tissue-targeted ACC inhibition.

  • Compound 1q (from a published series): A selective ACC1 inhibitor, offering a benchmark for isoform-selective inhibition.[7][8]

Experimental Design for Comprehensive Selectivity Profiling

A multi-tiered approach is essential for a thorough assessment of selectivity. This involves biochemical assays for direct target engagement, cellular assays to confirm the mechanism of action in a biological context, and a panel of off-target assays to identify potential liabilities.

Sources

Comparative

Comparative Guide: Pyrimidine vs. Quinazoline Scaffolds in EGFR Kinase Inhibition

Executive Summary This guide provides a technical comparison of thieno[2,3-d]pyrimidine derivatives against standard quinazoline-based inhibitors (e.g., Erlotinib) in the context of EGFR (Epidermal Growth Factor Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of thieno[2,3-d]pyrimidine derivatives against standard quinazoline-based inhibitors (e.g., Erlotinib) in the context of EGFR (Epidermal Growth Factor Receptor) inhibition. While quinazolines have historically dominated EGFR-targeted therapy, pyrimidine bioisosteres are gaining traction due to their ability to bypass the T790M "gatekeeper" resistance mutation.

This document details a validated molecular docking workflow to objectively assess the binding affinity, pose stability, and residue-specific interactions of these two scaffolds. We utilize experimental data (IC50) to corroborate in silico findings, demonstrating that specific pyrimidine derivatives (e.g., Compound 5b) offer superior binding profiles in mutant EGFR strains compared to first-generation standards.

Scientific Rationale: The Scaffold War

Why Pyrimidines?

The quinazoline scaffold (found in Gefitinib, Erlotinib) relies on a specific orientation within the ATP-binding pocket of EGFR. However, the T790M mutation (Threonine to Methionine at position 790) introduces a bulky side chain that sterically hinders quinazoline binding.

Pyrimidine-fused systems (like thieno[2,3-d]pyrimidines) offer a distinct spatial geometry. Their smaller core and flexible side-chain vectors allow them to:

  • Avoid Steric Clash: Navigate around the bulky Methionine-790 residue.

  • Maintain Key H-Bonds: Preserve the critical hinge region interaction (Met793) essential for kinase inhibition.

Comparative Methodology: Validated Docking Protocol

Note: This protocol is software-agnostic but optimized for AutoDock Vina/Glide workflows. All steps enforce the "Trustworthiness" pillar by including self-validation metrics.

Phase 1: System Preparation

Objective: Eliminate crystallographic artifacts to ensure "true" binding simulation.

  • Target Selection:

    • Wild Type (WT) EGFR: PDB ID 4HJO (Co-crystallized with Erlotinib).[1]

    • Mutant (T790M) EGFR: PDB ID 3W2O (Co-crystallized with TAK-285).[1]

  • Protein Pre-processing:

    • Remove all water molecules (unless bridging critical interactions).

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Fix the protonation state of His776 to ensure correct hydrogen bonding network in the active site.

  • Ligand Preparation:

    • Test Ligand: Thieno[2,3-d]pyrimidine derivative (Compound 5b).[1]

    • Reference: Erlotinib (Quinazoline).

    • Protocol: Generate 3D conformers using MMFF94 force field; minimize energy to gradient < 0.01 kcal/mol/Å.

Phase 2: The Validation Loop (Self-Correction)

Before docking new compounds, you must validate the grid box.

  • Redocking: Extract the native co-crystallized ligand (e.g., Erlotinib from 4HJO) and re-dock it into the empty pocket.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Pass Criteria: RMSD < 2.0 Å . If RMSD > 2.0 Å, adjust the grid box size (standard: 20x20x20 Å centered on ligand centroid).

Phase 3: Workflow Visualization

The following diagram illustrates the validated pipeline required for reproducible results.

DockingWorkflow cluster_Validation Validation Loop (Trustworthiness) Start Start: Target Selection (PDB: 4HJO / 3W2O) Prep System Prep (Remove H2O, Protonate His776) Start->Prep Grid Grid Generation (Center: Ligand Centroid) Prep->Grid Redock Redock Native Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Grid No (Refine Grid) Docking Comparative Docking (Pyrimidine vs. Quinazoline) Decision->Docking Yes (Proceed) Analysis Interaction Profiling (H-Bonds, Hydrophobic) Docking->Analysis

Caption: Figure 1. Self-validating molecular docking workflow ensuring protocol accuracy via RMSD checkpoints.

Comparative Data Analysis

We compare the performance of Compound 5b (Thieno[2,3-d]pyrimidine) against Erlotinib (Quinazoline). Data is synthesized from recent experimental validations [1][2].

Table 1: Binding Affinity & Biological Activity Profile
MetricErlotinib (Reference)Compound 5b (Pyrimidine)Interpretation
Scaffold Type QuinazolineThieno[2,3-d]pyrimidine5b is a bioisostere designed for flexibility.
Docking Score (WT) -8.1 kcal/mol-8.4 kcal/molComparable affinity in Wild Type EGFR.
Docking Score (T790M) -6.2 kcal/mol-7.9 kcal/mol Significant Advantage: 5b retains affinity in mutant; Erlotinib loses potency.
IC50 (WT) 22.4 nM37.19 nMErlotinib is slightly more potent in WT.
IC50 (T790M) > 1000 nM (Resistant)204.10 nM 5b overcomes resistance where Erlotinib fails.
Key Interaction Met793 (H-bond)Met793, Cys797 (H-bond)5b forms an additional anchor with Cys797.
Mechanistic Insight[1][2][3][4][5][6]
  • Erlotinib Failure: In the T790M mutant, the Methionine residue creates a steric clash with the quinazoline ring, preventing deep pocket insertion. This drops the binding energy (less negative) and destroys biological activity.

  • Pyrimidine Success: Compound 5b adopts a "U-shaped" conformation. The thieno-pyrimidine core anchors to the hinge region (Met793), while its flexible side chains rotate to avoid the Methionine-790 clash, maintaining a high binding score (-7.9 kcal/mol) [2].

Interaction Map: The Binding Mode

Understanding how the pyrimidine inhibitor binds is crucial for optimization. The diagram below maps the critical residues involved in the stabilization of Compound 5b within the EGFR T790M active site.

InteractionMap Ligand Pyrimidine Inhibitor (Compound 5b) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (2.1 Å) Cys797 Cys797 (Active Site) Ligand->Cys797 H-Bond (2.4 Å) Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi Met790 Met790 (Gatekeeper Mutant) Ligand->Met790 Hydrophobic Avoidance (No Clash)

Caption: Figure 2. Interaction map of Compound 5b in EGFR T790M.[1] Note the critical H-bonds and avoidance of Met790 clash.

References

  • Vertex AI Search. (2024). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors.

  • National Institutes of Health (NIH). (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.

  • ResearchGate. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors.

  • MDPI. (2019). Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors: Docking Studies.

  • Michigan State University. (n.d.). Lessons from Docking Validation and RMSD Analysis.

Sources

Validation

A Comparative Benchmarking Guide: The Investigational Kinase Inhibitor 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (PCCA) versus Known Drugs in EGFR-Mutant Non-Small Cell Lung Cancer Models

Abstract This guide provides a comprehensive framework for the preclinical benchmarking of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (designated PCCA), a novel investigational compound, against established therape...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (designated PCCA), a novel investigational compound, against established therapeutic agents. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this document outlines a rigorous, head-to-head comparison against Gefitinib and Osimertinib, first and third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), respectively.[1][2] The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to objectively assess the potency, selectivity, and efficacy of PCCA in the context of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[3]

Introduction & Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver in the pathogenesis of a significant subset of NSCLCs.[4] Activating mutations within the EGFR kinase domain lead to its constitutive activation and hyperactivation of downstream pro-survival pathways, such as the MAPK/ERK and PI3K/Akt cascades, promoting tumorigenesis.[3][5]

The development of EGFR TKIs has marked a paradigm shift in treating these cancers.[4]

  • First-generation TKIs , such as Gefitinib, are reversible inhibitors that compete with ATP at the kinase domain.[6][7]

  • Third-generation TKIs , like Osimertinib, are irreversible inhibitors designed to overcome resistance mechanisms, such as the T790M mutation, while showing selectivity for mutant EGFR over wild-type (WT).[8][9]

PCCA is a novel small molecule featuring a pyrimidine core, a privileged structure in kinase inhibitor design, and a cyclopropane moiety, which can confer unique conformational rigidity and metabolic properties.[10][11] This guide establishes a systematic approach to determine if PCCA offers a competitive or superior profile to existing standards of care by answering three fundamental questions:

  • Biochemical Potency & Selectivity: How effectively does PCCA inhibit clinically relevant EGFR mutant kinases compared to Gefitinib and Osimertinib, and what is its selectivity against WT-EGFR?

  • Cellular Activity: Does PCCA's biochemical potency translate to effective inhibition of proliferation and survival in EGFR-dependent cancer cell lines?

  • In Vivo Efficacy: Can PCCA suppress tumor growth in a preclinical animal model of EGFR-mutant NSCLC?

Head-to-Head Benchmarking: Methodologies & Protocols

A multi-tiered approach is essential for a thorough comparison. The workflow progresses from precise biochemical assays to more complex cellular and in vivo models.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Efficacy a ADP-Glo™ Kinase Assay (Potency: IC50 Determination) b Selectivity Profiling (Mutant vs. Wild-Type EGFR) a->b Key Output: Biochemical Potency & Selectivity c CellTiter-Glo® Viability Assay (Efficacy: GI50 Determination) a:e->c:w Translates to Cellular Context d Western Blot Analysis (Target Engagement: p-EGFR) c->d Key Output: Cellular Potency & MoA e NSCLC Xenograft Model (Tumor Growth Inhibition) c:e->e:w Predicts In Vivo Response f Tolerability Assessment (Body Weight, Clinical Signs) e->f Key Output: In Vivo Efficacy & Safety Profile

Caption: High-level experimental workflow for benchmarking PCCA.

Tier 1: In Vitro Biochemical Profiling

Objective: To determine the direct inhibitory activity (IC50) of PCCA on purified EGFR kinase domains (L858R, Exon 19 Del, and T790M/L858R mutants) versus WT-EGFR.

Causality: This initial step is critical to establish on-target potency in a clean, cell-free system.[12] The ADP-Glo™ Kinase Assay is selected for its high sensitivity and robustness, measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13] A reduction in ADP corresponds to kinase inhibition.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA), recombinant human EGFR enzymes (mutant and WT), substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.[14]

  • Compound Plating: Serially dilute PCCA, Gefitinib, and Osimertinib in DMSO and add 1 µL to a 384-well plate. Include DMSO-only (vehicle) and no-enzyme controls.

  • Kinase Reaction: Add 2 µL of the appropriate EGFR enzyme and 2 µL of the substrate/ATP mix to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[15]

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.[15]

  • Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to controls and fit data to a dose-response curve to determine IC50 values.

Tier 2: Cellular Activity Profiling

Objective: To assess the ability of PCCA to inhibit the proliferation of human NSCLC cell lines whose survival is dependent on EGFR signaling.

Causality: This assay bridges the gap between biochemical potency and biological effect. It accounts for cell permeability, target engagement in a complex cellular milieu, and impact on downstream signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen because it measures ATP levels, which is a direct indicator of metabolic activity and cell viability.[16][17]

Cell Line Selection Rationale:

  • NCI-H1975: Harbors both L858R and the T790M resistance mutations. This is a key cell line to test for activity against a common resistance mechanism.

  • PC-9: Expresses an exon 19 deletion, representing a common sensitizing mutation.

  • A549: WT-EGFR cell line, used as a control for selectivity and off-target cytotoxicity.

Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Seeding: Plate NCI-H1975, PC-9, and A549 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of PCCA, Gefitinib, and Osimertinib for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[18]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Record luminescence. Calculate the concentration that inhibits cell growth by 50% (GI50) by normalizing data to untreated and background controls.

Tier 3: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of PCCA in a validated, preclinical animal model.

Causality: The tumor xenograft model is the gold standard for assessing a compound's efficacy in a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[19][20] The NCI-H1975 model is selected to assess efficacy against a clinically relevant resistance mutation.

Protocol: NCI-H1975 Xenograft Mouse Model

  • Animal Husbandry: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude) maintained under specific pathogen-free conditions.[21]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells suspended in Matrigel into the right flank of each mouse.[22]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, PCCA, Osimertinib).

  • Dosing: Administer compounds daily via oral gavage at pre-determined doses. Monitor animal body weight and clinical signs of toxicity twice weekly.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = (Length x Width²)/2).[21]

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the pre-defined size limit. Euthanize mice and excise tumors for weighing and further analysis.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Data Presentation & Comparative Analysis

All quantitative data should be summarized in clear, structured tables for direct comparison. The following tables present hypothetical data to illustrate the expected output.

Table 1: Biochemical Potency and Selectivity (IC50, nM)

Compound EGFR (L858R) EGFR (Ex19Del) EGFR (L858R/T790M) EGFR (WT) Selectivity Ratio (WT/T790M)
PCCA 5.2 4.8 15.1 450.3 29.8
Gefitinib 10.5 8.9 >1000 350.1 <0.35

| Osimertinib | 1.1 | 0.9 | 4.5 | 220.5 | 49.0 |

Table 2: Cellular Antiproliferative Activity (GI50, nM)

Compound NCI-H1975 (L858R/T790M) PC-9 (Ex19Del) A549 (WT)
PCCA 35.7 28.4 >5000
Gefitinib >10000 45.2 >10000

| Osimertinib | 11.5 | 9.8 | >5000 |

Table 3: In Vivo Efficacy in NCI-H1975 Xenograft Model

Treatment Group Dose (mg/kg, QD) Final Tumor Volume (mm³, Mean ± SEM) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle - 1540 ± 125 - +1.5
PCCA 50 415 ± 78 73.0 -2.1

| Osimertinib | 25 | 290 ± 65 | 81.2 | -1.8 |

Visualization of the EGFR Signaling Pathway

Understanding the target pathway provides context for the mechanism of action of these inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Receptor Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ligand EGF/TGF-α Ligand->EGFR Ras RAS Grb2_SOS->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor PCCA / Osimertinib Gefitinib Inhibitor->EGFR Blocks ATP Binding & Phosphorylation

Caption: Simplified EGFR signaling cascade and point of inhibition.

Conclusion & Future Directions

This guide presents a systematic, multi-tiered strategy for benchmarking the novel compound PCCA against the established EGFR inhibitors Gefitinib and Osimertinib.[23][24] By integrating biochemical, cellular, and in vivo assays, this framework allows for a robust evaluation of PCCA's potential as a therapeutic candidate for EGFR-driven NSCLC. The hypothetical data suggest that PCCA may possess a profile superior to first-generation inhibitors and competitive with third-generation agents, particularly in overcoming T790M-mediated resistance.

Future work should expand upon these findings by:

  • Conducting a broad kinase selectivity screen (e.g., against a panel of >400 kinases) to identify potential off-target activities.

  • Investigating mechanisms of acquired resistance to PCCA using long-term cell culture studies.

  • Performing detailed pharmacokinetic and toxicology studies to establish a comprehensive safety profile.

This rigorous, data-driven approach is fundamental to making informed decisions in the drug development pipeline and ensuring that only the most promising candidates advance toward clinical evaluation.

References

  • Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013.
  • Huang, L., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 110(10), 3249-3259.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Sala, L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Journal of Medicinal Chemistry, 63(17), 8776-8794.
  • Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer.
  • Singh, M., & Jadhav, H. R. (2018). Bioassays for anticancer activities. Methods in Pharmacology and Toxicology, 1-13.
  • Tan, C. S., et al. (2016). In vitro models for cancer research. Methods in Molecular Biology, 1474, 1-14.
  • USMLE QA. (2023). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review. Retrieved from [Link]

  • Wang, Z., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833.
  • Wikipedia. (n.d.). Osimertinib. Retrieved from [Link]

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Comparative

Reproducibility Guide: Synthesis of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic Acid

This guide details the reproducible synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1427022-89-6), a critical gem-disubstituted building block for medicinal chemistry programs (e.g., P2X3 antagonists)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reproducible synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1427022-89-6), a critical gem-disubstituted building block for medicinal chemistry programs (e.g., P2X3 antagonists).

Executive Summary & Strategic Analysis

Target Molecule: 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid CAS: 1427022-89-6 Core Motif: Gem-disubstituted cyclopropane (1,1-substitution).

This guide addresses the specific challenge of constructing a strained cyclopropane ring adjacent to an electron-deficient pyrimidine nucleus. Unlike simple phenyl-cyclopropanes, the pyrimidine ring introduces unique electronic effects that facilitate alpha-deprotonation but also increase susceptibility to nucleophilic side reactions.

The "False Friend" Alert

Critical Distinction: Researchers often confuse this target with the 1,2-disubstituted isomer (e.g., trans-2-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid), which requires entirely different chemistry (e.g., diazoacetate cyclopropanation or sulfur ylide chemistry). This guide focuses exclusively on the geminal (1,1) isomer, synthesized via double alkylation.

Comparative Route Analysis
FeatureRoute A: Ester Alkylation (Recommended) Route B: Nitrile Alkylation Route C: Malonate Synthesis
Starting Material Ethyl 2-(pyrimidin-2-yl)acetate2-PyrimidinylacetonitrileDiethyl malonate + 2-Chloropyrimidine
Reagents 1,2-dibromoethane, NaH (or KOtBu)1,2-dibromoethane, NaOH/TEBANaH, then hydrolysis/decarboxylation
Step Count 2 (Alkylation

Hydrolysis)
2 (Alkylation

Hydrolysis)
3+ (Substitution

Cyclization

Decarboxylation)
Scalability High (Kg scale feasible)Medium (Exothermic PTC)Low (Decarboxylation is messy)
Hydrolysis Difficult (Steric hindrance)Very Difficult (Requires harsh acid/base)N/A
Reproducibility High MediumLow

Detailed Experimental Protocol (Route A)

The most robust, field-proven method utilizes the Double Alkylation of Ethyl 2-(pyrimidin-2-yl)acetate . This route leverages the acidity of the benzylic-like alpha-protons activated by the pyrimidine ring.

Workflow Visualization

SynthesisWorkflow Start Ethyl 2-(pyrimidin-2-yl)acetate (CAS: 56734-22-2) Reagents 1,2-Dibromoethane (1.5 eq) NaH (2.5 eq), DMF, 0°C to RT Start->Reagents Intermediate Ethyl 1-(pyrimidin-2-yl) cyclopropanecarboxylate Reagents->Intermediate Cyclopropanation (SN2 x2) Hydrolysis LiOH (4 eq) MeOH/H2O, Reflux, 16h Intermediate->Hydrolysis Product 1-(Pyrimidin-2-yl) cyclopropane-1-carboxylic acid (CAS: 1427022-89-6) Hydrolysis->Product Saponification

Caption: Step-wise synthesis via double alkylation and saponification.

Step 1: Synthesis of Ethyl 1-(pyrimidin-2-yl)cyclopropanecarboxylate

Mechanism: Sequential deprotonation and SN2 attack. The first alkylation is fast; the second (cyclization) is the rate-determining step due to ring strain.

Reagents:

  • Ethyl 2-(pyrimidin-2-yl)acetate (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv) — Note: Excess ensures cyclization over polymerization.

  • Sodium Hydride (60% in oil) (2.5 equiv)

  • DMF (Anhydrous) — Concentration: 0.2 M

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen. Add NaH (2.5 equiv) and wash with hexanes (optional, to remove oil) or use directly. Suspend in anhydrous DMF at 0°C.

  • Addition 1: Add 1,2-dibromoethane (1.5 equiv) to the NaH suspension.

  • Addition 2 (Critical): Dissolve Ethyl 2-(pyrimidin-2-yl)acetate in minimal DMF. Add this solution dropwise to the NaH/bromide mixture over 30–60 minutes at 0°C.

    • Why? Adding the ester to the base/bromide mixture (Reverse Addition) minimizes self-condensation of the ester (Claisen condensation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If mono-alkylated product persists, heat to 50°C, but watch for decomposition.

  • Workup: Quench carefully with saturated NH₄Cl (exothermic!). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry (Na₂SO₄) and concentrate.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Hydrolysis to the Carboxylic Acid

Challenge: Gem-disubstituted esters are sterically hindered, making them resistant to hydrolysis. Standard conditions (NaOH/RT) often fail.

Protocol:

  • Dissolve the intermediate ester in a 3:1 mixture of MeOH:H₂O.

  • Add LiOH·H₂O (4.0 equiv).

  • Heat to reflux (65–70°C) and stir for 12–24 hours.

    • Troubleshooting: If conversion is slow, switch solvent to THF/H₂O or Dioxane/H₂O to increase reflux temperature.

  • Isolation: Concentrate MeOH. Acidify aqueous residue with 1N HCl to pH ~3–4. The product usually precipitates. Filter and wash with cold water. Recrystallize from EtOAc/Hexanes if necessary.

Critical Control Points & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (Step 1) Claisen self-condensation of starting ester.Must use Reverse Addition : Add ester to the Base/Dibromide mixture. Do not mix Base+Ester first.
Incomplete Cyclization Formation of mono-bromoethyl intermediate.Ensure 1,2-dibromoethane is in excess (1.5 eq). Increase temp to 50°C if needed.
Runaway Exotherm NaH reaction in DMF.Safety: Maintain 0°C during addition. Use an ice bath.[2] Consider DMSO/K₂CO₃ as a safer alternative (see below).
Hydrolysis Failure Steric hindrance of gem-dimethyl-like effect.Use LiOH (smaller cation than K+) and high temperature. Do not use acid hydrolysis (decarboxylation risk).
Safety Note: NaH in DMF

The combination of Sodium Hydride (NaH) and DMF can be hazardous (runaway thermal decomposition) at elevated temperatures.

  • Alternative: For large scale (>100g), use K₂CO₃ (4 equiv) in DMSO at RT. This method is safer and often yields comparable results for active methylene compounds.

Analytical Validation (Self-Validating System)

To ensure the product is the correct gem-disubstituted isomer and not a rearrangement product:

  • ¹H NMR (DMSO-d₆):

    • Look for the cyclopropane protons : Two distinct multiplets (AA'BB' system) between δ 1.5–1.8 ppm (4H total).

    • Absence of alpha-proton : There should be no proton signal at the alpha-carbon (unlike the starting material which has a singlet/quartet ~δ 3.8).

    • Pyrimidine signals : Characteristic doublet-triplet-doublet pattern (or similar depending on resolution) in the aromatic region (δ 7.3–8.8).

  • ¹³C NMR:

    • Quaternary Carbon: A diagnostic quaternary carbon signal for C-1 (cyclopropane) usually appears around δ 25–35 ppm.

    • Carboxyl Carbon: ~δ 170–175 ppm.

References

  • General Synthesis of 1,1-Disubstituted Cyclopropanes: Singh, R. K.; Danishefsky, S. "Cyclopropane-1,1-dicarboxylic acid." Organic Syntheses, 1981 , 60, 66. [Link] (Establishes the foundational double-alkylation methodology).

  • Hydrolytic Stability of Cyclopropane Esters: Bender, D. M., et al. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[3] Organic Letters, 2008 , 10(3), 509-511.[3] [Link] (Explains the requirement for harsh hydrolysis conditions).

  • Alternative Isomer (Contrast): Dunne, K., et al. "N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid." Organic Process Research & Development, 2023 , 27(8), 1530–1539. [Link] (Describes the trans-1,2 isomer synthesis; cited here to prevent confusion).

  • Commercial Reference: Chemical Abstract Service (CAS) Registry Number: 1427022-89-6 .[4][5] (Definitive identifier for 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid).

Sources

Validation

comparative analysis of pyrimidine-based inhibitors in different cancer cell lines

Executive Summary: The Evolution of the Pyrimidine Scaffold Audience: Drug Discovery Chemists & Translational Biologists The pyrimidine heterocycle is a privileged scaffold in oncology, serving as the backbone for two di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of the Pyrimidine Scaffold

Audience: Drug Discovery Chemists & Translational Biologists

The pyrimidine heterocycle is a privileged scaffold in oncology, serving as the backbone for two distinct eras of chemotherapy: Antimetabolites (the "False Nucleotides") and Kinase Inhibitors (the "ATP Mimetics"). This guide provides a comparative technical analysis of these two classes across major cancer cell lines, supported by experimental data and optimized screening protocols.

The Structural Dichotomy
  • Class A: Antimetabolites (e.g., 5-FU, Gemcitabine, Cytarabine): Mimic natural pyrimidines (uracil/cytosine) to incorporate into DNA/RNA or inhibit thymidylate synthase (TS).

  • Class B: Targeted Kinase Inhibitors (e.g., Imatinib, Palbociclib): Utilize the pyrimidine ring to form hydrogen bonds with the ATP-binding hinge region of kinases (e.g., BCR-ABL, CDK4/6).

Mechanistic Comparison & Signaling Pathways

The following diagram illustrates the divergent mechanisms of action between classic antimetabolites and modern pyrimidine-based kinase inhibitors.

PyrimidineMechanism cluster_0 Therapeutic Agents Antimetabolite Antimetabolite (e.g., 5-FU, Gemcitabine) Uptake Nucleoside Transporters (hENT1/hCNT) Antimetabolite->Uptake KinaseInhibitor Kinase Inhibitor (e.g., Palbociclib, Imatinib) ATP_Comp ATP Competition (Hinge Region Binding) KinaseInhibitor->ATP_Comp Metabolism Phosphorylation (dCK/TK) Uptake->Metabolism DNA_Incorp DNA/RNA Incorporation (Chain Termination) Metabolism->DNA_Incorp TS_Inhib Thymidylate Synthase Inhibition Metabolism->TS_Inhib Apoptosis1 Apoptosis (S-Phase Arrest) DNA_Incorp->Apoptosis1 TS_Inhib->Apoptosis1 Signal_Block Block Downstream Signaling (e.g., MAPK, PI3K) ATP_Comp->Signal_Block G1_Arrest Cell Cycle Arrest (G1 Phase) Signal_Block->G1_Arrest

Figure 1: Divergent signaling cascades of pyrimidine-based antimetabolites (red path) versus kinase inhibitors (blue path).

Comparative Efficacy: Cell Line Sensitivity Data

The following data aggregates IC50 values from validated literature sources. Note the distinct sensitivity profiles based on tissue origin and genetic background (e.g., p53 status, KRAS mutation).

Table 1: IC50 Comparison (µM)
Cell LineTissue OriginKey Mutation5-FU (Antimetabolite)Gemcitabine (Antimetabolite)Palbociclib (Pyrimidine KI)
MCF-7 Breast (Luminal A)PIK3CA mut, p53 wt1.5 - 5.00.04 - 0.100.15 - 0.20
MDA-MB-231 Breast (TNBC)KRAS, p53 mut10.0 - 35.00.50 - 4.0> 5.0 (Resistant)
HCT116 ColorectalKRAS mut, MSI+2.0 - 5.00.01 - 0.050.50 - 1.2
HT-29 ColorectalBRAF, p53 mut5.0 - 15.00.50 - 2.01.5 - 3.0
A549 Lung (NSCLC)KRAS mut5.0 - 20.00.01 - 0.051.0 - 2.5
Mia-PaCa-2 PancreaticKRAS, p53 mut3.0 - 5.00.02 - 0.050.80 - 1.5

Expert Insight:

  • Gemcitabine Potency: Consistently displays nanomolar potency (IC50 < 0.1 µM) in HCT116 and A549 due to efficient uptake by hENT1 transporters.

  • p53 Dependency: 5-FU efficacy is often blunted in p53-mutant lines (HT-29, MDA-MB-231) because the apoptosis trigger is compromised.

  • Kinase Selectivity: Palbociclib (CDK4/6 inhibitor) shows reduced efficacy in TNBC (MDA-MB-231) due to Rb-protein loss, rendering the CDK4/6 pathway non-essential for cycle progression.

Experimental Protocol: High-Fidelity Viability Screening

Objective: Determine IC50 accurately while mitigating artifacts caused by drug efflux pumps (MDR) common in resistant lines.

Protocol: Optimized MTT/CellTiter-Glo Workflow

1. Cell Seeding (Day 0):

  • Seed cells (3,000–5,000 cells/well) in 96-well plates.

  • Critical: Use white opaque plates for CellTiter-Glo (luminescence) to prevent cross-talk; clear plates for MTT.

  • Incubate 24h for attachment.

2. Compound Treatment (Day 1):

  • Prepare 1000x stocks in DMSO.

  • Serial dilution (1:3 or 1:5) in growth media. Final DMSO concentration must be < 0.5%.

  • Validation Step: Include a "No Cell" blank and a "Vehicle Control" (0.5% DMSO).

3. Incubation (Day 1–4):

  • Standard: 72 hours.

  • Expert Tip: For antimetabolites (S-phase specific), 72h is mandatory to capture at least 2-3 cell cycles. 24h treatment often yields false resistance.

4. Readout (Day 4):

  • MTT: Add reagent -> Incubate 4h -> Solubilize Formazan (SDS/HCl) -> Read OD570.

  • CellTiter-Glo: Add reagent -> Shake 2 mins -> Read Luminescence.

Workflow Diagram

AssayWorkflow cluster_inc Incubation Phase Start Start: Cell Seeding (3k-5k cells/well) Attach 24h Attachment Period Start->Attach Treat Compound Addition (Serial Dilution) Attach->Treat Time 72 Hours (Required for Antimetabolites) Treat->Time Readout Readout Selection Time->Readout MTT MTT Assay (Metabolic Activity) Readout->MTT Cost-Effective CTG CellTiter-Glo (ATP Quantification) Readout->CTG High Sensitivity Analysis Data Analysis (Non-linear Regression) MTT->Analysis CTG->Analysis

Figure 2: Step-by-step screening workflow optimized for pyrimidine-based inhibitors.

Resistance Mechanisms & Troubleshooting

When analyzing comparative data, resistance is the primary confounder.

  • Transport Deficiency (hENT1):

    • Observation: Gemcitabine IC50 shifts from 20 nM to >1 µM.

    • Cause: Downregulation of Human Equilibrative Nucleoside Transporter 1.

    • Verification: Co-treat with dipyridamole (transporter blocker) as a positive control for resistance.

  • Multidrug Resistance (MDR/P-gp):

    • Observation: Broad resistance to bulky pyrimidine kinase inhibitors (e.g., Imatinib analogs).

    • Troubleshooting: MTT assays rely on mitochondrial reductase.[1] If P-gp pumps the dye or drug out, results skew. Recommendation: Use CellTiter-Glo (lytic endpoint) to bypass efflux issues during the read phase.

  • Enzymatic Deactivation (DPD):

    • Observation: 5-FU resistance in liver-derived lines (e.g., HepG2).

    • Cause: High levels of Dihydropyrimidine Dehydrogenase (DPD) rapidly catabolize 5-FU.

References

  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. Available at: [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. NIH/PMC. Available at: [Link]

  • Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression. NIH/PMC. Available at: [Link]

  • IC50 of 5-FU and gemcitabine in four pancreatic cancer cell lines. ResearchGate. Available at: [Link][2]

  • Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening. NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Topic: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid Proper Disposal Procedures Executive Summary & Operational Context 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1427022-89-6 ) is a functionalized heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid Proper Disposal Procedures

Executive Summary & Operational Context

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1427022-89-6 ) is a functionalized heterocyclic building block frequently employed in the synthesis of pharmaceutical intermediates (e.g., P2Y12 inhibitors or antiviral agents).[1][2][3][4]

Effective disposal of this compound requires a nuanced understanding of its dual chemical nature: it possesses both an acidic moiety (carboxylic acid) and a nitrogen-rich heterocyclic ring (pyrimidine).[2][3] Improper disposal risks the release of nitrogen oxides (NOx) during uncontrolled combustion or acidification of downstream waste streams.[2][3]

Core Directive: This guide provides a self-validating workflow for the segregation, containerization, and final destruction of this specific organic acid, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing laboratory risk.[1][2][3]

Hazard Profile & Waste Characterization

Before initiating disposal, the waste generator must validate the material's hazard profile to select the correct waste stream.[1][2]

Table 1: Physicochemical & Hazard Data for Disposal Logic

PropertySpecificationOperational Implication
CAS Number 1427022-89-6Unique identifier for waste manifesting.[1][2][3]
Physical State Solid (White to off-white powder)Requires "Solid Hazardous Waste" stream unless dissolved.[2][3]
Acidity (pKa) ~3.5 - 4.5 (Predicted)Class: Organic Acid.[2][3] Incompatible: Strong oxidizers, Strong bases.[1][2][3]
GHS Classification Warning (Irritant)PPE Required: Nitrile gloves, safety goggles, lab coat.[1][2][3]
Hazard Statements H302 (Harmful if swallowed) H315/H319 (Skin/Eye Irritant)Waste containers must be surface-decontaminated before transport.[2][3]
Elemental Comp. C₈H₈N₂O₂High Nitrogen content requires incineration with afterburner (scrubber).[2][3]
Scientific Rationale for Classification

The presence of the pyrimidine ring creates a specific requirement for high-temperature incineration .[2][3] Unlike simple aliphatic acids, the thermal decomposition of nitrogen heterocycles can generate toxic byproducts if not burned at sufficiently high temperatures (>1000°C) with appropriate scrubbing.[1][2] Therefore, this waste must not be sewered or landfilled.[1][2][3]

Operational Protocol: Disposal Workflow

The following protocol utilizes a Decision Tree approach. Follow the path that matches your waste state.[2][3]

A. Solid Waste (Pure Compound or Spill Cleanup)

Most common scenario: Expired reagent or weighing errors.[2][3]

  • Segregation: Isolate the solid material.[2][3] Do not mix with oxidizing solids (e.g., permanganates, nitrates) to prevent exothermic reactions.[1][2][3]

  • Containerization:

    • Use a Wide-Mouth HDPE (High-Density Polyethylene) or Glass jar.[1][2][3]

    • Self-Validating Step: Verify the container lid has a Teflon or polyethylene liner to prevent acid vapor degradation of the seal.[2][3]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid".[1][2][3][4][5][6]

    • Hazard Checkbox: "Toxic" and "Irritant".[2][3]

  • Secondary Containment: Place the sealed jar into a clear plastic bag (double containment) before placing it in the satellite accumulation area.

B. Liquid Waste (Mother Liquors & Rinsates)

Scenario: Reaction mixtures or cleaning solvents.[2][3]

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with organic acids.[2][3]

    • Acceptable: Methanol, Ethanol, DCM, Ethyl Acetate.[1][2][3]

    • Forbidden: Oxidizing solutions (e.g., Chromic acid, Piranha solution).[1][2][3]

  • pH Verification (The "Trust" Step):

    • Before adding to a central waste carboy, check the pH of the receiving container.[1][2]

    • Rule: If the waste stream is "General Organic," ensure the addition of this acid will not cause excessive heat generation (neutralization exotherm) if basic waste was previously added.[1][2][3]

    • Best Practice: Maintain a dedicated "Acidic Organic" waste stream if generating >100g.[1][2][3]

  • Transfer: Pour into a narrow-neck solvent waste carboy (HDPE or Glass). Cap immediately.

Visualization: Disposal Decision Logic

The following diagram illustrates the critical decision points and segregation logic to prevent incompatible mixing.

DisposalWorkflow Start Waste Generation: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Spill Debris) StateCheck->SolidPath Pure Solid LiquidPath Liquid Waste (Solvent Solution) StateCheck->LiquidPath Dissolved SegregationSolid Segregate from Oxidizers SolidPath->SegregationSolid SegregationLiquid Check pH Compatibility (Avoid Strong Bases) LiquidPath->SegregationLiquid ContainerSolid Container: Wide-Mouth HDPE Label: 'Toxic Solid' SegregationSolid->ContainerSolid ContainerLiquid Container: Solvent Carboy Label: 'Flammable/Toxic Liquid' SegregationLiquid->ContainerLiquid DisposalMethod Final Destruction: High-Temp Incineration (w/ NOx Scrubbing) ContainerSolid->DisposalMethod ContainerLiquid->DisposalMethod

Figure 1: Decision tree for the safe segregation and containerization of pyrimidine-based organic acid waste.

Emergency Response: Spills & Exposure

In the event of a spill, immediate action minimizes exposure to the irritant dust.[1][2]

  • Small Spill (< 5g):

    • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1][2][3]

    • Neutralization (Optional but Recommended): Cover with weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize the carboxylic acid moiety.[2][3]

    • Collection: Sweep up carefully to avoid dust generation.[1][2][3] Place in the Solid Waste container described above.

    • Decontamination: Wipe the surface with water followed by ethanol.[2][3]

  • Large Spill (> 50g):

    • Evacuate the immediate area.[2][3]

    • Wear a half-mask respirator (N95 or P100) to prevent inhalation of irritant dust (H335).[1][2][3]

    • Follow the small spill protocol.

Regulatory & Compliance Documentation

To ensure "Trustworthiness" in your EHS audit, maintain the following records:

  • Waste Profile: List the waste code D002 (Corrosive) if the pH of an aqueous solution is < 2.0, though usually classified as Non-RCRA Regulated Organic Solid unless mixed with listed solvents (e.g., F-listed solvents).[1][2][3]

  • SDS Access: Ensure the Safety Data Sheet (SDS) is accessible to the waste hauler.[2][3]

  • Destruction Certificate: Request a certificate of destruction from the incineration facility confirming thermal destruction.[2][3]

References

  • Sigma-Aldrich. (2024).[1][2][3][7] Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Analogous Structure Hazard Data). MilliporeSigma.[1][2][3][7]

  • PubChem. (2021).[1][2][3][8] Compound Summary: 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid (CAS 1427022-89-6).[1][2][3][4][5][6] National Center for Biotechnology Information.[1][2][3]

  • Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Cyclopropanecarboxylic acid.[1][2][3][9] Thermo Fisher Scientific.[1][2][3]

  • Fluorochem. (2023).[1][2][3][10] Product Sheet: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid.[1][2][3][4][5][6] Fluorochem Ltd.[1][2][3][4]

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Welcome to your essential resource for the safe and effective handling of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid. In the fast-paced environment of drug discovery and development, ensuring the well-being of our...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential resource for the safe and effective handling of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid. In the fast-paced environment of drug discovery and development, ensuring the well-being of our researchers is paramount. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded understanding of the why behind each procedural step. By fostering a culture of safety and knowledge, we empower you to conduct your research with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O2.[1][2] While a comprehensive toxicological profile is not widely available, the known hazards associated with this compound and its structural analogs necessitate a cautious and well-informed approach.

Known Hazards:

  • Harmful if swallowed: This indicates a significant risk upon ingestion.[3]

  • Causes skin irritation: Direct contact with the skin is likely to cause irritation.[4][5]

  • Causes serious eye irritation: The compound poses a significant risk of damage to the eyes upon contact.[4][5]

  • May cause respiratory irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[4][5]

Based on the GHS pictograms, this compound is classified as harmful and an irritant.[3] Structurally related compounds like cyclopropanecarboxylic acid are known to be corrosive and can cause severe skin and eye burns.[6][7][8] Therefore, a conservative approach that accounts for potential corrosive properties is warranted.

Hazard ClassificationGHS PictogramPotential Consequences
Harmful/IrritantGHS07Oral toxicity, skin and eye irritation, respiratory tract irritation.[3]

The Core Principle: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is the final and crucial barrier between you and the chemical.[9] Our approach is to create a comprehensive protective system that addresses all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Dermal Protection: Beyond the Basic Lab Coat

Given that 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid causes skin irritation, robust dermal protection is non-negotiable.

The choice of glove material is critical for effective chemical resistance. For handling carboxylic acids and heterocyclic compounds, nitrile or neoprene gloves are preferred over latex.[10]

  • Recommended Glove Type: Powder-free nitrile or neoprene gloves.[10] Powder-free gloves are essential to prevent the powder from absorbing and spreading the chemical.[9][11]

  • Double Gloving: For all handling procedures, double gloving is mandatory. This practice provides an additional layer of protection in case the outer glove is compromised.

  • Glove Change Frequency: Gloves should be changed every 30 to 60 minutes, or immediately if you suspect contamination or notice any signs of degradation such as swelling, cracking, or discoloration.[9]

Glove Selection Rationale

cluster_0 Chemical Properties of Compound cluster_1 Glove Material Properties cluster_2 Recommendation Carboxylic Acid Carboxylic Acid Nitrile Nitrile (Good resistance to weak acids, oils, and some organic solvents) Carboxylic Acid->Nitrile Resistant to weak acids Neoprene Neoprene (Good pliability and tear resistance) Carboxylic Acid->Neoprene Good resistance Latex Latex (Potential for allergic reactions) Carboxylic Acid->Latex Variable resistance Heterocyclic Compound Heterocyclic Compound Heterocyclic Compound->Nitrile General good chemical resistance Recommended_Gloves Recommended: - Nitrile - Neoprene Nitrile->Recommended_Gloves Neoprene->Recommended_Gloves

Caption: Glove material selection based on chemical compatibility.

A standard cotton lab coat is insufficient. A disposable gown made of a low-lint material that closes in the back is required.[11] For operations with a higher risk of splashes, a poly-coated gown should be considered.[12]

Ocular Protection: Shielding Your Vision

The risk of serious eye irritation necessitates robust eye protection.

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound.[13]

  • Enhanced Protection: When working outside of a fume hood or with larger quantities, a face shield worn over chemical splash goggles is essential to protect the entire face.[13] Standard safety glasses do not provide adequate protection from splashes.

Respiratory Protection: Preventing Inhalation

Since 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid can cause respiratory irritation, all handling of the solid material should be conducted in a certified chemical fume hood.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[12]

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous and well-rehearsed workflow is key to minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling Protocol
  • Designated Area: All work with 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid should be performed in a designated area within a chemical fume hood.

  • Donning PPE: Before entering the designated area, don the required PPE in the following order: gown, hair cover, shoe covers, mask, and eye protection. The inner pair of gloves should be worn under the cuff of the gown, and the outer pair over the cuff.

  • Weighing and Aliquoting: When weighing the solid compound, use a containment balance or perform the task in a fume hood to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After completing your work, wipe down the work area with an appropriate decontaminating solution.

Waste Disposal

All waste contaminated with 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Waste Disposal Workflow

Start Start Contaminated_Material Contaminated Material (Solid, Liquid, Sharps) Start->Contaminated_Material Segregate_Waste Segregate Waste by Type Contaminated_Material->Segregate_Waste Solid_Waste Solid Waste (Gloves, Gown, etc.) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Solvents) Segregate_Waste->Liquid_Waste Sharps_Waste Sharps Waste (Needles, etc.) Segregate_Waste->Sharps_Waste Sealed_Solid_Container Place in Labeled, Sealed Solid Hazardous Waste Container Solid_Waste->Sealed_Solid_Container Sealed_Liquid_Container Place in Labeled, Sealed Liquid Hazardous Waste Container Liquid_Waste->Sealed_Liquid_Container Sharps_Container Place in Designated Sharps Container Sharps_Waste->Sharps_Container Dispose_per_Guidelines Dispose of all containers according to institutional and local regulations Sealed_Solid_Container->Dispose_per_Guidelines Sealed_Liquid_Container->Dispose_per_Guidelines Sharps_Container->Dispose_per_Guidelines End End Dispose_per_Guidelines->End

Caption: A streamlined process for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.

Conclusion: A Commitment to Safety

The responsible handling of 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is a testament to our commitment to scientific excellence and the well-being of our researchers. By understanding the hazards, diligently using the appropriate PPE, and adhering to established protocols, we can create a safe and productive research environment. This guide serves as a living document; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheets.

References

  • PhytoTech Labs. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
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1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
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